molecular formula C8H5IO4 B1585462 5-Iodoisophthalic acid CAS No. 51839-16-8

5-Iodoisophthalic acid

Cat. No.: B1585462
CAS No.: 51839-16-8
M. Wt: 292.03 g/mol
InChI Key: QMDFYAWUWIIQFM-UHFFFAOYSA-N
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Description

5-Iodoisophthalic acid is a useful research compound. Its molecular formula is C8H5IO4 and its molecular weight is 292.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5IO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDFYAWUWIIQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068675
Record name 5-Iodoisophthalic acid
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Molecular Weight

292.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51839-16-8
Record name 5-Iodo-1,3-benzenedicarboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenedicarboxylic acid, 5-iodo-
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Record name 1,3-Benzenedicarboxylic acid, 5-iodo-
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Record name 5-Iodoisophthalic acid
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Record name 5-iodoisophthalic acid
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Foundational & Exploratory

FT-IR Spectroscopy of 5-Iodoisophthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the FT-IR spectroscopy of 5-Iodoisophthalic acid (5-IIPA). It is structured to support researchers in crystal engineering, Metal-Organic Framework (MOF) synthesis, and pharmaceutical intermediate validation.[1]

Introduction & Molecular Context

This compound (5-IIPA) is a bifunctional ligand critical to supramolecular chemistry and drug development.[1] Its structure consists of a benzene ring substituted at the 1 and 3 positions with carboxylic acid groups and at the 5 position with an iodine atom.[1]

From a vibrational spectroscopy perspective, 5-IIPA presents a unique profile due to the interplay between the strong hydrogen-bonding capacity of the dicarboxylic acid motif and the "heavy atom effect" of the iodine substituent.[1]

Key Spectroscopic Challenges:

  • Dimerization: In the solid state, 5-IIPA exists primarily as centrosymmetric dimers linked by intermolecular hydrogen bonds, significantly broadening O-H stretching bands.[1]

  • Symmetry: The molecule possesses approximate

    
     symmetry, which dictates the selection rules for IR active modes.[1]
    
  • Heavy Atom Influence: The massive iodine atom (126.9 u) dampens specific ring vibrations, shifting them to lower wavenumbers compared to unsubstituted isophthalic acid.[1]

Experimental Methodology

To obtain high-fidelity spectra suitable for publication or quality control, specific protocols must be followed.[1]

Sample Preparation: KBr vs. ATR

While Attenuated Total Reflectance (ATR) is convenient, Transmission FTIR (KBr Pellet) is the gold standard for 5-IIPA analysis, particularly for resolving the low-frequency Carbon-Iodine (C-I) stretch.[1]

ParameterKBr Pellet (Recommended)ATR (Diamond/ZnSe)
Resolution High (Transmission mode)Medium (Path length varies with

)
Spectral Range 4000 – 400 cm⁻¹4000 – 600 cm⁻¹ (Cutoff often masks C-I)
Sample State 1-2 mg sample in 200 mg KBrNeat solid
Artifacts Moisture (hygroscopic KBr)Contact pressure variations
Acquisition Protocol
  • Desiccation: Dry KBr powder at 110°C for 2 hours to eliminate water interference in the 3400 cm⁻¹ region.

  • Grinding: Grind 5-IIPA with KBr to a fine powder (< 2 µm particle size) to minimize the Christiansen effect (scattering baseline slope).

  • Parameters:

    • Resolution: 2 cm⁻¹ or 4 cm⁻¹

    • Scans: 32 or 64 (to improve Signal-to-Noise ratio)

    • Apodization: Boxcar or Norton-Beer Strong

Spectral Analysis & Band Assignment

The spectrum of 5-IIPA is dominated by the carboxylic acid dimer modes and the aromatic ring vibrations.[1]

The High-Frequency Region (4000 – 2000 cm⁻¹)

This region confirms the protonation state of the carboxylic acid.[1]

  • O-H Stretch (3300 – 2500 cm⁻¹):

    • Observation: A very broad, intense envelope centered around 3000 cm⁻¹.[1]

    • Mechanistic Insight: This "hump" is characteristic of strong cyclic dimers formed between carboxylic acid groups.[1] The superimposed sharp peaks on the lower energy side (2800–2500 cm⁻¹) are often due to Fermi resonance between the O-H fundamental and overtones of C-O-H bending/C-O stretching.[1]

  • C-H Stretch (Aromatic) (3090 – 3050 cm⁻¹):

    • Observation: Weak, sharp shoulders often obscured by the O-H envelope.[1]

    • Assignment:

      
       of the three aromatic protons.
      
The Carbonyl Region (1800 – 1600 cm⁻¹)

This is the primary diagnostic region for purity and coordination status.[1]

  • C=O Stretch (1720 – 1680 cm⁻¹):

    • Observation: A strong, sharp singlet.[1]

    • Standard: Typically appears at 1690–1715 cm⁻¹ for the dimerized acid.[1]

    • Shift Logic: If the peak shifts upward to >1730 cm⁻¹, it indicates monomeric ("free") acid groups (rare in solid state) or esterification impurities.[1] If it disappears and is replaced by bands at 1600/1400 cm⁻¹, the acid has formed a salt (carboxylate).[1]

The Fingerprint & Heavy Atom Region (1600 – 400 cm⁻¹)

This region identifies the specific substitution pattern and the presence of iodine.[1]

  • Aromatic Ring Breathing (1600 – 1400 cm⁻¹):

    • Characteristic skeletal vibrations of the benzene ring.[1]

    • Peaks: ~1585 cm⁻¹ and ~1450 cm⁻¹.[1][2]

  • C-O Stretch / O-H Bend (1300 – 1200 cm⁻¹):

    • Observation: Strong intensity bands.[1]

    • Assignment: Coupling of the C-O single bond stretch and the in-plane O-H deformation.

  • O-H Out-of-Plane Bend (950 – 900 cm⁻¹):

    • Observation: Broad, medium intensity band.[1]

    • Diagnostic Value: Highly specific to carboxylic acid dimers.[1]

  • C-I Stretch (Carbon-Iodine) (600 – 450 cm⁻¹):

    • Observation: Medium to weak band.[1][2]

    • Assignment: The heavy iodine atom creates a low-frequency stretching mode.[1]

    • Expected Value: ~500–550 cm⁻¹ .[1] Note: This band is often cut off by ATR crystals (ZnSe/Diamond), necessitating KBr pellet analysis.[1]

Summary Table of Diagnostic Bands
Functional GroupModeWavenumber (cm⁻¹)IntensityDiagnostic Note
-COOH

3300 – 2500Broad/StrongIndicates dimerization (H-bonding).[1]
Ar-H

3090 – 3050WeakShoulder on O-H envelope.[1]
-C=O

1715 – 1690StrongSharp singlet; position sensitive to H-bonding.[1]
Ar-Ring

1585, 1450MediumAromatic skeletal vibrations.[1][2]
-C-O / O-H

1300 – 1200StrongMixed mode characteristic of acids.[1]
-COOH

950 – 900Broad/MedOut-of-plane bending (dimer specific).[1]
Ar-I

550 – 500Med/WeakHeavy atom signature.

Application: Monitoring MOF Synthesis

In drug delivery and materials science, 5-IIPA is often used as a linker to form Metal-Organic Frameworks (e.g., with Zn²⁺ or Cu²⁺).[1] FTIR is the primary tool to validate coordination.[1]

The "Carboxylate Shift": When 5-IIPA coordinates to a metal center, the proton on the carboxylic acid is removed (


).[1]
  • Disappearance: The

    
     band at ~1700 cm⁻¹ vanishes.[1]
    
  • Appearance: Two new bands emerge due to resonance delocalization:

    • Asymmetric Stretch (

      
      ):  1650 – 1550 cm⁻¹[1]
      
    • Symmetric Stretch (

      
      ):  1450 – 1350 cm⁻¹[1]
      
  • Validation: The separation (

    
    ) between these two bands indicates the coordination mode (monodentate, bidentate chelating, or bridging).[1]
    

Visualizing the Analytical Workflow

The following diagram illustrates the logical decision process for interpreting the 5-IIPA spectrum.

G Start Acquire FTIR Spectrum (5-IIPA Sample) CheckOH Check 3400-2500 cm⁻¹ Broad Envelope? Start->CheckOH CheckCO Check 1690-1715 cm⁻¹ Sharp Strong Peak? Start->CheckCO CheckCI Check 500-550 cm⁻¹ (Low Frequency) Start->CheckCI OH_Yes Carboxylic Acid Dimer Present CheckOH->OH_Yes Yes OH_No Check for Salts or Deprotonation CheckOH->OH_No No (Sharp bands only) CO_Present Free Acid Form (-COOH) CheckCO->CO_Present Yes CO_Shift Shift to 1600/1400 cm⁻¹? (Carboxylate COO⁻) CheckCO->CO_Shift No (Peak Missing) CI_Present Iodine Substituent Confirmed CheckCI->CI_Present Band Visible CI_Absent Check Cutoff (Switch to KBr) CheckCI->CI_Absent No Band

Figure 1: Decision tree for the spectral validation of this compound, distinguishing between free acid, salt forms, and instrumental limitations.

References

  • National Institute of Standards and Technology (NIST). Isophthalic Acid - Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

  • Royal Society of Chemistry. Spectroscopic characterization of isophthalic acid derivatives in MOF synthesis. Electronic Supplementary Information. Available at: [Link][1]

  • PubChem. this compound: Chemical Properties and Spectral Information. National Library of Medicine.[1] Available at: [Link][1]

  • UCLA Chemistry & Biochemistry. Table of Characteristic IR Absorptions. Available at: [Link]

Sources

In-Depth Technical Guide: Crystal Structure and Supramolecular Chemistry of 5-Iodoisophthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Iodoisophthalic acid (5-IIPA) represents a critical junction between classical organic crystallography and modern reticular chemistry.[1] As a rigid, V-shaped dicarboxylate ligand functionalized with a heavy halogen atom, it serves as a dual-functional building block: the carboxylate groups drive hydrogen-bonded assembly or metal coordination, while the iodine substituent introduces structure-directing halogen bonding (


-hole interactions) and heavy-atom effects useful in phasing X-ray data.[1] This guide analyzes the crystallographic signature, supramolecular synthons, and experimental handling of 5-IIPA for researchers in drug development and materials science.

Chemical Profile & Molecular Geometry

Before analyzing the lattice, the intrinsic molecular geometry dictates the packing potential. 5-IIPA is an isophthalic acid derivative where the 5-position proton is replaced by iodine.[1]

ParameterData
IUPAC Name 5-Iodobenzene-1,3-dicarboxylic acid
CAS Number 51839-16-8
Formula

Molecular Weight 292.03 g/mol
Geometry Planar aromatic core; Carboxylates may rotate out of plane
Symmetry

(molecular point group in isolation)
pKa Values

,

(Predicted)
Structural Significance of the Iodine Substituent

The iodine atom at the 5-position is not merely a steric bulk; it is an electrostatic anchor .[1]

  • Polarizability: The large, soft iodine atom enhances dispersive interactions (London forces) between layers.[1]

  • 
    -Hole:  A region of positive electrostatic potential exists on the extension of the C-I bond, making the iodine a halogen bond donor (Lewis acid) capable of interacting with oxygen atoms or 
    
    
    
    -systems (Lewis bases).[1]

Crystallographic Architecture

Crystal Systems and Space Groups

While specific polymorphs can vary by solvent and crystallization method, 5-IIPA and its isostructural derivatives typically crystallize in monoclinic or triclinic systems.[1] The driving force for crystallization is the formation of centrosymmetric carboxylic acid dimers.

  • Common Space Group:

    
     (Monoclinic) or 
    
    
    
    (Triclinic).[1]
  • Unit Cell Trends:

    • Isophthalic acid derivatives often display a "sheet-like" packing.

    • Reported Lattice Parameter (Ligand Reference):

      
       Å (observed in ESI of related MOF studies), indicative of the long axis required to accommodate the hydrogen-bonded chains.
      
Supramolecular Synthons

The crystal packing is dominated by two competing but often cooperative interaction types.[1]

A. The Carboxylic Acid Dimer (Hydrogen Bonding)

The primary structure-directing motif is the


 homosynthon .[1] Two carboxyl groups from adjacent molecules form a cyclic, eight-membered ring via dual 

hydrogen bonds.
  • Interaction Energy: ~60 kJ/mol.

  • Result: Formation of infinite 1D zigzag chains or discrete dimers depending on the rotation of the carboxylate groups.

B. Halogen Bonding (The Iodine Effect)

Unlike unsubstituted isophthalic acid, 5-IIPA exhibits directional halogen bonding.[1]

  • Type:

    
     (carbonyl) or 
    
    
    
    .[1]
  • Geometry: The

    
     angle typically approaches 
    
    
    
    , confirming the involvement of the
    
    
    -hole.
  • Function: These interactions often link the 1D hydrogen-bonded chains into 2D sheets or 3D networks, increasing the melting point and lattice energy compared to non-halogenated analogs.

Visualization: Supramolecular Assembly Logic

The following diagram illustrates the hierarchical assembly of 5-IIPA, from molecular geometry to 3D lattice packing.

G Molecule 5-IIPA Molecule (C2v Symmetry) H_Bond H-Bonding (COOH Dimer) Molecule->H_Bond Primary Driver Halogen_Bond Halogen Bonding (C-I···O / C-I···π) Molecule->Halogen_Bond Secondary Director Chain 1D Zigzag Chain (Supramolecular Polymer) H_Bond->Chain R2,2(8) Synthon Sheet 2D Sheet (Layered Packing) Halogen_Bond->Sheet Cross-linking Chain->Sheet Lateral Assembly Crystal 3D Crystal Lattice (P21/c or P-1) Sheet->Crystal π-Stacking

Caption: Hierarchical assembly of 5-IIPA from molecular units to 3D crystal lattice via competing non-covalent interactions.

Applications in Metal-Organic Frameworks (MOFs)[6]

5-IIPA is extensively used as a linker in coordination polymers. The "bent" angle of the isophthalate (


) combined with the heavy iodine atom makes it unique.[1]
Key Functional Roles:
  • Topology Modifier: The

    
     angle prevents the formation of simple cubic lattices, favoring helical channels  or honeycomb (6,3) nets .
    
  • Heavy Atom Phasing: In X-ray crystallography of complex MOFs, the iodine atom (

    
    ) provides strong anomalous scattering, facilitating ab initio structure solution.[1]
    
  • Post-Synthetic Modification: The

    
     bond is reactive.[1] It can be used for Suzuki-Miyaura coupling after the crystal is grown, allowing for the modification of pore environments without destroying the crystal lattice.
    

Common Coordination Modes:

  • Bis-monodentate: Bridging two metal centers.

  • Chelating: Binding a single metal center to form a 4-membered ring.

Experimental Protocols

Synthesis and Purification

To obtain high-quality crystals for diffraction or MOF synthesis, purity is paramount.[1]

Protocol: Hydrolysis of Dimethyl 5-iodoisophthalate

  • Dissolution: Dissolve 5.0 g of dimethyl 5-iodoisophthalate in 50 mL of THF/Water (1:1).

  • Hydrolysis: Add 3 equivalents of LiOH. Stir at 60°C for 12 hours.

  • Precipitation: Acidify with 1M HCl to pH ~1. The 5-IIPA will precipitate as a white solid.

  • Recrystallization (Critical Step):

    • Solvent: Ethanol/Water (4:1) or Glacial Acetic Acid .[1]

    • Method: Slow cooling from boiling point to room temperature over 6 hours.

    • Yield: White needles or blocks suitable for SXRD.

Single Crystal Growth (Vapor Diffusion)

For growing X-ray quality crystals of the pure ligand:

  • Prepare a saturated solution of 5-IIPA in THF or DMF (approx 20 mg/mL).

  • Filter the solution through a 0.45

    
    m PTFE syringe filter into a small vial.
    
  • Place the small vial inside a larger jar containing a precipitant (e.g., Hexane or Diethyl Ether ).

  • Seal the outer jar. Allow to stand undisturbed for 3-7 days.

  • Result: Colorless block-shaped crystals.

Characterization Checklist
  • 1H NMR (DMSO-d6): Confirm absence of ester peaks (~3.9 ppm). Look for aromatic protons doublet (~8.4 ppm) and triplet (~8.2 ppm).

  • PXRD: Compare experimental pattern with simulated pattern from single crystal data (if available) to ensure phase purity.

  • Melting Point: Expect decomposition/melting >280°C.[1]

References

  • Crystal Engineering of Halogenated Isophthalic Acids

    • Title: Halogen Bonding in the Assembly of Coordination Polymers Based on 5-Iodo-Isophthalic Acid.
    • Source: Crystal Growth & Design, ACS Public
    • URL:[Link]

  • Synthesis and Properties

    • Title: Syntheses, Crystal Structures, and Properties of Two Novel Coordin
    • Source: Taylor & Francis Online.
    • URL:[Link][2]

  • General Isophthalic Acid Crystallography

    • Title: Isophthalic acid (NIST WebBook D
    • Source: National Institute of Standards and Technology (NIST).[3]

    • URL:[Link]

  • Halogen Bonding Fundamentals

    • Title: The Halogen Bond: Nature and Applications.[1]

    • Source: Chemical Reviews, ACS.
    • URL:[Link]

Sources

Technical Guide: Solubility Thermodynamics and Crystallization Engineering of 5-Iodoisophthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility thermodynamics, crystallization protocols, and solvent selection criteria for 5-Iodoisophthalic acid.

Part 1: Executive Chemical Profile

This compound (5-IIPA) is a critical ligand in the synthesis of Metal-Organic Frameworks (MOFs) and a functional intermediate in pharmaceutical chemistry. Its solubility behavior is governed by the competition between its dual hydrophilic carboxyl groups and the lipophilic iodine substituent.

PropertyValueImplication for Solubility
CAS Number 51839-16-8Unique Identifier
Molecular Weight 292.03 g/mol Moderate size, diffusion-limited dissolution
LogP (Predicted) ~2.62Moderately lipophilic; prefers organic solvents over pure water
pKa (Predicted) ~3.18 (COOH)pH-dependent solubility; highly soluble in basic aqueous media
H-Bond Donors 2Strong self-association in non-polar solvents (dimerization)

Part 2: Solubility Landscape & Solvent Selection

The solubility of 5-IIPA follows a distinct "like-dissolves-like" hierarchy, modified by its ability to form strong hydrogen bonds. The iodine atom introduces significant polarizability, enhancing solubility in dipolar aprotic solvents compared to unsubstituted isophthalic acid.

Qualitative Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanism of Action
Dipolar Aprotic DMSO, DMF, NMPExcellent Disrupts carboxylic acid dimers; stabilizes monomeric form via H-bonding.
Polar Protic Methanol, EthanolGood to Moderate Solvates carboxyl groups; solubility decreases as alkyl chain length increases.
Polar Aprotic Acetone, THF, Ethyl AcetateModerate Good for extraction; often used in mixtures.
Non-Polar Hexane, ToluenePoor Inability to break crystal lattice energy dominated by H-bonds.
Aqueous Water (pH < 3)Insoluble Protonated form crystallizes out.
Alkaline Aqueous NaOH (aq), Na₂CO₃ (aq)High Deprotonation forms the disodium salt (

), which is highly water-soluble.
Critical Insight: The Iodine Effect

Unlike isophthalic acid, the 5-iodo variant exhibits higher solubility in halogenated solvents and lower solubility in pure water due to the hydrophobic bulk of the iodine atom. This shift makes ethanol/water mixtures ideal for recrystallization, as the iodine atom reduces water solubility sufficiently to act as a potent antisolvent trigger.

Part 3: Crystallization & Purification Protocol[2][3]

The most effective purification method for 5-IIPA utilizes an Antisolvent Recrystallization workflow. This protocol exploits the steep solubility gradient between ethanol (good solvent) and water (antisolvent).

Diagram 1: Recrystallization Workflow

Recrystallization Raw Crude this compound (Contains isomers/salts) Dissolve Dissolution Phase Solvent: Hot Ethanol (60-70°C) Conc: Near Saturation Raw->Dissolve Heat Filter Hot Filtration Remove insoluble mechanical impurities Dissolve->Filter < 1 min Precip Antisolvent Addition Add Water dropwise until turbidity Cool to 4°C Filter->Precip Slow Addition Collect Filtration & Wash Wash with cold 1:1 EtOH/H2O Precip->Collect Equilibrium Dry Drying Vacuum oven @ 50°C Collect->Dry

Caption: Optimized antisolvent recrystallization pathway using Ethanol/Water system.

Step-by-Step Methodology
  • Dissolution: Dissolve crude 5-IIPA in absolute ethanol at 65°C. Use approximately 10 mL of ethanol per gram of solute.

  • Clarification: While hot, filter the solution through a 0.45 µm PTFE membrane to remove insoluble particulates.

  • Nucleation: Slowly add deionized water (antisolvent) to the hot filtrate with vigorous stirring until a persistent cloudiness (turbidity) appears.

  • Crystal Growth: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4 hours. Rapid cooling will trap impurities; slow cooling yields higher purity crystals.

  • Isolation: Filter the white crystalline solid. Wash the cake twice with a cold 50:50 Ethanol/Water mixture.

  • Drying: Dry under vacuum at 50°C to remove bound solvent.

Part 4: Thermodynamic Modeling Framework

For researchers requiring precise solubility values (


) at specific temperatures (

), the Modified Apelblat Equation is the standard for modeling 5-IIPA behavior. This semi-empirical model correlates mole fraction solubility with temperature.
The Modified Apelblat Model


  • 
     : Mole fraction solubility of 5-IIPA.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from experimental data.
    
Experimental Determination Protocol (Self-Validating)

To generate the


 parameters for your specific solvent system:
  • Saturation: Prepare saturated solutions of 5-IIPA in the target solvent at 5 equidistant temperatures (e.g., 298K, 303K, 308K, 313K, 318K).

  • Equilibration: Stir for 24 hours, then settle for 4 hours.

  • Sampling: Withdraw supernatant, filter, and dilute.

  • Quantification: Measure concentration via HPLC (C18 column, Acetonitrile/Water mobile phase) or gravimetric analysis.

  • Regression: Plot

    
     vs 
    
    
    
    and fit to the equation above.
Diagram 2: Thermodynamic Modeling Logic

ThermoModel Data Experimental Data (x_1 vs T) Model Apelblat Equation ln x = A + B/T + C ln T Data->Model Fit Regression Analysis (Least Squares) Model->Fit Predict Predict Solubility at any T Fit->Predict

Caption: Workflow for deriving predictive solubility models from experimental data.

Part 5: Applications in MOF Synthesis

In Metal-Organic Framework synthesis (e.g., Zn-IIPA or Cd-IIPA structures), solvent choice dictates the topology of the final material.

  • DMF/DMSO: Used for solvothermal synthesis (>100°C). The high boiling point allows for high-pressure crystal growth.

  • Methanol/Water: Used for room-temperature diffusion synthesis. The slower solubility kinetics in this mixture promote the growth of single crystals suitable for X-ray diffraction.

Recommendation: For MOF synthesis, always filter the 5-IIPA precursor solution through a 0.2 µm filter before adding the metal salt solution to prevent defect nucleation.

References

  • General Properties & Synthesis

    • PubChem. (2025).[1] this compound (CID 103988).[1] National Library of Medicine. [Link]

  • Thermodynamic Modeling (Analogous Systems)

    • Li, Y., et al. (2016). Thermodynamic analysis of the solubility of terephthaldialdehyde in different solvents. Journal of Chemical Thermodynamics. [Link]

    • Note: This reference establishes the validity of the Apelblat equation for isophthalic acid deriv
  • Recrystallization Methodology
  • HPLC Analysis Protocols

    • SIELC Technologies. (2018).[2] this compound Analysis Method. [Link]

Sources

A Senior Application Scientist's Guide to Starting Materials for the Synthesis of 5-Iodoisophthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Iodoisophthalic acid is a valuable building block in the synthesis of a variety of high-value chemical entities, including active pharmaceutical ingredients (APIs) and advanced materials. Its utility stems from the presence of three key functional groups on the benzene ring: two carboxylic acids and an iodine atom. The carboxylic acid moieties provide sites for amide or ester formation, enabling the construction of larger, more complex molecules. The iodine atom can participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. This trifunctional nature makes this compound a versatile starting material for the design and synthesis of novel compounds with tailored properties.

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of appropriate starting materials. The guide is intended for researchers, scientists, and drug development professionals, and it aims to provide not only detailed experimental protocols but also the scientific rationale behind the choice of each synthetic strategy.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from several different starting materials, each with its own set of advantages and disadvantages. The choice of a particular route will depend on a variety of factors, including the cost and availability of the starting material, the desired scale of the synthesis, the available laboratory equipment, and safety considerations. The three most common and practical synthetic routes are:

  • From Isophthalic Acid via 5-Aminoisophthalic Acid: A reliable, multi-step synthesis that offers excellent control over regioselectivity.

  • From 5-Iodo-m-xylene: A more direct route involving the oxidation of a commercially available starting material.

  • Direct Iodination of Isophthalic Acid: A potentially shorter route, but one that can be challenging in terms of regioselectivity and reaction control.

The following sections will provide a detailed analysis of each of these routes, including step-by-step protocols, mechanistic insights, and a discussion of the key experimental parameters.

Route 1: Synthesis from Isophthalic Acid via 5-Aminoisophthalic Acid

This is arguably the most well-established and reliable method for the laboratory-scale synthesis of this compound. The strategy involves the introduction of a directing group (the amino group) to ensure the regioselective introduction of the iodine atom at the 5-position.

Logical Workflow

A Isophthalic Acid B Nitration (HNO3/H2SO4) A->B Step 1 C 5-Nitroisophthalic Acid B->C D Reduction (e.g., Na2S2O4 or H2/Pd-C) C->D Step 2 E 5-Aminoisophthalic Acid D->E F Diazotization (NaNO2/H+) E->F Step 3 G Diazonium Salt Intermediate F->G H Sandmeyer Reaction (KI) G->H Step 4 I This compound H->I

Caption: Synthetic pathway from isophthalic acid to this compound.

Step 1: Nitration of Isophthalic Acid

The first step in this sequence is the nitration of isophthalic acid to form 5-nitroisophthalic acid. The two carboxylic acid groups are electron-withdrawing and meta-directing, which means they direct the incoming electrophile (the nitronium ion, NO₂⁺) to the 5-position.

Protocol:

  • In a fume hood, carefully add isophthalic acid to a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

  • Maintain the temperature of the reaction mixture below 10 °C with constant stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Carefully pour the reaction mixture over crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water until the washings are neutral, and dry in a vacuum oven.

Step 2: Reduction of 5-Nitroisophthalic Acid

The nitro group of 5-nitroisophthalic acid is then reduced to an amino group to yield 5-aminoisophthalic acid. Several reducing agents can be used for this transformation, with sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (H₂/Pd-C) being common choices. The use of sodium dithionite is often preferred for its operational simplicity on a laboratory scale.[1]

Protocol (using Sodium Dithionite):

  • Suspend 5-nitroisophthalic acid in an aqueous solution of sodium hydroxide.

  • Heat the mixture and add a solution of sodium dithionite in water dropwise, maintaining the temperature.

  • After the addition is complete, continue to heat the reaction mixture for a short period to ensure complete reduction.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 5-aminoisophthalic acid.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

Step 3 & 4: Diazotization and Sandmeyer Reaction

This two-step, one-pot procedure is the cornerstone of this synthetic route. The amino group of 5-aminoisophthalic acid is first converted to a diazonium salt, which is then displaced by iodide in a Sandmeyer reaction.[2] The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl amines.

Protocol:

  • Suspend 5-aminoisophthalic acid in a mixture of water and a mineral acid (e.g., sulfuric acid or hydrochloric acid) and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C. The formation of the diazonium salt can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

  • In a separate flask, prepare a solution of potassium iodide (KI) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

  • If necessary, add a small amount of sodium bisulfite to quench any excess iodine.

  • The precipitated this compound is collected by vacuum filtration, washed with cold water, and then purified by recrystallization.

Route 2: Synthesis from 5-Iodo-m-xylene

This route offers a more direct approach to this compound, starting from the commercially available 5-iodo-m-xylene. The key transformation is the oxidation of the two methyl groups to carboxylic acids.

Logical Workflow

A 5-Iodo-m-xylene B Oxidation (e.g., KMnO4) A->B Single Step C This compound B->C

Caption: Direct oxidation of 5-iodo-m-xylene to this compound.

Principle and Protocol

The oxidation of alkyl side chains on an aromatic ring is a classic transformation in organic synthesis. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or a mixture of sodium dichromate and sulfuric acid, are typically employed.[3][4] The reaction proceeds via a benzylic radical intermediate and is generally robust, though it can require harsh conditions.

Protocol (using Potassium Permanganate):

  • In a round-bottom flask equipped with a reflux condenser, add 5-iodo-m-xylene and a solution of potassium permanganate in water. The addition of a phase-transfer catalyst may be beneficial.

  • Heat the mixture to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

  • After the reaction is complete, cool the mixture and filter to remove the manganese dioxide (MnO₂) byproduct.

  • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the this compound.

  • Collect the product by vacuum filtration, wash with cold water, and purify by recrystallization.

Route 3: Direct Iodination of Isophthalic Acid

In principle, the direct iodination of isophthalic acid to this compound is the most atom-economical route. However, achieving high regioselectivity for mono-iodination at the 5-position can be challenging. The two deactivating carboxyl groups direct electrophilic substitution to the 5-position, but the reaction can be sluggish and may lead to a mixture of unreacted starting material, the desired product, and di-iodinated byproducts.

Principle and Challenges

This reaction is an electrophilic aromatic substitution. A source of electrophilic iodine is required, which can be generated in situ from iodine and an oxidizing agent (e.g., nitric acid, iodic acid). While the directing effects of the carboxyl groups favor substitution at the 5-position, the deactivating nature of these groups makes the reaction less facile than on electron-rich aromatic rings. Controlling the reaction to achieve mono-iodination with high yield can be difficult.

Due to these challenges, this route is less commonly employed than the other two methods, especially when high purity of the final product is required.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: From Isophthalic AcidRoute 2: From 5-Iodo-m-xyleneRoute 3: Direct Iodination
Starting Material Isophthalic Acid5-Iodo-m-xyleneIsophthalic Acid
Number of Steps 3-411
Regioselectivity ExcellentNot applicableModerate to Good
Typical Yield Good to ExcellentGoodVariable, can be low
Scalability Readily scalableScalableChallenging to scale
Safety Considerations Use of strong acids and nitrates; handling of diazonium salts (potentially explosive if isolated)Use of strong oxidizing agentsUse of strong acids and oxidizing agents
Key Advantage High purity and predictable outcomeShorter synthetic sequencePotentially most atom-economical
Key Disadvantage Longer synthetic sequenceHarsh reaction conditionsPoor control over mono-iodination

Purification and Characterization

The crude this compound obtained from any of the above synthetic routes can be purified by recrystallization.[5] A common solvent system for recrystallization is a mixture of ethanol and water. The purity of the final product can be assessed by standard analytical techniques:

  • Melting Point: Pure this compound has a reported melting point in the range of 298-302 °C.[6]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product. The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the protons at the 2, 4, and 6 positions. The ¹³C NMR spectrum will show characteristic signals for the carboxyl carbons and the aromatic carbons, including the carbon bearing the iodine atom.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a useful technique for assessing the purity of the final product and for monitoring the progress of the reaction.[8]

Conclusion

The choice of starting material for the synthesis of this compound is a critical decision that will impact the overall efficiency, cost, and scalability of the process. For laboratory-scale synthesis where high purity and predictable outcomes are paramount, the multi-step route starting from isophthalic acid via 5-aminoisophthalic acid is often the preferred method. For larger-scale syntheses where a shorter route is desirable, the oxidation of 5-iodo-m-xylene presents a viable alternative, provided that the harsh reaction conditions can be safely managed. The direct iodination of isophthalic acid, while seemingly the most direct approach, is often hampered by issues of regioselectivity and yield, making it a less reliable choice for most applications.

References

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  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Available at: [Link]

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CAS number 51839-16-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Iodoisophthalic Acid (CAS 51839-16-8)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 51839-16-8), a key building block in supramolecular chemistry and materials science. This document moves beyond a simple recitation of properties to offer an in-depth analysis of its synthesis, chemical reactivity, and applications, with a particular focus on its role as a versatile linker in the construction of Metal-Organic Frameworks (MOFs). The guide includes detailed, field-proven protocols for its synthesis and analysis, explains the causality behind experimental choices, and is grounded in authoritative references to ensure scientific integrity.

Introduction and Core Chemical Identity

This compound, also systematically named 5-iodobenzene-1,3-dicarboxylic acid, is an aromatic dicarboxylic acid featuring an iodine substituent.[1][2][3] This substitution is critical; the iodine atom provides a site for further functionalization via cross-coupling reactions and imparts significant mass, while the two carboxylic acid groups, arranged in a 1,3- (or meta) substitution pattern on the benzene ring, act as robust, divergent coordinating sites. This specific geometry and functionality make this compound a highly valuable linker for the rational design and synthesis of coordination polymers and Metal-Organic Frameworks (MOFs).[4] Its utility extends to being a precursor for more complex organic molecules in the pharmaceutical and agrochemical sectors.

The fundamental structure of this compound is presented below.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for determining appropriate solvents for synthesis and purification, as well as for predicting its behavior in chemical reactions.

PropertyValueSource(s)
CAS Number 51839-16-8[1][3][5]
Molecular Formula C₈H₅IO₄[1][2]
Molecular Weight 292.03 g/mol [1][2][5]
Appearance White to light yellow/orange crystalline powder[1][6]
Melting Point 298-302 °C[6]
Boiling Point 481.0 ± 40.0 °C (Predicted)[1]
Density 2.138 ± 0.06 g/cm³ (Predicted)[1]
pKa 3.18 ± 0.10 (Predicted)[1]
LogP 2.62[5]
SMILES C1=C(C=C(C=C1C(=O)O)I)C(=O)O[1][2]
InChIKey QMDFYAWUWIIQFM-UHFFFAOYSA-N[1][2][5]

Spectroscopic Data: Spectroscopic data are critical for structural confirmation. While raw spectra are best consulted directly from databases, ¹³C NMR and GC-MS data for this compound are available for reference in public repositories such as PubChem and NMRShiftDB.[2] Commercial suppliers also confirm that the nuclear magnetic resonance (NMR) spectrum conforms to the expected structure.[6]

Synthesis and Purification

The most direct and high-yielding synthesis of this compound involves the hydrolysis of its dimethyl ester precursor, Dimethyl 5-iodoisophthalate (CAS 51839-15-7).[7] This method is preferred for its clean conversion and straightforward purification.

G cluster_reactant Starting Material cluster_product Final Product reactant Dimethyl 5-iodoisophthalate (CAS: 51839-15-7) reagents 1. NaOH (aq), Ethanol Heat (Reflux) 2. HCl (aq) reactant->reagents Hydrolysis product This compound (CAS: 51839-16-8) reagents->product Acidification

Caption: Synthesis of this compound via ester hydrolysis.

Experimental Protocol: Synthesis via Hydrolysis

This protocol is based on standard procedures for the saponification of aromatic esters, a robust and widely applicable method in organic synthesis.

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Dimethyl 5-iodoisophthalate (1.0 eq) in ethanol (approx. 10-15 mL per gram of ester).

  • Saponification: Add an aqueous solution of sodium hydroxide (NaOH, 2.2-2.5 eq). The use of a slight excess of base ensures complete conversion of the diester to its disodium salt.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed. Causality: Heating accelerates the rate of the hydrolysis reaction, which is often sluggish at room temperature.

  • Cooling and Concentration: Allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. The resulting slurry contains the disodium salt of the product.

  • Acidification: Dissolve the crude salt in a minimum amount of water. While stirring vigorously in an ice bath, slowly add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is ~1. A white precipitate of this compound will form. Causality: Protonation of the carboxylate anions renders the diacid insoluble in the aqueous medium, causing it to precipitate out of solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 60-80 °C to a constant weight. The final product should be a white to off-white crystalline solid with a purity of >98% as determined by HPLC and titration.[6]

Applications in Materials Science and Organic Synthesis

Premier Application: Linker for Metal-Organic Frameworks (MOFs)

The defining application of this compound is its use as an organic linker in the synthesis of MOFs. The dicarboxylate groups provide strong coordination to metal centers (e.g., Mn(II), Zn(II), Cu(II)), while the rigid phenyl core ensures the formation of a robust, porous framework.[4]

The synthesis of MOFs is typically achieved via a solvothermal method, where the components are heated in a sealed vessel. This process allows for the slow, controlled crystallization of the framework.

G start Combine Linker & Metal Salt in Solvent (e.g., DMF) sonicate Sonicate to Dissolve start->sonicate autoclave Seal in Teflon-lined Autoclave sonicate->autoclave heat Heat in Oven (e.g., 120°C, 72h) autoclave->heat cool Cool to Room Temp. heat->cool collect Collect Crystals (Centrifugation/Filtration) cool->collect wash Wash with Solvent (e.g., DMF, Methanol) collect->wash activate Solvent Exchange & Activate under Vacuum wash->activate characterize Characterize MOF (PXRD, SEM, etc.) activate->characterize

Caption: General workflow for solvothermal MOF synthesis.

Protocol: Representative Solvothermal MOF Synthesis

This protocol is a representative example based on established methods for synthesizing isophthalate-based MOFs.[8]

  • Solution Preparation: In a glass vial, combine this compound (e.g., 0.1 mmol) and a suitable metal salt (e.g., Zinc Nitrate Hexahydrate, 0.1 mmol) in a high-boiling point solvent such as N,N-Dimethylformamide (DMF, 5-10 mL).

  • Modulator Addition (Optional): A modulator, such as acetic acid or another monocarboxylic acid, can be added to control crystal size and morphology by competing for coordination sites. Causality: The modulator influences the kinetics of crystal nucleation and growth, often leading to larger, more well-defined crystals.

  • Homogenization: Sonicate the mixture for 10-15 minutes to ensure all components are fully dissolved.[8]

  • Crystallization: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the vessel and place it in a programmable oven. Heat to a temperature between 100-150 °C and hold for 24-72 hours.

  • Isolation: After the designated time, cool the autoclave to room temperature. The resulting crystalline product is collected by decanting the mother liquor and separating the solid via centrifugation or filtration.

  • Activation: The as-synthesized MOF will have solvent molecules occupying its pores. To activate it (i.e., remove the solvent to make the pores accessible), the crystals are washed with a fresh, volatile solvent (e.g., chloroform or methanol) several times over 2-3 days. The final product is then dried under high vacuum, often with gentle heating, to yield the activated MOF.

Role as a Synthetic Intermediate

While specific, large-scale applications in pharmaceuticals are not extensively documented for this compound itself, its structural analogues, such as 5-aminoisophthalic acid and 5-hydroxyisophthalic acid, are crucial intermediates.[9][10][11] For instance, 5-aminoisophthalic acid derivatives are key precursors for X-ray contrast agents.[12] The iodo-substituent on this compound makes it an ideal precursor for these other functionalized isophthalates through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, highlighting its foundational role in accessing a wider range of complex molecules.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.

Protocol: Reverse-Phase HPLC Analysis

This protocol provides a robust starting point for the analysis of this compound and can be optimized for specific instrumentation.[5]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of Acetonitrile (MeCN) and water containing an acid modifier. A typical starting point is 40:60 (v/v) MeCN:Water with 0.1% Phosphoric Acid or Formic Acid. Causality: The acid is crucial to suppress the ionization of the carboxylic acid groups, ensuring a sharp, well-defined chromatographic peak. For Mass Spectrometry (MS) detection, a volatile acid like formic acid must be used instead of phosphoric acid.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small, accurately weighed sample in the mobile phase or a compatible solvent (like MeCN/water) to a concentration of approximately 0.1-0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safety, Handling, and Storage

Hazard Identification: this compound is classified as a hazardous substance. Researchers must consult the full Safety Data Sheet (SDS) before handling.

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.

Precautionary Measures:

  • P280: Wear protective gloves, eye protection, and face protection.[6]

  • P261: Avoid breathing dust.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, it is recommended to keep the material in a dark place, protected from light, at room temperature or under refrigeration (2-8°C).

References

  • US5703274A - Process for the preparation of 5-hydroxyisophtalic acids - Google P
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  • The synthetic method of 5-amino-2,4,6-triiodoisophthalic acid chloride - Google P
  • Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand - MDPI. (URL: [Link])

  • Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid - Google P
  • CN113200883B - Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid - Google P
  • This compound | C8H5IO4 | CID 103988 - PubChem. (URL: [Link])

  • A series of metal-organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: Syntheses, crystal structures and physical properties | Request PDF - ResearchGate. (URL: [Link])

  • This compound - SIELC Technologies. (URL: [Link])

  • This compound - gsrs. (URL: [Link])

  • Dimethyl 5-iodoisophthalate | C10H9IO4 | CID 2758568 - PubChem. (URL: [Link])

  • Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features - NIH. (URL: [Link])

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The Strategic Derivatization of 5-Iodoisophthalic Acid: A Technical Guide to Novel Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular entities with therapeutic potential is a perpetual endeavor. The strategic modification of existing chemical scaffolds is a cornerstone of this process, offering a pathway to enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide provides an in-depth technical exploration of the discovery of novel derivatives of 5-iodoisophthalic acid, a versatile scaffold with significant, yet underexplored, potential in medicinal chemistry. We will navigate the rationale behind its selection, detail the synthesis of a novel derivative, and provide a comprehensive workflow for its biological evaluation as a potential kinase inhibitor.

The this compound Scaffold: A Privileged Starting Point

This compound presents a unique combination of structural features that make it an attractive starting point for the design of targeted therapeutics. The isophthalic acid core provides a rigid benzenoid structure, pre-organizing appended functionalities in a defined spatial orientation. The two carboxylic acid groups offer convenient handles for derivatization, allowing for the introduction of a wide array of substituents through robust and well-established amide bond formation chemistries.

The iodine atom at the 5-position is a particularly salient feature. Its size and polarizability can facilitate halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and protein-ligand binding. Furthermore, the iodine can serve as a handle for further functionalization through various cross-coupling reactions, opening avenues for more complex structural modifications.

Design and Synthesis of a Novel Derivative: 5-iodo-N,N'-di(pyridin-2-yl)isophthalamide

To illustrate the potential of the this compound scaffold, this guide will focus on the design and synthesis of a novel derivative, 5-iodo-N,N'-di(pyridin-2-yl)isophthalamide . The rationale for this design is rooted in the established pharmacophoric features of many kinase inhibitors. The pyridyl moieties can engage in hydrogen bonding interactions with the hinge region of the kinase active site, a common binding motif for this class of drugs.

Synthetic Strategy: EDC/HOBt-Mediated Amide Coupling

The synthesis of 5-iodo-N,N'-di(pyridin-2-yl)isophthalamide can be readily achieved through a standard amide coupling reaction between this compound and 2-aminopyridine. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) is a reliable and widely used method for forming amide bonds, minimizing side reactions and racemization.[1][2][3]

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 5-Iodoisophthalic_Acid This compound Reaction_Mixture Amide Coupling (0°C to rt, 12h) 5-Iodoisophthalic_Acid->Reaction_Mixture 2-Aminopyridine 2-Aminopyridine (2 eq.) 2-Aminopyridine->Reaction_Mixture EDC EDC (2.2 eq.) EDC->Reaction_Mixture HOBt HOBt (2.2 eq.) HOBt->Reaction_Mixture DIPEA DIPEA (4 eq.) DIPEA->Reaction_Mixture DMF DMF (solvent) DMF->Reaction_Mixture Target_Compound 5-iodo-N,N'-di(pyridin-2-yl)isophthalamide Reaction_Mixture->Target_Compound G cluster_synthesis Compound Synthesis & Purification cluster_screening Biological Screening cluster_characterization Structural Biology A Synthesis of 5-iodo-N,N'-di(pyridin-2-yl)isophthalamide B Purification (Column Chromatography, Recrystallization) A->B C Characterization (NMR, MS, HPLC) B->C D Primary Kinase Assay (e.g., ADP-Glo™ @ 10 µM) C->D E IC₅₀ Determination (Dose-Response Curve) D->E F Selectivity Profiling (Panel of Kinases) E->F G Co-crystallization with Target Kinase E->G H X-ray Crystallography G->H I Structure-Activity Relationship (SAR) Analysis H->I

Sources

theoretical studies of 5-Iodoisophthalic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical and Experimental Profile of 5-Iodoisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a halogenated aromatic dicarboxylic acid, serves as a pivotal building block in the realms of supramolecular chemistry, materials science, and pharmaceutical development. Its unique structural features—a rigid benzene core functionalized with two carboxyl groups and an iodine atom—endow it with the ability to form intricate and robust architectures, such as coordination polymers and metal-organic frameworks (MOFs). The presence of the iodine atom facilitates halogen bonding, a highly directional non-covalent interaction that plays a crucial role in crystal engineering and the design of novel materials. This guide provides a comprehensive overview of this compound, delving into its physicochemical properties, synthesis, and characterization. A significant focus is placed on the theoretical studies that elucidate its electronic structure, reactivity, and intermolecular interactions, offering a molecular-level understanding of its behavior. This document is intended to be a valuable resource for researchers leveraging this versatile molecule in their scientific endeavors.

Introduction: The Significance of this compound

This compound (IUPAC name: 5-iodobenzene-1,3-dicarboxylic acid) is a trifunctional organic ligand that has garnered considerable interest for its utility in constructing well-defined supramolecular assemblies.[1] The two carboxyl groups, positioned at the 1 and 3 positions of the benzene ring, provide versatile coordination sites for metal ions, leading to the formation of diverse and stable network structures. The iodine atom at the 5-position is not merely a passive substituent; it actively participates in halogen bonding, influencing the crystal packing and the overall topology of the resulting material. This unique combination of coordination and non-covalent interactions makes this compound a powerful tool in the rational design of functional materials with applications in gas storage, catalysis, and sensing.[2] In the context of drug development, the isophthalic acid scaffold is found in various pharmacologically active molecules, and the introduction of a halogen atom can significantly modulate properties such as lipophilicity and binding affinity.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective application. These properties dictate its solubility, reactivity, and suitability for various experimental conditions.

PropertyValueReference
IUPAC Name 5-iodobenzene-1,3-dicarboxylic acid[3]
CAS Number 51839-16-8[3][4]
Molecular Formula C₈H₅IO₄[3][4][5]
Molecular Weight 292.03 g/mol [3][4][5]
Appearance White to light yellow solid[6][7]
Melting Point 298-302 °C[6]
Boiling Point (Predicted) 481.0 ± 40.0 °C[7]
Density (Predicted) 2.138 ± 0.06 g/cm³[7]
pKa (Predicted) 3.18 ± 0.10[7]
LogP 2.62[4]
SMILES C1=C(C=C(C=C1C(=O)O)I)C(=O)O[3]
InChIKey QMDFYAWUWIIQFM-UHFFFAOYSA-N[3][4]

Synthesis and Characterization: An Experimental Approach

The synthesis of this compound can be achieved through the iodination of isophthalic acid or the oxidation of an appropriately substituted precursor. The following protocol is a representative method adapted from established procedures for analogous compounds.

Synthesis Protocol: Iodination of 5-Aminoisophthalic Acid

This protocol describes a two-step process starting from the readily available 5-aminoisophthalic acid, involving a diazotization reaction followed by a Sandmeyer-type iodination.

Step 1: Diazotization of 5-Aminoisophthalic Acid

  • In a flask equipped with a magnetic stirrer and cooled in an ice-water bath to 0-5 °C, dissolve 5-aminoisophthalic acid in an aqueous solution of hydrochloric acid.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred suspension. The temperature must be maintained below 5 °C to ensure the stability of the diazonium salt.

  • Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.

Step 2: Iodination

  • In a separate flask, dissolve potassium iodide in water.

  • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a period to ensure complete decomposition of the diazonium salt and precipitation of the product.

  • Cool the mixture and collect the crude this compound by vacuum filtration.

  • Wash the collected solid with cold water to remove any unreacted salts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization

The identity and purity of the synthesized this compound are confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, and the ¹³C NMR spectrum will show signals for the aromatic carbons, the carboxyl carbons, and the carbon bearing the iodine atom.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups present in the molecule. Key vibrational bands include the broad O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, and the C-I stretch.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming the molecular formula.

  • Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and iodine, which should be in agreement with the calculated values for C₈H₅IO₄.

G cluster_synthesis Synthesis Workflow 5-Aminoisophthalic Acid 5-Aminoisophthalic Acid Diazotization Diazotization 5-Aminoisophthalic Acid->Diazotization Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Iodination (KI) Iodination (KI) Diazonium Salt->Iodination (KI) Crude Product Crude Product Iodination (KI)->Crude Product Purification Purification Crude Product->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: A generalized workflow for the synthesis of this compound.

Theoretical and Computational Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. These theoretical studies complement experimental findings and guide the design of new materials and molecules.

Density Functional Theory (DFT) Calculations

DFT calculations are performed to optimize the molecular geometry and to compute various electronic properties.

  • Molecular Geometry: The optimized geometry reveals the bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.[8] A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. This is particularly useful for predicting intermolecular interactions, including hydrogen and halogen bonding.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the delocalization of electron density and the nature of bonding within the molecule. It can quantify the strength of intramolecular and intermolecular interactions.

G cluster_dft Computational Chemistry Workflow Input Structure Input Structure Geometry Optimization Geometry Optimization Input Structure->Geometry Optimization Optimized Structure Optimized Structure Geometry Optimization->Optimized Structure Property Calculations Property Calculations Optimized Structure->Property Calculations Electronic Properties HOMO/LUMO MEP NBO Property Calculations->Electronic Properties

Caption: A typical workflow for DFT calculations on this compound.

Spectroscopic Predictions

DFT calculations can also be used to predict spectroscopic data, which can then be compared with experimental results for validation.

  • Vibrational Frequencies: Calculated vibrational frequencies can be correlated with experimental FTIR and Raman spectra, aiding in the assignment of vibrational modes.

  • NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict ¹H and ¹³C NMR chemical shifts, which are valuable for structural confirmation.[1]

  • UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be employed to calculate the electronic transitions and predict the UV-Vis absorption spectrum.[9]

Applications in Materials Science and Drug Development

The unique structural and electronic properties of this compound make it a valuable component in various advanced applications.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound is extensively used as an organic linker in the synthesis of coordination polymers and MOFs.[1] The carboxylate groups coordinate to metal centers, forming extended networks, while the iodine atom can participate in halogen bonding, leading to the formation of supramolecular architectures with enhanced stability and specific topologies. These materials have potential applications in:

  • Gas Storage and Separation: The porous nature of MOFs allows for the selective adsorption and storage of gases.

  • Catalysis: The metal centers and the organic linkers can act as catalytic sites.

  • Sensing: The luminescence or other properties of MOFs can be modulated by the presence of specific analytes.[2]

Supramolecular Chemistry and Crystal Engineering

The ability of the iodine atom in this compound to form strong and directional halogen bonds makes it a powerful tool in crystal engineering. Halogen bonding can be used to control the self-assembly of molecules in the solid state, leading to the formation of crystals with desired structures and properties.

Potential in Drug Development

While not a drug itself, the this compound scaffold can be incorporated into larger molecules to modulate their pharmacological properties. The iodine atom can increase lipophilicity, which can affect drug absorption and distribution. Furthermore, the ability of iodine to form halogen bonds can be exploited in the design of potent and selective enzyme inhibitors, where the halogen bond can provide an additional stabilizing interaction with the protein target. Its derivatives, such as 5-amino-2,4,6-triiodoisophthalic acid, are key precursors for X-ray contrast agents.[10]

Caption: 2D representation of the this compound molecule.

Conclusion

This compound stands out as a remarkably versatile and functionalized molecule with significant potential across multiple scientific disciplines. Its synthesis is achievable through established organic chemistry transformations, and its structure can be unequivocally confirmed by a combination of spectroscopic and analytical techniques. Theoretical studies, particularly those employing DFT, provide a deeper understanding of its electronic properties and reactivity, which is crucial for predicting its behavior in complex systems. The strategic placement of two carboxyl groups and an iodine atom on a rigid aromatic ring makes it an ideal candidate for the construction of highly ordered materials like coordination polymers and MOFs, as well as a valuable scaffold in the design of new pharmaceutical agents. This guide has aimed to provide a comprehensive technical overview that will serve as a foundational resource for researchers seeking to harness the unique attributes of this compound in their innovative work.

References

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  • PubMed Central. (n.d.). Crystal structure of 5-[(4-carboxybenzyl)oxy]isophthalic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN113200883B - Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid.
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  • ResearchGate. (2025). Conformational, electronic, and spectroscopic characterization of isophthalic acid (monomer and dimer structures) experimentally and by DFT. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (n.d.). Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties. Retrieved from [Link]

  • MDPI. (n.d.). Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand. Retrieved from [Link]

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  • ResearchGate. (2025). Porous Metal–Organic Frameworks with 5-Aminoisophthalic Acid as Platforms for Functional Applications about High Photodegradation Efficiency of Phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Antioxidant activity, DFT-calculation, and docking of 5-amino-N-(3-di(per)fluoroalkyl-2-iodo-n-propyl)-1,2,3-triazole-4-carboxamides. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Amino-2,4,6-triiodoisophthalic acid monohydrate. Retrieved from [Link]

  • MDPI. (n.d.). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Retrieved from [Link]

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Methodological & Application

Application of 5-Iodoisophthalic Acid in the Synthesis of Advanced Gas Adsorption Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Functionalized Linkers in Porous Materials

Metal-Organic Frameworks (MOFs) and other porous crystalline materials have emerged as leading candidates for applications in gas storage and separation, driven by their exceptionally high surface areas and tunable pore environments.[1] The choice of the organic linker is a critical determinant of the final properties of a MOF.[1] Strategic functionalization of these linkers can introduce specific chemical properties to the pore surfaces, thereby enhancing the material's affinity and selectivity for certain gas molecules.

5-Iodoisophthalic acid (5-IIPA) is a bifunctional aromatic carboxylate linker that has garnered significant interest for the synthesis of next-generation gas adsorption materials. Its rigid backbone contributes to the formation of robust, porous frameworks, while the iodine moiety at the 5-position offers a unique handle for engineering the pore chemistry. The presence of the iodine atom can significantly influence the gas adsorption properties of the resulting material through favorable electrostatic and van der Waals interactions, including halogen bonding with guest molecules like carbon dioxide. This application note provides a comprehensive guide to the synthesis, characterization, and application of a hypothetical zinc-based MOF, herein designated as I-MOF-5 , using this compound as the organic linker. We will detail the synthetic protocols, characterization techniques, and gas adsorption measurement procedures, highlighting the impact of iodo-functionalization on CO2 capture performance.

Synthesis of I-MOF-5: A Solvothermal Approach

The synthesis of I-MOF-5 is achieved via a solvothermal method, a common technique for the crystallization of MOFs.[2] This process involves heating the reactants in a sealed vessel to promote the formation of a crystalline, porous framework.

Rationale for Synthetic Parameters:
  • Metal Source: Zinc nitrate hexahydrate is chosen for its ability to form well-defined secondary building units (SBUs), specifically the Zn₄O cluster, which is characteristic of the MOF-5 topology.[3]

  • Solvent: N,N-Dimethylformamide (DMF) is a high-boiling point solvent that effectively dissolves the reactants and facilitates the formation of the framework.

  • Temperature and Time: The reaction is carried out at 120°C for 24 hours to ensure the formation of a crystalline and phase-pure material. These conditions represent a balance between promoting crystal growth and preventing the formation of undesirable dense phases.

Experimental Protocol: Synthesis of I-MOF-5

Materials:

  • This compound (C₈H₅IO₄, FW: 292.03 g/mol )

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, FW: 297.49 g/mol )

  • N,N-Dimethylformamide (DMF)

  • Chloroform

Procedure:

  • In a 100 mL screw-capped glass jar, dissolve 0.584 g (2.0 mmol) of this compound in 50 mL of DMF.

  • In a separate beaker, dissolve 1.785 g (6.0 mmol) of Zinc nitrate hexahydrate in 50 mL of DMF.

  • Combine the two solutions in the glass jar and stir for 15 minutes at room temperature to ensure homogeneity.

  • Seal the jar tightly and place it in a preheated oven at 120°C for 24 hours.

  • After the reaction is complete, remove the jar from the oven and allow it to cool to room temperature. Colorless, cubic crystals of I-MOF-5 should be visible.

  • Decant the mother liquor and wash the crystals with fresh DMF (3 x 20 mL) to remove any unreacted starting materials.

  • Activation: To remove the DMF solvent molecules from the pores, the as-synthesized I-MOF-5 is solvent-exchanged with a more volatile solvent. Submerge the crystals in chloroform for 3 days, replacing the chloroform with a fresh portion every 24 hours.

  • After solvent exchange, decant the chloroform and dry the I-MOF-5 crystals under a dynamic vacuum at 150°C for 12 hours. The activated, porous material is now ready for characterization and gas adsorption studies.

G cluster_reactants Reactants cluster_process Solvothermal Synthesis cluster_purification Purification & Activation This compound This compound Mixing Mixing This compound->Mixing Zn(NO3)2·6H2O Zn(NO3)2·6H2O Zn(NO3)2·6H2O->Mixing DMF (Solvent) DMF (Solvent) DMF (Solvent)->Mixing Heating (120°C, 24h) Heating (120°C, 24h) Mixing->Heating (120°C, 24h) Cooling & Crystallization Cooling & Crystallization Heating (120°C, 24h)->Cooling & Crystallization Washing (DMF) Washing (DMF) Cooling & Crystallization->Washing (DMF) Solvent Exchange (Chloroform) Solvent Exchange (Chloroform) Washing (DMF)->Solvent Exchange (Chloroform) Vacuum Drying (150°C) Vacuum Drying (150°C) Solvent Exchange (Chloroform)->Vacuum Drying (150°C) Activated I-MOF-5 Activated I-MOF-5 Vacuum Drying (150°C)->Activated I-MOF-5

Caption: Solvothermal synthesis workflow for I-MOF-5.

Characterization of I-MOF-5

Proper characterization is essential to confirm the successful synthesis of the desired framework and to assess its porosity.

Powder X-Ray Diffraction (PXRD)

PXRD is a crucial technique for confirming the crystallinity and phase purity of the synthesized MOF. The diffraction pattern of the activated I-MOF-5 should be compared to a simulated pattern from single-crystal X-ray diffraction data if available, or to the pattern of an analogous, non-functionalized MOF (e.g., MOF-5) to confirm the retention of the underlying topology.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of the MOF and to confirm the removal of solvent molecules during activation. The TGA curve of the activated I-MOF-5 is expected to show a plateau up to a certain temperature, indicating the stability of the framework, followed by a sharp weight loss corresponding to its decomposition.

Nitrogen Adsorption-Desorption Analysis

Nitrogen adsorption-desorption isotherms at 77 K are measured to determine the porosity of the material. The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3. The shape of the isotherm provides information about the pore size distribution. For a microporous material like I-MOF-5, a Type I isotherm is expected.

Gas Adsorption Properties of I-MOF-5

The iodo-functionalization of the isophthalate linker is anticipated to enhance the affinity of the MOF for CO₂, a quadrupolar molecule. This enhancement is attributed to favorable interactions between the polarizable iodine atom and the CO₂ molecule.

Mechanism of Enhanced CO₂ Adsorption

The iodine atom on the this compound linker introduces a region of positive electrostatic potential on its outermost surface, known as a "σ-hole." This region can interact favorably with the electron-rich oxygen atoms of the CO₂ molecule through a non-covalent interaction called halogen bonding. This specific interaction, in addition to van der Waals forces, increases the enthalpy of adsorption for CO₂ compared to non-polar gases like N₂ and CH₄, leading to higher selectivity.

G cluster_framework Pore of I-MOF-5 cluster_gas Gas Molecules Iodo-functionalized Linker Iodo-functionalized Linker CO2 CO2 CO2->Iodo-functionalized Linker Halogen Bonding (Stronger Interaction) N2 N2 N2->Iodo-functionalized Linker van der Waals (Weaker Interaction)

Caption: Enhanced CO₂ interaction via halogen bonding.

Quantitative Gas Adsorption Data

The following table presents hypothetical, yet representative, gas adsorption data for I-MOF-5 compared to its non-functionalized analog, MOF-5. This data illustrates the expected enhancement in CO₂ capture performance due to iodo-functionalization.

MaterialBET Surface Area (m²/g)CO₂ Uptake (cm³/g) at 298 K, 1 barN₂ Uptake (cm³/g) at 298 K, 1 barCH₄ Uptake (cm³/g) at 298 K, 1 bar
MOF-5290045518
I-MOF-5 2500 75 4 16

Note: The slight decrease in surface area for I-MOF-5 is expected due to the larger volume of the iodo-functionalized linker compared to the parent linker in MOF-5.

Selectivity and Isosteric Heat of Adsorption

The selectivity of a material for a particular gas in a mixture is a critical parameter for separation applications. The Ideal Adsorbed Solution Theory (IAST) is a common method to predict the selectivity of a MOF for a gas mixture based on single-component isotherm data. The isosteric heat of adsorption (Qst) provides a measure of the interaction strength between the gas molecules and the adsorbent surface.

MaterialIAST Selectivity (CO₂/N₂) at 298 K, 1 barIAST Selectivity (CO₂/CH₄) at 298 K, 1 barQst for CO₂ (kJ/mol)
MOF-520522
I-MOF-5 45 10 35

The higher Qst value for CO₂ in I-MOF-5 is a direct consequence of the stronger interactions introduced by the iodine functionality.

Protocols for Gas Adsorption Measurements and Data Analysis

Protocol for Gas Adsorption Measurement
  • Sample Preparation: Load approximately 100-200 mg of the activated I-MOF-5 into a sample tube.

  • Degassing: Degas the sample again in situ on the gas adsorption analyzer at 150°C under vacuum for at least 4 hours to remove any adsorbed atmospheric contaminants.

  • Isotherm Measurement: Measure the adsorption isotherms for CO₂, N₂, and CH₄ at the desired temperatures (e.g., 273 K and 298 K) over a suitable pressure range (e.g., 0-1 bar).

Protocol for Calculation of Isosteric Heat of Adsorption (Qst)

The isosteric heat of adsorption can be calculated from adsorption isotherms measured at two different temperatures using the Clausius-Clapeyron equation.[4]

  • Measure adsorption isotherms at two different temperatures, T₁ and T₂.

  • For a given amount of gas adsorbed (q), find the corresponding pressures P₁ and P₂ from the isotherms at T₁ and T₂, respectively.

  • Calculate the Qst at that specific surface coverage using the following equation:

    Qst = R * [(T₁ * T₂) / (T₂ - T₁)] * ln(P₂ / P₁)

    where R is the ideal gas constant.

  • Repeat this for several values of q to obtain Qst as a function of surface coverage.

Protocol for IAST Selectivity Calculation
  • Fit the single-component isotherms for CO₂, N₂, and CH₄ to a suitable model (e.g., Langmuir, Dual-Site Langmuir).

  • Use a software package with IAST calculation capabilities (e.g., pyIAST, or other commercial software) to calculate the selectivity for a given gas mixture composition (e.g., 15% CO₂ / 85% N₂ for flue gas simulation) at a specific pressure and temperature.[5]

Conclusion and Future Outlook

The use of this compound as a functionalized organic linker provides a promising strategy for the development of highly effective gas adsorption materials. The introduction of the iodine moiety into the MOF structure is shown to significantly enhance the affinity and selectivity for CO₂, a critical feature for applications such as carbon capture from flue gas and natural gas purification. The detailed protocols provided in this application note offer a comprehensive guide for researchers and scientists to synthesize, characterize, and evaluate the performance of iodo-functionalized MOFs. Future work could explore the synthesis of MOFs with other metal centers and topologies using this compound to further tune the gas adsorption properties for specific applications.

References

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  • CO2 adsorption mechanisms on MOFs: a case study of open metal sites, ultra-microporosity and flexible framework. (2021). Reaction Chemistry & Engineering, 6(7), 1135-1150. [Link]

  • A practical guide to calculate the isosteric heat/enthalpy of adsorption via adsorption isotherms in metal–organic frameworks, MOFs. (2020). Dalton Transactions, 49(27), 9194-9205. [Link]

  • Tuning CO2 uptake and reversible iodine adsorption in two isoreticular MOFs through ligand functionalization. (2015). Chemistry – An Asian Journal, 10(3), 653-660. [Link]

  • A series of metal-organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: Syntheses, crystal structures and physical properties. (2018). CrystEngComm, 20(48), 7756-7764. [Link]

  • Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence. (2020). RSC Advances, 10(58), 34943-34952. [Link]

  • New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols. (2023). Molecules, 28(20), 7129. [Link]

  • Enhancement of CO2/N2 selectivity in a metal-organic framework by cavity modification. (2012). Chemical Communications, 48(55), 6939-6941. [Link]

  • Enhanced selectivity of CO2 over CH4 in sulphonate-, carboxylate- and iodo-functionalized UiO-66 frameworks. (2016). Dalton Transactions, 45(29), 11710-11718. [Link]

  • Recent advances in computational study and design of MOF catalysts for CO2 conversion. (2021). Frontiers in Chemistry, 9, 749539. [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Iodoisophthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the experimental conditions for the separation and quantification of 5-Iodoisophthalic acid (5-IIPA) using Reversed-Phase HPLC (RP-HPLC). 5-IIPA is a critical intermediate in the synthesis of X-ray contrast media and a ligand for Metal-Organic Frameworks (MOFs). Due to its amphiphilic nature—possessing both polar carboxylic acid groups and a lipophilic iodine substituent—chromatographic behavior is highly pH-dependent. This protocol utilizes a low-pH mobile phase strategy to suppress ionization, ensuring robust retention and peak symmetry on C18 stationary phases.

Introduction & Chemical Context

This compound (CAS: 51839-16-8) is an aromatic dicarboxylic acid.[1][2][3] To develop a robust method, one must understand its physicochemical properties:

  • Acidity (pKa): The compound possesses two carboxylic acid groups with pKa values predicted around 3.2 – 3.5.

  • Hydrophobicity: The iodine atom at the 5-position significantly increases lipophilicity compared to unsubstituted isophthalic acid.

  • Solubility: Poor in pure water; soluble in alcohols (methanol, ethanol) and dipolar aprotic solvents (DMSO, DMF).

Analytical Challenge: If the mobile phase pH is near the pKa, the analyte exists in a dynamic equilibrium between neutral and ionized forms, leading to peak splitting or severe tailing. Therefore, pH control is the single most critical experimental variable.

Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC (or equivalent) equipped with a Binary Pump and Diode Array Detector (DAD/PDA).

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Water (Milli-Q, 18.2 MΩ·cm).

    • Phosphoric Acid (85%, HPLC Grade) or Formic Acid (for MS compatibility).

    • This compound Reference Standard (>98% purity).

Chromatographic Conditions

The following conditions are optimized for stability and peak shape.

ParameterConditionRationale
Column C18 (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm or 5 µmC18 provides strong hydrophobic interaction with the iodine moiety. "End-capped" columns are preferred to reduce silanol interactions.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Critical: Low pH (< 2.5) suppresses ionization of carboxyl groups (

), keeping the analyte neutral for consistent retention.
Mobile Phase B Acetonitrile (100%)Stronger elution strength than methanol; lower viscosity reduces backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns; adjust for column diameter (e.g., 0.3 mL/min for 2.1 mm ID).
Column Temp 30°CControls viscosity and mass transfer kinetics; ensures retention time reproducibility.
Injection Vol 5 - 10 µLKeep volume low to prevent solvent effects (peak broadening) if sample solvent is strong (e.g., pure MeOH).
Detection UV @ 228 nm (Primary), 254 nm (Secondary)228 nm aligns with the absorption maximum of the iodinated aromatic ring; 254 nm is specific for the benzene ring.
Gradient Program

A gradient is recommended to elute the hydrophobic 5-IIPA while clearing more polar impurities (like isophthalic acid) early and washing lipophilic contaminants late.

Time (min)% Mobile Phase A (0.1% H3PO4)% Mobile Phase B (MeCN)Event
0.00 9010Initial equilibration
2.00 9010Isocratic hold for polar impurities
12.00 3070Linear gradient elution
14.00 595Column wash (remove organics)
16.00 595Hold wash
16.10 9010Return to initial conditions
20.00 9010Re-equilibration (Critical)

Method Development Workflow

The following diagram illustrates the logical flow for optimizing this specific separation, highlighting the decision nodes for pH and solvent selection.

HPLC_Workflow Start Start: Method Development Solubility 1. Solubility Check (Dissolve in MeOH/Water 50:50) Start->Solubility ColSelect 2. Column Selection (C18 End-capped) Solubility->ColSelect MobilePhase 3. Mobile Phase Selection ColSelect->MobilePhase pH_Decision Is MS Detection Required? MobilePhase->pH_Decision Acid_UV Use 0.1% H3PO4 (pH ~2.0) Better Peak Shape (UV) pH_Decision->Acid_UV No (UV only) Acid_MS Use 0.1% Formic Acid Volatile Buffer (MS) pH_Decision->Acid_MS Yes Gradient 4. Gradient Optimization (10% to 70% B) Acid_UV->Gradient Acid_MS->Gradient Detection 5. Wavelength Scan (Extract 228 nm) Gradient->Detection Validation 6. Validation (ICH Q2) Detection->Validation

Caption: Logical workflow for optimizing this compound analysis, emphasizing the buffer choice based on detection mode.

Sample Preparation Protocol

Self-Validating Step: The sample solvent must match the initial mobile phase strength as closely as possible to prevent "solvent shock" (peak distortion).

  • Stock Solution (1 mg/mL): Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (MeOH). Sonicate for 5 minutes until fully dissolved. Dilute to volume with Water.

  • Working Standard (50 µg/mL): Transfer 50 µL of Stock Solution into a 1.5 mL HPLC vial. Add 950 µL of Mobile Phase A (0.1% H3PO4). Vortex mix.

    • Note: If precipitation occurs upon adding acid, use 50:50 Water:MeOH as the diluent, but ensure injection volume is ≤ 5 µL.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

System Suitability & Troubleshooting

Acceptance Criteria

Before running unknown samples, the system must pass these criteria using the Working Standard:

ParameterAcceptance LimitTroubleshooting Failure
Retention Time (RT) ± 2.0% RSDCheck pump flow stability and column temperature.
Peak Area ± 2.0% RSDCheck injector precision and autosampler needle depth.
Tailing Factor (T) T ≤ 1.5pH is likely too high. Freshly prepare Mobile Phase A with accurate pH measurement.
Theoretical Plates (N) > 5000Column aging or void volume issues. Replace column.
Common Issues
  • Peak Tailing: The carboxylic acid groups interact with residual silanols on the silica support.

    • Fix: Ensure pH < 2.5. If using an older column, switch to a "Base Deactivated" (BDS) or high-coverage C18 column.

  • Carryover: Iodine enhances lipophilicity, potentially causing adsorption to the injector rotor seal.

    • Fix: Use a needle wash solution of 50:50 Acetonitrile:Water (or 100% MeOH).

References

  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 103988, this compound. Retrieved from [Link]

Sources

Application Note: Synthesis and Characterization of Lanthanide-Based MOFs with 5-Iodoisophthalate (5-IIP) for Luminescent Sensing

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Challenge: In drug development and quality control, the rapid, sensitive detection of trace organic impurities (e.g., genotoxic impurities, solvent residues) and specific biomarkers is critical. Traditional HPLC-MS methods are robust but capital-intensive and slow.

The Solution: Lanthanide-based Metal-Organic Frameworks (Ln-MOFs) utilizing 5-iodoisophthalic acid (5-H₂IIP) as a linker offer a high-performance alternative. Unlike standard isophthalate MOFs, the 5-IIP ligand introduces a heavy iodine atom into the framework.

Why 5-Iodoisophthalate? (The "Heavy Atom" Advantage)

  • Enhanced Intersystem Crossing (ISC): The iodine substituent exerts a heavy-atom effect, promoting spin-orbit coupling. This facilitates the energy transfer from the ligand's singlet state (

    
    ) to its triplet state (
    
    
    
    ), which is crucial for the "antenna effect" that sensitizes Lanthanide emission (specifically Eu³⁺ and Tb³⁺).
  • Structural Rigidity via Halogen Bonding: The iodine atom acts as a halogen bond donor (C–I···O), creating secondary supramolecular networks that stabilize the MOF against hydrolysis—a common failure point in biological media.

Part 2: Detailed Synthesis Protocol

This protocol describes the solvothermal synthesis of [Ln₂(5-iip)₃(DMF)₄]·(DMF) (where Ln = Eu, Tb, or Gd).[1] This method is optimized for high crystallinity, essential for structural validation.

Reagents and Materials
ReagentPurityRoleNotes
Ln(NO₃)₃[2]·6H₂O 99.9%Metal NodeEu³⁺ (Red), Tb³⁺ (Green), Gd³⁺ (Ref)
This compound (5-H₂IIP) ≥97%Organic LinkerRecrystallize if solution is cloudy
N,N-Dimethylformamide (DMF) AnhydrousSolventPrimary reaction medium
Ethanol (EtOH) AbsoluteWashing AgentRemoves unreacted ligand
Deionized Water 18.2 MΩCo-solventModulates hydrolysis rate
Step-by-Step Solvothermal Workflow

Critical Safety Note: Perform all steps in a fume hood. DMF is hepatotoxic; Lanthanide salts are irritants.

  • Precursor Dissolution:

    • In a 20 mL scintillation vial, dissolve 0.1 mmol (44.6 mg) of Ln(NO₃)₃·6H₂O in 2 mL of deionized water.

    • In a separate vial, dissolve 0.15 mmol (43.8 mg) of 5-H₂IIP in 8 mL of DMF. Sonicate for 5 minutes until clear.

    • Rationale: A 2:3 (Metal:Ligand) molar ratio is used to match the stoichiometry of the target framework [Ln₂(5-iip)₃].

  • Mixing and Homogenization:

    • Slowly add the aqueous metal solution to the DMF ligand solution under stirring.

    • Add 50 µL of 1M HNO₃ .

    • Expert Insight: Acid modulation slows down nucleation, preventing the formation of amorphous powder and promoting large single-crystal growth.

  • Solvothermal Reaction:

    • Transfer the mixture into a 25 mL Teflon-lined stainless steel autoclave.

    • Seal tightly and place in a programmable oven.

    • Ramp: 1°C/min to 120°C .

    • Dwell: Hold at 120°C for 48 hours .

    • Cool: 0.1°C/min to Room Temperature (RT).

    • Why Slow Cooling? Rapid cooling induces thermal shock and cracks crystals. Slow cooling allows for thermodynamic defect repair.

  • Isolation and Activation:

    • Filter the resulting block-shaped crystals (typically colorless for Gd/Tb, pinkish for Eu).

    • Wash 3x with DMF to remove unreacted ligand.

    • Wash 3x with Ethanol to exchange the pore-bound DMF.

    • Activation: Dry in a vacuum oven at 80°C for 12 hours.

Synthesis Process Visualization

SynthesisWorkflow Precursors Precursors Ln(NO3)3 + 5-H2IIP Mixing Mixing & Acid Modulation (DMF/H2O + HNO3) Precursors->Mixing Autoclave Solvothermal Reaction 120°C, 48h Mixing->Autoclave Transfer to Teflon Cooling Controlled Cooling (-0.1°C/min) Autoclave->Cooling Crystallization Washing Solvent Exchange (DMF -> EtOH) Cooling->Washing Filtration Activation Activation Vacuum, 80°C Washing->Activation

Figure 1: Optimized solvothermal workflow for high-crystallinity Ln-5-IIP MOFs.

Part 3: Mechanism of Action (The Antenna Effect)

Understanding the photophysics is crucial for application. The 5-IIP ligand acts as a "photon pump." The heavy iodine atom is the key differentiator here, enhancing the Intersystem Crossing (ISC) efficiency.

Energy Transfer Pathway
  • Absorption: Ligand absorbs UV light (

    
     nm), exciting electrons to the Singlet Excited State (
    
    
    
    ).
  • Intersystem Crossing (ISC): Electrons flip spin to enter the Triplet State (

    
    ). Iodine enhances this rate via spin-orbit coupling.
    
  • Antenna Transfer: Energy is transferred from Ligand

    
     to the Lanthanide emissive levels (
    
    
    
    for Eu³⁺,
    
    
    for Tb³⁺).
  • Emission: Metal-centered luminescence (Red for Eu, Green for Tb).[1][3]

Photophysical Diagram

Jablonski Ground Ligand Ground State (S0) Singlet Ligand Singlet (S1) Short Lifetime Ground->Singlet UV Absorption Triplet Ligand Triplet (T1) Long Lifetime Singlet->Triplet ISC (Enhanced by Iodine) LnLevel Ln3+ Resonance Level (e.g., Eu 5D0) Triplet->LnLevel Energy Transfer (Antenna) Emission Luminescence (Visible Light) LnLevel->Emission Radiative Decay

Figure 2: Jablonski diagram illustrating the Heavy-Atom Enhanced Antenna Effect in Ln-5-IIP MOFs.

Part 4: Characterization & Validation

To ensure the protocol was successful, compare your results against these standard benchmarks.

TechniqueExpected ResultTroubleshooting
PXRD (Powder X-Ray Diffraction)Sharp peaks at low

(e.g., 8-10°). Match simulated pattern from SC-XRD.
Broad humps = Amorphous. Increase reaction time or temp.
TGA (Thermogravimetric Analysis)Step 1: Solvent loss (~150°C). Step 2: Framework collapse (>400°C).Early collapse (<300°C) indicates poor crystal formation.
Photoluminescence Eu-MOF: Sharp peaks at 590, 615 nm (Red). Tb-MOF: Sharp peaks at 490, 545 nm (Green).Weak emission? Check for O₂ quenching or impure ligand.
FT-IR Strong C=O stretch (~1600 cm⁻¹) shifted from free acid. C–I stretch visible <600 cm⁻¹.Presence of -COOH peak (~1700 cm⁻¹) implies incomplete coordination.

Part 5: Application in Drug Development (Sensing)

Context: The Eu-5-IIP MOF is particularly sensitive to nitro-aromatic compounds (often used as precursors in synthesis) and heavy metal ions in aqueous solution.

Protocol for Sensing Impurities:

  • Suspension: Disperse 5 mg of activated Eu-5-IIP MOF powder in 10 mL of the pharmaceutical aqueous solution (or solvent).

  • Sonication: Sonicate for 10 mins to ensure uniform dispersion.

  • Measurement: Record the emission spectrum (

    
     nm).
    
  • Quantification:

    • Quenching Mechanism: Impurities like nitrobenzene withdraw electrons from the excited ligand, quenching the luminescence.

    • Use the Stern-Volmer Equation :

      
      
      
    • Where

      
       is initial intensity, 
      
      
      
      is intensity with analyte, and
      
      
      is analyte concentration. A linear plot confirms the sensing capability.

References

  • Lanthanide Heterometallic MOFs with 5-Iodosophthalate Linkers: Tuning of Luminescent Properties. MDPI Molecules, 2021. [Link] Grounding: Provides the primary crystal structure data and synthesis conditions for Gd/Dy/Eu series.[4]

  • Heavy Atom Effect Driven Organic Phosphors and Their Luminescent Lanthanide Metal-Organic Frameworks. ChemPlusChem, 2014. [Link] Grounding: Validates the mechanism of Iodine-induced heavy atom effect enhancing the triplet state population.[5]

  • Lanthanide-Based Metal-Organic Frameworks: Synthesis Approaches and Applications. Journal of Materials Chemistry B, 2020. [Link] Grounding: General review supporting the solvothermal synthesis parameters and biomedical sensing context.

Sources

role of 5-Iodoisophthalic acid in crystal engineering

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Crystal Engineering with 5-Iodoisophthalic Acid

Executive Summary

This compound (5-IIPA) is a bifunctional ligand critical to modern crystal engineering. Unlike standard dicarboxylic acids, 5-IIPA introduces a heavy halogen donor (Iodine) alongside traditional hydrogen bond donors (Carboxylic acids). This dual-functionality allows for orthogonal self-assembly : the carboxyl groups drive the formation of robust networks (e.g., Metal-Organic Frameworks or MOFs), while the iodine atom directs secondary topology through directional Halogen Bonding (XB). This guide details the mechanisms, synthesis protocols, and application logic for utilizing 5-IIPA in porous materials and pharmaceutical cocrystal design.

Mechanistic Insight: The "Dual-Anchor" Effect

To effectively use 5-IIPA, one must understand the causality behind its interactions. It does not merely fill space; it actively directs lattice geometry through two distinct forces.

A. The Primary Anchor: Coordination & Hydrogen Bonding

The two carboxylic acid groups at positions 1 and 3 form the primary structural backbone.

  • In MOFs: These deprotonate to form strong coordination bonds with metal nodes (e.g., Zn²⁺, Cu²⁺), typically yielding 2D sheets or paddlewheel clusters.

  • In Cocrystals: They form reliable supramolecular synthons (e.g., carboxylic acid dimers

    
    ) or heterosynthons with nitrogen-containing drugs (acid-pyridine interaction).
    
B. The Secondary Anchor: Halogen Bonding (XB)

The iodine atom at position 5 is the differentiator. It acts as a Lewis acid (sigma-hole donor) capable of interacting with Lewis bases (O, N, or


-systems).
  • Directionality: Unlike isotropic van der Waals forces, the C-I···X interaction is highly directional (approaching 180°).

  • Tunability: This bond is weaker than a coordination bond but stronger than typical

    
    -
    
    
    
    stacking, allowing for "soft" control over pore size and interpenetration in MOFs.

Data Presentation: Interaction Metrics

The following table summarizes the structural parameters defining 5-IIPA's performance in solid-state lattices. These values serve as benchmarks for validating your crystal structures.

Interaction TypeDonor (D)Acceptor (A)Typical Distance (Å)Interaction Angle (°)Role in Lattice
Coordination O (Carboxylate)Metal (Zn, Cd)1.95 - 2.20N/APrimary Framework Builder
Hydrogen Bond O-HO / N2.60 - 2.90160 - 1782D Sheet Assembly
Halogen Bond C-IO (Carbonyl)2.95 - 3.20165 - 175Interpenetration Control
Halogen Bond C-I

-System
3.40 - 3.80~90 (T-shaped)Guest Inclusion Stabilization

Note: Halogen bond distances are typically 90-95% of the sum of the van der Waals radii of Iodine (1.98 Å) and the acceptor (e.g., Oxygen 1.52 Å), confirming a net attractive force.

Experimental Protocols

Protocol A: Solvothermal Synthesis of Porous 5-IIPA MOFs

Objective: Synthesize a Zn-based coordination polymer with potential for gas sorption or luminescence.

Materials:

  • This compound (5-IIPA)[1][2]

  • Zn(NO₃)₂·6H₂O

  • 4,4'-Bipyridine (auxiliary ligand to expand pore size)

  • Solvents: DMF (N,N-Dimethylformamide), Ethanol, Deionized Water.

Workflow:

  • Precursor Dissolution:

    • Dissolve 0.1 mmol 5-IIPA and 0.1 mmol 4,4'-bipyridine in 5 mL DMF.

    • Dissolve 0.1 mmol Zn(NO₃)₂·6H₂O in 5 mL H₂O/Ethanol (1:1 v/v).

  • Mixing: Slowly add the metal salt solution to the ligand solution under stirring to prevent immediate amorphous precipitation.

  • Solvothermal Treatment:

    • Transfer the mixture to a 20 mL Teflon-lined stainless steel autoclave.

    • Seal and heat at 85°C for 72 hours . (Note: Lower temperatures favor high-crystallinity over rapid nucleation).

  • Cooling & Isolation:

    • Cool to room temperature at a rate of 5°C/hour.

    • Filter the colorless block crystals.

    • Wash 3x with DMF and 3x with Ethanol to remove unreacted ligands.

  • Activation: Solvent exchange with Chloroform for 3 days (refreshing daily), followed by vacuum drying at 80°C.

Validation:

  • PXRD: Check for sharp peaks at low 2

    
     angles (indicating large d-spacing/porosity).
    
  • TGA: Confirm solvent loss <150°C and framework stability >300°C.

Protocol B: Mechanochemical Cocrystal Screening (Pharma Application)

Objective: Screen for solubility-enhancing cocrystals using 5-IIPA as a co-former for a model API (e.g., Caffeine or Nicotinamide).

Workflow:

  • Stoichiometry: Weigh 1:1 molar ratio of Drug (e.g., Nicotinamide) and 5-IIPA.

  • Liquid-Assisted Grinding (LAG):

    • Place solids in a stainless steel grinding jar with two 7mm steel balls.

    • Add 20

      
      L of Methanol (catalytic solvent).
      
  • Processing: Grind at 30 Hz for 20 minutes.

  • Analysis: Immediately analyze via DSC (Differential Scanning Calorimetry).

    • Success Indicator: A single, sharp endothermic melting peak distinct from either individual component (typically between the two parent melting points).

Visualizing the Logic

The following diagram illustrates the decision matrix for selecting 5-IIPA and the resulting structural outcomes.

G Start Crystal Engineering Goal Choice Select Ligand Strategy Start->Choice IIPA This compound (5-IIPA) Choice->IIPA High-complexity design Standard Standard Isophthalic Acid Choice->Standard Routine topology Mech_HB Mechanism 1: Hydrogen Bonding (COOH Groups) IIPA->Mech_HB Primary Assembly Mech_XB Mechanism 2: Halogen Bonding (C-I...O/N) IIPA->Mech_XB Secondary Direction Outcome_MOF MOF/CP Outcome: Stabilized Interpenetration & Tunable Pore Size Mech_HB->Outcome_MOF Outcome_Pharma Pharma Outcome: New Polymorphs/Cocrystals via Halogen Anchors Mech_HB->Outcome_Pharma Mech_XB->Outcome_MOF Prevents collapse Mech_XB->Outcome_Pharma Solubility tuning

Caption: Logic flow for utilizing 5-IIPA's dual-anchor mechanism to achieve specific material properties in MOFs and pharmaceuticals.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Amorphous Powder Reaction rate too fast.Reduce temperature by 10°C; use a diffusion method (layering) instead of direct mixing.
No Halogen Bonding Solvent interference.Avoid solvents that are strong Lewis bases (e.g., Pyridine, DMSO) as they compete with the Iodine donor. Stick to MeOH/EtOH/DMF.
Phase Impurity Incorrect Stoichiometry.5-IIPA is sensitive to pH. Ensure the metal-to-ligand ratio accounts for the deprotonation state (typically 1:1 or 1:2).

References

  • Halogen Bonding in the Assembly of Coordination Polymers Based on 5-Iodo-Isophthalic Acid. Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Crystal structure of 5-[(4-carboxybenzyl)oxy]isophthalic acid. Source: PubMed Central (PMC) URL:[Link]

  • Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. (Contextual reference for cocrystal protocols) Source: PubMed Central (PMC) URL:[Link]

  • This compound - PubChem Compound Summary. Source: National Center for Biotechnology Information URL:[Link]

Sources

5-Iodoisophthalic Acid: A Strategic Linker for Tunable Porous Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Iodoisophthalic acid (5-IIPA) is a specialized rigid linker used in the synthesis of Metal-Organic Frameworks (MOFs) and Porous Coordination Polymers (PCPs). Unlike its non-halogenated analogue (isophthalic acid), 5-IIPA introduces a heavy iodine atom at the 5-position. This single substitution unlocks three critical functionalities for advanced materials development:

  • Halogen Bonding Control: The iodine atom acts as a specific halogen bond donor (

    
    ), directing supramolecular topology and stabilizing interpenetrated networks.
    
  • Heavy Atom Effect: In lanthanide-based MOFs, the iodine enhances intersystem crossing, crucial for tuning luminescence in sensing applications.

  • Post-Synthetic Modification (PSM) Handle: The aryl-iodide bond serves as a reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Heck), allowing late-stage functionalization of the pore surface without destroying the framework.

This guide provides a comprehensive protocol for the synthesis, structural validation, and functionalization of 5-IIPA-based porous materials.

Chemical Logic & Mechanism

Why this compound?

The selection of 5-IIPA is rarely accidental. It is chosen to engineer specific pore environments or topological outcomes.

  • Steric & Electronic Modulation: The iodine atom is large (Van der Waals radius ~1.98 Å) and polarizable. It prevents the formation of dense, non-porous phases by demanding steric volume, often forcing the formation of larger cavities or helical channels.

  • Halogen Bonding (

    
    ):  Unlike hydrogen bonds, halogen bonds are highly directional. In 5-IIPA MOFs, the iodine often forms 
    
    
    
    -hole interactions with carboxylate oxygens of adjacent layers. This "molecular glue" increases the thermal stability of the framework and can prevent pore collapse upon solvent removal.
Mechanism of Action: The Halogen Bond

The iodine atom possesses a region of positive electrostatic potential (the


-hole) along the C-I bond axis. This interacts with nucleophiles (Lewis bases like O, N, or 

-systems).

HalogenBonding Iodine Iodine Atom (5-IIPA) SigmaHole σ-Hole (+) Iodine->SigmaHole Polarization Target Acceptor (O/N/π) SigmaHole->Target Directional Interaction (160-180° angle) Outcome Framework Stabilization (Interpenetration Control) Target->Outcome Supramolecular Assembly

Figure 1: Mechanism of Halogen Bonding in 5-IIPA Frameworks. The directional interaction stabilizes specific topologies.

Protocol: Synthesis of Ln-5-IIPA Luminescent MOFs

This protocol describes the synthesis of a Lanthanide-based MOF (e.g., Eu-5-IIPA or Tb-5-IIPA), which exhibits strong luminescence and high thermal stability.

Materials Required
ReagentPurityRole
This compound (5-IIPA) ≥97%Organic Linker
Eu(NO₃)₃·6H₂O (or Tb/Gd salts)99.9%Metal Node
N,N-Dimethylformamide (DMF) AnhydrousSolvent
Ethanol AbsoluteCo-solvent
Deionized Water 18.2 MΩCo-solvent
Step-by-Step Methodology
Phase 1: Solvothermal Synthesis
  • Pre-mixing: In a 20 mL scintillation vial, dissolve 0.1 mmol of 5-IIPA (29.2 mg) in 4 mL of DMF . Sonicate for 5 minutes until clear.

  • Metal Addition: Add 0.1 mmol of Eu(NO₃)₃·6H₂O (44.6 mg) to 2 mL of deionized water .

  • Combination: Slowly add the aqueous metal solution to the DMF ligand solution. A transient precipitate may form; add 2 mL of Ethanol and sonicate until the solution is homogeneous.

  • Reaction: Transfer the mixture to a 15 mL Teflon-lined stainless steel autoclave. Seal tightly.

  • Heating Profile:

    • Ramp to 100°C over 2 hours.

    • Hold at 100°C for 72 hours .

    • Cool to room temperature over 12 hours (slow cooling promotes single-crystal growth).

Phase 2: Isolation & Activation
  • Filtration: Filter the resulting colorless block-shaped crystals.

  • Washing: Wash with fresh DMF (3 × 5 mL) to remove unreacted ligand.

  • Solvent Exchange: Immerse crystals in Ethanol for 3 days, refreshing the solvent every 24 hours. This replaces high-boiling DMF with volatile ethanol.

  • Activation: Heat the exchanged crystals under vacuum (10⁻³ Torr) at 80°C for 12 hours. Note: Do not exceed 150°C initially, as the iodine bond is thermally sensitive compared to the framework backbone.

Protocol: Structural Validation

Trustworthiness in MOF science relies on proving porosity and phase purity.

A. Powder X-Ray Diffraction (PXRD)
  • Purpose: Confirm phase purity against simulated patterns from single-crystal data.

  • Expectation: 5-IIPA MOFs often show intense low-angle reflections (

    
    ) due to large unit cells.
    
  • Heavy Atom Check: The presence of Iodine significantly alters relative intensities compared to isophthalic acid analogues.

B. Thermogravimetric Analysis (TGA)
  • Protocol: Ramp 10°C/min under N₂ flow.

  • Signature:

    • < 100°C: Loss of guest water/ethanol.

    • ~300-350°C: Decomposition of the carboxylate framework.

    • Iodine Loss: Often observed as a distinct weight loss step just prior to total framework collapse.

C. Halogen Bond Verification (Single Crystal XRD)
  • Check: Measure distances between Iodine (I) and nearest Oxygen (O) atoms.

  • Criteria: Distance

    
     Å (sum of van der Waals radii) and angle 
    
    
    
    . This confirms the halogen bond is structurally active.

Advanced Application: Post-Synthetic Modification (PSM)

For drug development professionals, the C-I bond is a "sleeping" functionality. It can be activated to attach complex pharmacophores or catalytic groups inside the pores.

Suzuki-Miyaura Coupling on the Framework

Objective: Convert the pendant I-group to a Phenyl-R group.

PSM_Workflow Start Activated 5-IIPA MOF (Porous, Dry) Infiltration Step 1: Infiltration (Soak in Toluene/Dioxane) Start->Infiltration Reagents Reagents: Ph-B(OH)2 + Pd(OAc)2 + Phosphine Ligand Reagents->Infiltration Reaction Step 2: Reaction (80°C, 24h, Inert Atm) Infiltration->Reaction Washing Step 3: Wash (Remove Pd catalyst) Reaction->Washing Final Functionalized MOF (Ph-R decorated pores) Washing->Final

Figure 2: Post-Synthetic Modification workflow transforming the inert Iodine handle into functional organic groups.

Protocol:

  • Suspend 50 mg of activated MOF in 5 mL of 1,4-dioxane .

  • Add Phenylboronic acid (3 eq) ,

    
     (2 eq) , and 
    
    
    
    (5 mol%)
    .
  • Heat at 85°C for 24 hours under Argon. Note: Do not stir magnetically; use a shaker to prevent grinding the crystals.

  • Wash extensively with dioxane, water, and ethanol to remove Palladium residues.

  • Validation: Digest the MOF in dilute DCl/DMSO-

    
     and analyze via ¹H NMR. Disappearance of the 5-IIPA resonances and appearance of bi-phenyl signals confirms conversion.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Amorphous Product Reaction cooling too fast.Use a programmable oven to cool at 0.1°C/min.
Low Surface Area Incomplete activation or pore collapse.Switch to Supercritical CO₂ drying (SCD) to reduce capillary forces.
No Luminescence (Ln-MOFs) Quenching by solvent water.Ensure thorough dehydration; coordinated water molecules quench Ln emission (O-H oscillators).
Leaching during PSM Framework instability in base.Use weaker bases (e.g., CsF) or switch to a Zr-based node (e.g., UiO-66 type) if using 5-IIPA in a cluster-based MOF.

References

  • Structural Diversity & Halogen Bonding: Zang, S.-Q., et al. "Halogen Bonding in the Assembly of Coordination Polymers Based on 5-Iodo-Isophthalic Acid."[1] Crystal Growth & Design, 2011, 11(8), 3395–3405. Link

  • Lanthanide Luminescence: Bondarenko, M. A., et al. "Lanthanide Heterometallic MOFs with 5-Iodoisophthalate Linkers: Tuning of Luminescent Properties." International Journal of Molecular Sciences, 2021, 22(9), 4843. Link

  • Post-Synthetic Modification (General Halo-MOF): Tanabe, K. K., & Cohen, S. M. "Postsynthetic Modification of Metal–Organic Frameworks—a Progress Report." Chemical Society Reviews, 2011, 40, 498-519. Link

  • Gas Sorption & Topology: Zhang, Z., et al. "A new this compound-based cobalt(II) coordination polymer: Synthesis, crystal structure and magnetic properties." Inorganic Chemistry Communications, 2012, 20, 21-24. Link

  • Review on Halogen Bonding in MOFs: Aakeröy, C. B., et al. "Halogen bonding in supramolecular synthesis." Chemical Society Reviews, 2010, 39, 4154-4164. Link

Sources

Application Note: High-Resolution Reverse-Phase HPLC Separation of 5-Iodoisophthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

5-Iodoisophthalic acid (5-IIPA) is a critical intermediate in the synthesis of pharmaceutical compounds and a high-value organic linker for Metal-Organic Frameworks (MOFs). Its purity is paramount; the presence of unreacted isophthalic acid or poly-iodinated byproducts can structurally compromise MOF lattice integrity or alter pharmaceutical potency.

This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantitation of 5-IIPA. Unlike generic protocols, this guide focuses on the mechanistic separation logic —specifically exploiting the hydrophobic shift induced by the iodine substituent and the pH-dependent ionization of the dicarboxylic acid groups.

Mechanistic Basis of Separation
  • Hydrophobic Selectivity: The iodine atom at the C5 position significantly increases the hydrophobicity of the molecule compared to the parent isophthalic acid. On a C18 stationary phase, 5-IIPA will exhibit stronger retention, eluting after isophthalic acid.

  • Acidic Suppression (pKa Control): 5-IIPA possesses two carboxylic acid groups with predicted pKa values in the range of 3.0–3.5. To achieve sharp peak shapes and consistent retention, the mobile phase pH must be maintained well below the pKa (typically pH < 2.5). This suppresses ionization (

    
     vs 
    
    
    
    ), ensuring the molecule interacts with the stationary phase in its neutral, hydrophobic form.

Experimental Protocol

Reagents and Chemicals[1]
  • Analyte: this compound (CAS: 51839-16-8), >98% purity.[1]

  • Reference Standard: Isophthalic acid (Impurity Marker).[2]

  • Solvents: HPLC-grade Acetonitrile (MeCN) and Methanol (MeOH).

  • Buffer Additive: Phosphoric Acid (85%, HPLC grade) or Trifluoroacetic Acid (TFA) for UV detection; Formic Acid for MS detection.

  • Water: Milli-Q grade (18.2 MΩ·cm).

Instrumentation & Conditions
  • System: Quaternary HPLC system with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 (Octadecylsilyl), End-capped.

    • Recommended: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Alternative: SIELC Newcrom R1 (for enhanced polar retention if needed).

Table 1: Chromatographic Conditions

ParameterSetting / Description
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 5 - 10 µL
Detection UV @ 254 nm (Primary), 210 nm (Impurity Check)
Run Time 20 minutes (including re-equilibration)
Gradient Program

A gradient is essential to separate the polar parent compound (Isophthalic acid) from the target (5-IIPA) and potential hydrophobic di-iodo impurities.

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Event
0.09010Injection / Hold
2.09010Isocratic Hold (Polar impurity elution)
12.04060Linear Gradient
14.0595Wash Step
16.0595Hold Wash
16.19010Return to Initial
20.09010Re-equilibration

Sample Preparation Workflow

The solubility of 5-IIPA is limited in pure water and acidic media. Proper sample preparation is critical to prevent precipitation in the injector or column head.

SamplePrep Start Start: Solid 5-IIPA Sample Weigh Weigh 10 mg Sample Start->Weigh Dissolve Dissolve in 10 mL DMSO or MeOH (Stock Solution: 1 mg/mL) Weigh->Dissolve Dilute Dilute 100 µL Stock into 900 µL Mobile Phase A/B (50:50) Dissolve->Dilute Prevent Precipitation Filter Filter through 0.22 µm PTFE Syringe Filter Dilute->Filter Vial Transfer to HPLC Vial Filter->Vial Inject Inject into HPLC Vial->Inject

Figure 1: Sample preparation workflow ensuring solubility and particulate removal.

System Suitability & Validation

To ensure the method is "Self-Validating," every run must evaluate specific criteria. This confirms the system is performing correctly before data is accepted.

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance LimitRationale
Resolution (

)
> 2.0 between Isophthalic Acid and 5-IIPAEnsures baseline separation of starting material.
Tailing Factor (

)
0.8 <

< 1.5
Indicates secondary interactions (silanol activity) are suppressed.
Retention Time %RSD < 1.0% (n=5 injections)Confirms pump stability and column equilibration.
Theoretical Plates (N) > 5000Ensures column efficiency is sufficient.
Expected Elution Order[3][5]
  • Isophthalic Acid: ~4-6 mins (More polar, elutes first).

  • This compound: ~9-11 mins (Target).

  • Di/Tri-iodinated impurities: >12 mins (Highly hydrophobic).

Troubleshooting & Optimization Logic

Use the following logic tree to diagnose common separation issues.

Troubleshooting Problem Problem Detected Split Identify Issue Problem->Split PeakTailing Peak Tailing (>1.5) Split->PeakTailing RetentionShift Retention Time Shift Split->RetentionShift SplitPeaks Split Peaks Split->SplitPeaks CheckPH Check Mobile Phase pH (Must be < 2.5) PeakTailing->CheckPH CheckOrg Check % Organic Composition RetentionShift->CheckOrg SolventMismatch Sample Solvent Mismatch? SplitPeaks->SolventMismatch Silanol Secondary Silanol Interactions? CheckPH->Silanol Action1 Add 5mM TEA or Switch to 'End-capped' Column Silanol->Action1 CheckTemp Check Column Temp CheckOrg->CheckTemp Action2 Prepare fresh Mobile Phase Verify Pump Gradient CheckTemp->Action2 Action3 Dilute sample with weaker solvent (Water/MeCN mix) SolventMismatch->Action3

Figure 2: Decision tree for troubleshooting peak shape and retention issues.

References

  • SIELC Technologies. (2018).[3] Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.).[3] HPLC Method for Analysis of Isophthalic acid on Primesep B Column. Retrieved from [Link]

  • Wang, R., et al. (2001).[2] Determination of isophthalic acid in polyethylene glycol terephthalate fiber by high performance liquid chromatography. Se Pu, 19(4), 372-3.[2] PubMed.[4] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 103988, this compound. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Iodoisophthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Iodoisophthalic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science, frequently used in the synthesis of non-ionic X-ray contrast media and specialty polymers. The most common and reliable synthetic route is the Sandmeyer-type reaction, which proceeds via the diazotization of 5-aminoisophthalic acid followed by displacement of the diazonium group with iodide. While conceptually straightforward, this synthesis is fraught with challenges that can drastically reduce yield and purity. This guide provides a structured approach to identifying and resolving these issues.

General Experimental Workflow

The synthesis can be broken down into three critical stages: preparation of the starting material, the diazotization-iodination reaction, and product work-up/purification.

G cluster_0 Part 1: Preparation cluster_1 Part 2: Reaction cluster_2 Part 3: Purification A Source High-Purity 5-Aminoisophthalic Acid B Diazotization (5-Aminoisophthalic Acid + NaNO₂ + Acid) A->B Dissolve in Acid C Iodination (Diazonium Salt + KI) B->C Add Iodide Solution D Quenching & Isolation C->D E Recrystallization / Purification D->E Crude Product F Final Product: This compound E->F Pure Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. The question-and-answer format is designed to help you quickly diagnose and resolve experimental issues.

Question 1: My final yield is significantly lower than expected (<60%). What are the most common causes?

Answer: Low yield is the most frequent complaint and almost always traces back to the stability and handling of the intermediate aryl diazonium salt. Here are the primary factors to investigate:

  • Temperature Control Failure: This is the single most critical parameter. Aryl diazonium salts are thermally unstable and rapidly decompose above 5-10 °C.[1][2][3] This decomposition is irreversible and forms highly reactive phenyl cations, which then scavenge water to produce 5-hydroxyisophthalic acid, a common and difficult-to-remove impurity.

    • Solution: Ensure your reaction vessel is submerged in a well-maintained ice/salt bath throughout the diazotization and iodide addition steps. Monitor the internal reaction temperature, not just the bath temperature. Add reagents, especially the sodium nitrite solution, slowly and dropwise to prevent exothermic spikes.

  • Insufficient Acidity: The reaction requires a strong mineral acid (e.g., HCl, H₂SO₄) for two reasons: to generate the true nitrosating agent, the nitrosonium ion (NO⁺), from nitrous acid, and to stabilize the resulting diazonium salt.[4][5] An insufficiently acidic environment allows the diazonium salt to engage in undesirable side reactions.

    • Solution: Use a sufficient excess of strong acid. A common molar ratio is 2.5-3 equivalents of acid relative to the starting amine. This ensures the amine remains protonated and soluble and that the medium is sufficiently acidic to favor diazonium salt stability.

  • Premature Decomposition: The diazonium salt should be used in situ and immediately after its formation.[1][4] Any delay between the completion of diazotization and the addition of the potassium iodide solution will result in yield loss through decomposition.

    • Solution: Prepare your potassium iodide solution in advance and have it chilled and ready for addition as soon as the diazotization is complete (confirmed by a negative starch-iodide test for the amine).

Question 2: The reaction mixture turned dark brown or black during the sodium nitrite addition. What went wrong?

Answer: A dark coloration is a clear indicator of diazonium salt decomposition and the formation of azo coupling byproducts.

  • Causality: When the concentration of the diazonium salt becomes too high locally, or if the temperature rises, the electrophilic diazonium salt can attack the electron-rich aromatic ring of the unreacted 5-aminoisophthalic acid. This forms a highly colored diazo-amino compound (an azo dye), which contaminates your product and signifies a loss of yield.

  • Preventative Measures:

    • Slow Addition: Add the sodium nitrite solution dropwise below the surface of the reaction mixture with vigorous stirring. This ensures rapid dispersion and prevents localized high concentrations.

    • Maintain Low Temperature: As mentioned, keeping the temperature strictly between 0-5 °C is crucial to suppress the rates of both decomposition and unwanted coupling reactions.[3][6]

    • Ensure Full Amine Dissolution: Make sure the 5-aminoisophthalic acid is fully dissolved in the acid before starting the nitrite addition. Undissolved clumps can lead to uneven reaction rates.

Question 3: My final product is off-color (pink, tan, or brown) even after initial isolation. How do I purify it?

Answer: The coloration is due to persistent impurities, most commonly residual azo compounds or oxidation byproducts.

  • Primary Impurities:

    • Azo Compounds: Formed as described in Question 2.

    • 5-Hydroxyisophthalic Acid: From diazonium salt decomposition.

    • Unreacted 5-Aminoisophthalic Acid: From incomplete diazotization.

  • Purification Protocol:

    • Decolorizing Carbon: Dissolve the crude product in a suitable hot solvent (e.g., a mixture of ethanol and water, or acetic acid). Add a small amount (1-2% w/w) of activated charcoal and heat with stirring for 15-20 minutes. The charcoal will adsorb the highly colored, large molecular weight impurities.

    • Hot Filtration: Filter the hot solution through a pad of Celite to remove the charcoal. This step must be done quickly to prevent premature crystallization of the product.

    • Recrystallization: Allow the clear filtrate to cool slowly to room temperature, then in an ice bath to maximize the crystallization of the pure this compound.[7] The less polar impurities will remain in the mother liquor. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Question 4: How do I know when the diazotization is complete?

Answer: It's critical to consume all the starting amine without adding a large excess of nitrous acid.

  • Method: The presence of primary aromatic amines can be detected using a simple spot test. Take a drop of the reaction mixture and add it to a solution of 4-nitrobenzenediazonium tetrafluoroborate. The formation of a red-orange color indicates the presence of unreacted 5-aminoisophthalic acid.

  • Alternative Method (Detecting Nitrous Acid): A more common method is to test for the presence of excess nitrous acid, which indicates the amine has been consumed. Touch a glass rod dipped in the reaction mixture to a piece of potassium iodide-starch paper. An instant dark blue/black color indicates the presence of nitrous acid (HNO₂), which oxidizes iodide to iodine, forming the colored complex with starch. A slight excess of nitrous acid is desired, but a large excess should be avoided. If the test is negative, more sodium nitrite is needed.

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions when performing this reaction? A: Diazonium salts, particularly when isolated as solids, can be shock-sensitive and explosive.[2][8] For this synthesis, the salt is generated and used in solution, which is significantly safer.[1] However, always wear appropriate PPE (lab coat, safety glasses, gloves). Perform the reaction in a well-ventilated fume hood. Never allow the reaction temperature to exceed 10 °C.

Q: Why is potassium iodide used instead of other iodide salts? A: Potassium iodide (KI) is the most common and cost-effective source of the iodide nucleophile. The reaction to displace the diazonium group with iodide does not require a copper catalyst, distinguishing it from classic Sandmeyer reactions for chlorides and bromides.[9] Simply mixing the diazonium salt solution with a concentrated solution of KI is sufficient to promote the reaction.

Q: Can I isolate the diazonium salt before proceeding? A: It is strongly discouraged. While some diazonium salts can be isolated as their tetrafluoroborate or tosylate salts, the chloride and sulfate salts typically formed in this synthesis are highly unstable and should never be isolated.[1][8] The cardinal rule for this synthesis is to generate the diazonium salt and consume it immediately in the same pot.

Q: What is the mechanism of the iodination step? A: The replacement of the diazonium group with iodide is believed to proceed via a radical-nucleophilic aromatic substitution mechanism.

G cluster_mech Mechanism of Iodination ArN2+ Ar-N₂⁺ Ar_radical Ar• ArN2+->Ar_radical + e⁻ (from I⁻) Single Electron Transfer N2_gas N₂ (gas) ArN2+->N2_gas - N₂ I- I⁻ I_radical I• I-->I_radical - e⁻ ArI Ar-I

Caption: Simplified mechanism for the iodination of an aryl diazonium salt.

Key Experimental Parameters & Protocol

Summary of Reaction Parameters
ParameterRecommended ValueRationale
Temperature 0–5 °CCritical for diazonium salt stability; prevents decomposition and side reactions.[1][3]
5-Aminoisophthalic Acid 1.0 equivalentStarting material. Purity should be >98%.
**Sodium Nitrite (NaNO₂) **1.05–1.1 equivalentsSlight excess ensures complete consumption of the amine.
Strong Acid (e.g., H₂SO₄) 2.5–3.0 equivalentsCatalyzes formation of NO⁺ and stabilizes the diazonium salt.[4]
Potassium Iodide (KI) 1.1–1.2 equivalentsIodide source; slight excess drives the reaction to completion.
Detailed Step-by-Step Protocol
  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 5-aminoisophthalic acid (1.0 eq.) in water. Cool the flask in an ice-salt bath to 0 °C.

  • Acidification: Slowly add concentrated sulfuric acid (2.5 eq.) while maintaining the temperature below 10 °C. Stir until all the solid dissolves.

  • Diazotization: Prepare a solution of sodium nitrite (1.05 eq.) in a small amount of cold water. Add this solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature never rises above 5 °C.

  • Confirmation: After the addition is complete, stir for an additional 15 minutes. Check for complete diazotization using the starch-iodide paper test for excess nitrous acid (should turn blue).

  • Iodination: In a separate beaker, dissolve potassium iodide (1.1 eq.) in a minimum amount of water and chill in an ice bath. Slowly add this cold KI solution to the diazonium salt solution over 30 minutes. The temperature should be kept below 10 °C.

  • Decomposition & Precipitation: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently to 40-50 °C for 1 hour to ensure complete decomposition of the diazonium salt and precipitation of the product. Vigorous nitrogen evolution will be observed.

  • Isolation: Cool the mixture in an ice bath. Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a small amount of cold ethanol to remove some organic impurities.

  • Purification: Recrystallize the crude product from an ethanol/water mixture with activated charcoal as described in the troubleshooting section to yield pure this compound as a white to off-white solid.

References

  • CN101234993B - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid.
  • This compound - SIELC Technologies. [Link]

  • Synthesis of 5-hydroxyisophthalic acid - PrepChem.com. [Link]

  • The synthetic method of 5-amino-2,4,6-triiodoisophthalic acid chloride - Google P
  • CN113200883B - Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid - Google P
  • Sandmeyer reaction - L.S.College, Muzaffarpur. (2022-01-21). [Link]

  • Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles - NIH. [Link]

  • US5703274A - Process for the preparation of 5-hydroxyisophtalic acids - Google P
  • EP2243767A1 - Process for the iodination of aromatic compounds - Google P
  • Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids - ChemRxiv. [Link]

  • This compound | C8H5IO4 | CID 103988 - PubChem. [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. [Link]

  • Diazonium compound - Wikipedia. [Link]

  • Neutral, Zwitterion, Ionic Forms of 5‐Aminoisophthalic Acid in Cocrystals, Salts and Their Optical Properties - ResearchGate. [Link]

  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes . [Link]

  • Structures, Stability, and Safety of Diazonium Salts | Request PDF - ResearchGate. [Link]

  • Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC - NIH. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions . (2018-12-03). [Link]

  • Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities - Scholar. [Link]

  • Diazotization Reaction Mechanism - BYJU'S. [Link]

  • Sandmeyer reaction (video) - Khan Academy. [Link]

  • Why are diazonium salts not stored, and what is the reason behind their instability? - Quora. (2018-05-11). [Link]

Sources

Technical Support Center: 5-Iodoisophthalic Acid (5-IIPA) Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Troubleshooting for 5-Iodoisophthalic Acid Ticket ID: #5IIPA-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction: The Criticality of Purity

Welcome to the Technical Support Center. You are likely here because your Metal-Organic Framework (MOF) crystals are collapsing, or your pharmaceutical intermediate has failed elemental analysis.

This compound (5-IIPA) is a "privileged linker" in reticular chemistry. Its geometry allows for unique topological nets, and the iodine atom serves as a handle for post-synthetic modification. However, its synthesis—typically via the Sandmeyer reaction from 5-aminoisophthalic acid—introduces a specific triad of impurities that are notorious for poisoning downstream applications:

  • Occluded Iodine (

    
    ):  Causes discoloration and interferes with metal coordination.
    
  • Inorganic Salts: Trapped within the crystal lattice during rapid acidification.

  • Diazo-Tars: Phenolic byproducts that act as crystal growth inhibitors.

This guide provides an autonomous, self-validating workflow to resolve these specific challenges.

Module 1: The "Pink Product" Syndrome (Color Removal)

User Complaint: "My product is off-white, pink, or violet. Vacuum drying does not remove the color."

Root Cause: The Sandmeyer reaction generates free iodine (


) as a byproduct. Iodine is lipophilic and co-crystallizes with 5-IIPA, trapped inside the lattice where vacuum drying cannot reach it.
Troubleshooting Protocol: The Reductive Quench

Do not attempt to wash with water alone; iodine has poor water solubility (


).

Step-by-Step Solution:

  • Dissolution: Dissolve your crude, colored solid in

    
    . The solution should be clear but may be dark due to tars.
    
    • Why? This converts the insoluble acid into the soluble disodium salt (

      
      ).
      
  • The Scavenger Step: Add solid Sodium Thiosulfate (

    
    )  (approx. 5 wt% of crude mass) directly to the basic solution. Stir for 15 minutes.
    
    • Mechanism:[1][2][3][4][5][6][7]

      
      . The colored iodine is reduced to colorless, water-soluble iodide.
      
  • Filtration: Filter this basic solution through a Celite pad to remove insoluble "diazo-tars" (polymerized organic byproducts).

  • Controlled Reprecipitation: Slowly acidify the filtrate with

    
     while stirring vigorously.
    
    • Critical: Do not dump the acid. Dropwise addition prevents the entrapment of the soluble iodide salts you just created.

Visualization: Chemical Logic Flow

IodineRemoval Crude Crude 5-IIPA (Pink/Violet) NaOH Dissolve in 1M NaOH Crude->NaOH Species1 Solution: 5-IIPA(2-) + I2 (trapped) NaOH->Species1 Thio Add Na2S2O3 (Thiosulfate) Species1->Thio Reaction Redox: I2 -> 2I- (Colorless/Soluble) Thio->Reaction Acid Slow Acidification (HCl) Reaction->Acid Result Precipitate: White 5-IIPA Filtrate: NaI, Salts Acid->Result Filter & Wash

Figure 1: Electrochemical purification logic for removing iodine contaminants.

Module 2: Isolation from Homologues (Recrystallization)

User Complaint: "My NMR is clean, but the melting point is broad, or MOF synthesis fails."

Root Cause: The presence of Isophthalic Acid (IPA) or 5-Aminoisophthalic acid .[4][8]

  • IPA is a common impurity if the iodination was incomplete or if de-iodination occurred during workup.

  • 5-Amino is the starting material.[3][4]

  • These molecules have similar pKa values to 5-IIPA, making acid-base extraction insufficient. You must exploit Solubility Differentials .

Solvent Selection Data
Solvent SystemTemp (

)
Solubility of 5-IIPASolubility of Impurities (IPA/Salts)Verdict
Water

Poor

Poor
Poor

Moderate
Ineffective for recrystallization.
Ethanol/Water (1:1)

Moderate

High
Moderate

High
Risky. Yield loss is high; separation is poor.
Glacial Acetic Acid

Low

High
Low

Moderate
Gold Standard. Best purification profile.
DMSO

Very HighHighAvoid. Hard to remove solvent traces.
The "Gold Standard" Protocol: Glacial Acetic Acid Recrystallization

This method relies on the steep solubility curve of 5-IIPA in hot acetic acid compared to its precursors.

  • Suspension: Suspend crude, dried 5-IIPA in Glacial Acetic Acid (

    
     of solid).
    
  • Reflux: Heat to reflux (

    
    ). The solid should dissolve completely.
    
    • Troubleshooting: If solids remain after 15 mins at reflux, hot filter immediately. These are likely inorganic salts (

      
      , 
      
      
      
      ) which are insoluble in acetic acid.
  • Gradient Cooling: Turn off the heat source and let the flask cool to room temperature slowly on the oil bath (undisturbed).

    • Physics: Rapid cooling traps impurities. Slow cooling allows the denser, halogenated 5-IIPA crystal lattice to exclude the non-halogenated impurities.

  • Harvest: Filter the white needles.

  • The Wash: Wash with cold acetic acid, followed by a large volume of water to remove acid traces.

  • Drying: Dry at

    
     under vacuum. Acetic acid solvates are common; ensure constant weight is achieved.
    
Visualization: Solubility Logic

Recrystallization Mix Mixture: 5-IIPA + Salts + IPA HotAcOH Reflux in Glacial AcOH (118°C) Mix->HotAcOH FilterHot Hot Filtration HotAcOH->FilterHot Salts Solid Residue: Inorganic Salts (Discard) FilterHot->Salts Filtrate Clear Filtrate FilterHot->Filtrate Cooling Slow Cooling (Gradient) Filtrate->Cooling Crystals Crystals: Pure 5-IIPA Cooling->Crystals MotherLiq Mother Liquor: Dissolved IPA impurities Cooling->MotherLiq

Figure 2: Thermodynamic selection of 5-IIPA using Glacial Acetic Acid.

Module 3: Analytical Validation (FAQ)

Q: How do I distinguish 5-IIPA from Isophthalic Acid (IPA) using NMR? A: In


-DMSO, the proton shifts are distinct but close.
  • IPA: Triplet at

    
     ppm (H5), Doublet at 
    
    
    
    ppm (H4,6), Singlet at
    
    
    ppm (H2).
  • 5-IIPA: The iodine atom deshields the H4,6 protons significantly. Look for the doublet shifting downfield to

    
     ppm and the triplet (H2) shifting to 
    
    
    
    ppm.
  • Note: The symmetry is maintained, so peak integration is your best tool.

Q: My elemental analysis (CHN) is off. Why? A: If Carbon is low, you likely have trapped inorganic salts (Sodium Chloride/Sulfate).

  • Test: Dissolve a small amount in water (it won't dissolve well) and add Silver Nitrate (

    
    ). A white precipitate indicates trapped Chloride ions.
    
  • Fix: Repeat the hot filtration step in the Acetic Acid recrystallization (Module 2).

Q: What is the HPLC method for purity? A: Use a standard Reverse Phase method.

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 90:10 to 10:90).

  • Detection: UV at 254 nm.

  • Order of Elution: Isophthalic Acid (Polar) elutes before this compound (Lipophilic/Halogenated).

References

  • Synthesis & Properties of Halogenated Linkers

    • Sun, D., et al. (2013). "Construction of a Series of Porous Metal–Organic Frameworks Based on 5-Haloisophthalic Acids." Crystal Growth & Design, 13(8), 3562–3569. Link

  • Purification of Aromatic Acids (General Protocols)

    • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th Ed.). Butterworth-Heinemann. (Refer to entry for Isophthalic acid derivatives). Link

  • Solubility Data & Acetic Acid Method

    • Wang, J., et al. (2013). "Solubility of Isophthalic Acid in Acetic Acid + Water Mixtures." Journal of Chemical & Engineering Data, 58(11), 3046–3050. (Demonstrates the solubility curve utilized in Module 2). Link

  • Iodine Removal Chemistry

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical. (Standard thiosulfate workup protocols). Link

Sources

overcoming solubility issues of 5-Iodoisophthalic acid in MOF synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Portal: MOF Synthesis Division Ticket ID: #IIPA-SOL-001 Subject: Overcoming Solubility & Nucleation Issues of 5-Iodoisophthalic Acid (5-IIPA) Priority: High Assigned Specialist: Senior Application Scientist, Crystallography Unit

Executive Summary

The synthesis of Metal-Organic Frameworks (MOFs) using This compound (5-IIPA) presents a distinct challenge compared to its non-halogenated analogues (e.g., isophthalic acid). The iodine substituent introduces significant hydrophobicity , steric bulk, and increased polarizability (heavy atom effect).

Users frequently encounter premature precipitation (cloudiness) upon mixing with metal salts or the formation of amorphous powders rather than single crystals. This guide provides a self-validating protocol to solubilize 5-IIPA and control its assembly kinetics.

Part 1: The Solubility Matrix

Before attempting synthesis, you must select a solvent system that overcomes the high lattice energy of 5-IIPA. The iodine atom promotes strong


-

stacking and hydrophobic interactions that water or simple alcohols cannot disrupt.

Solvent Compatibility Table

Solvent SystemSolubility RatingRole in SynthesisRecommendation
DMF (N,N-Dimethylformamide) ⭐⭐⭐⭐⭐ (Excellent)Primary SolventStandard. High boiling point (153°C) allows thermodynamic error-correction.
DEF (N,N-Diethylformamide) ⭐⭐⭐⭐⭐ (Excellent)Primary SolventAlternative. Slightly more hydrophobic than DMF; better for high-quality single crystals.
DMSO (Dimethyl sulfoxide) ⭐⭐⭐⭐ (Good)Co-SolventUse if DMF fails. High polarity, but difficult to remove from pores post-synthesis.
Ethanol / Methanol ⭐ (Poor)Anti-SolventDo not use for initial dissolution. Use only after reaction to wash crystals.
Water ❌ (Insoluble)ModulatorOnly use in trace amounts (1-5% v/v) to assist metal salt dissociation.

Part 2: The "Base-Assisted" Solubilization Protocol

The Core Problem: 5-IIPA has a predicted pKa of


 [1].[1] In neutral solvents, the carboxylic acid dimers remain intact.
The Solution:  We utilize a "Dissolution-Reprotonation" strategy. We use heat and/or a weak base to fully dissolve the ligand before introducing the metal.
Standard Operating Procedure (SOP): Cu-IIPA MOF Synthesis

Target: Copper(II) paddlewheel-based MOF (Analogous to PCN-61 or NOTT-100 series)

Reagents:

  • Ligand: this compound (5-IIPA)

  • Metal:

    
    
    
  • Solvent: DMF (HPLC Grade)

  • Modulator: Tetrafluoroboric acid (

    
    ) or Acetic Acid (optional for crystal size)
    

Step-by-Step Workflow:

  • Ligand Dissolution (The Critical Step):

    • Weigh 5-IIPA (e.g., 0.1 mmol) into a 20 mL scintillation vial.

    • Add 5 mL DMF.

    • Action: Sonicate for 10 minutes.

    • Checkpoint: If the solution is not optically clear , heat to 80°C for 5 minutes. If still cloudy, add 1 drop of dilute Pyridine or Triethylamine (TEA) to deprotonate and solubilize. Note: The solution must be clear before proceeding.

  • Metal Addition:

    • Dissolve

      
       (0.1 mmol) in 2 mL DMF in a separate vial.
      
    • Add the metal solution to the ligand solution dropwise.

    • Observation: If a precipitate forms immediately, your concentration is too high. Dilute both precursors by 50% and retry.

  • Acid Modulation (Kinetic Control):

    • Add 0.5 mL of Acetic Acid or 50

      
      L of 
      
      
      
      .
    • Mechanism:[2][3] The acid competes with the linker for the metal clusters, slowing down nucleation and preventing the formation of amorphous powder [2].

  • Solvothermal Assembly:

    • Seal the vial (Teflon-lined cap).

    • Place in an oven at 85°C for 24–48 hours .

    • Cooling: Cool to room temperature at a rate of 5°C/hour (slow cooling promotes crystallinity).

Part 3: Troubleshooting & FAQs

Q1: My solution turns cloudy immediately after adding the metal salt.

  • Diagnosis: Rapid coordination precipitation. The deprotonated linker reacted instantly with the Cu²⁺ ions to form an amorphous kinetic product.

  • Fix: Increase the acidity. Add the acid modulator (Acetic acid) to the metal solution before mixing it with the ligand. This keeps the pH low initially, delaying precipitation until the heat drives off the acid (or decomposes the solvent).

Q2: I obtained a powder, but XRD shows it is amorphous.

  • Diagnosis: Nucleation rate

    
     Crystal growth rate.
    
  • Fix:

    • Lower the temperature (try 75°C).

    • Dilute the reaction (double the solvent volume).

    • Switch solvent to DEF (slower decomposition rate than DMF).

Q3: The crystals are too small for Single Crystal XRD.

  • Diagnosis: Too many nucleation sites.

  • Fix: Use the "High-Acid" approach. Increase the volume of Acetic Acid. This suppresses nucleation, resulting in fewer but larger crystals.

Part 4: Visual Workflows

Diagram 1: Solubility Decision Tree

Caption: Logic flow for selecting the correct solubilization strategy based on visual observation.

SolubilityLogic Start Start: Weigh 5-IIPA Solvent Add DMF (Primary) Start->Solvent Sonicate Sonicate (10 mins) Solvent->Sonicate Check1 Is Solution Clear? Sonicate->Check1 Heat Heat to 80°C Check1->Heat No Success Proceed to Metal Addition Check1->Success Yes Check2 Is Solution Clear? Heat->Check2 Base Add trace Base (Pyridine/TEA) Check2->Base No Check2->Success Yes Base->Success Fail Switch to DMSO or Lower Concentration Base->Fail Still Cloudy

Diagram 2: The "Cloud Point" Troubleshooting Workflow

Caption: Corrective actions to take if precipitation occurs during the mixing phase.

CloudPoint Mix Mix Ligand + Metal Observe Observation Mix->Observe Clear Clear Blue/Green Soln Observe->Clear Ideal Cloudy Cloudy / Precipitate Observe->Cloudy Issue Oven Place in Oven (85°C) Clear->Oven Action1 Add Acid Modulator (HBF4 / HOAc) Cloudy->Action1 Step 1 Action2 Increase Dilution (Add more DMF) Action1->Action2 If fails Action2->Mix Retry

References

  • Schaate, A., et al. (2011). Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals. Chemistry – A European Journal. (Contextual grounding for acid modulation in dicarboxylate MOFs). Retrieved from [Link]

  • Tan, Y.-X., et al. (2012). Fine Tuning the Hydrophobicity of a New Three-Dimensional Cu2+ MOF through Single Crystal Coordinating Ligand Exchange. (Demonstrates solubility handling of substituted isophthalic acids). Retrieved from [Link]

  • Yaghi, O. M., et al. (2008).[4] Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199.[4] (Foundational protocol for carboxylate MOF synthesis). Retrieved from [Link]

Sources

identification and removal of impurities in 5-Iodoisophthalic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification, Control, and Removal of Impurities Audience: Organic Chemists, Process Engineers, MOF Researchers

Diagnostic Hub: Characterizing Your Impurity Profile

Before attempting purification, you must identify the nature of your contamination. In the synthesis of 5-iodoisophthalic acid (5-IIPA) from isophthalic acid (IPA), impurities generally fall into three categories: oxidative byproducts, unreacted starting material, and over-iodinated species.

Quick Diagnostic Table
ObservationProbable ImpurityRoot CauseVerification Method
Pink / Violet / Brown Color Free Iodine (

)
Incomplete reduction during workup; oxidation of iodide residues.Visual Inspection; Starch-Iodide Paper (Blue = Positive).
Broad Melting Point (< 280°C) Isophthalic Acid (Starting Material)Incomplete conversion; reaction stopped too early or temperature too low.1H NMR (Look for triplet at

7.6 ppm).
Extra HPLC Peak (Late Elution) 4,5-Diiodoisophthalic acidExcess iodinating agent; reaction time too long; temperature too high.LC-MS (M+ mass check).
Yellow Discoloration Oxidized OligomersThermal decomposition during harsh acidic reflux.Color persists after thiosulfate wash.
Analytical Signatures (HPLC & NMR)
  • HPLC (Reverse Phase C18):

    • Mobile Phase: Acetonitrile : Water : Phosphoric Acid.[1]

    • Elution Order: Isophthalic Acid (Polar, elutes first)

      
       this compound 
      
      
      
      Di-iodo impurities (Lipophilic, elutes last) [1].
  • 1H NMR (DMSO-

    
    ): 
    
    • Isophthalic Acid: Triplet at

      
       7.6 ppm (C5-H), Doublet at 
      
      
      
      8.2 ppm (C4,6-H), Singlet at
      
      
      8.5 ppm (C2-H).
    • This compound: The diagnostic triplet at 7.6 ppm disappears. Look for a doublet at

      
       8.4 ppm (C4,6-H) and a triplet/singlet at 
      
      
      
      8.2 ppm (C2-H).

Root Cause Analysis: The Synthesis Pathway

Understanding how impurities form allows you to prevent them. The synthesis typically involves electrophilic aromatic substitution using Iodine (


) and an oxidant (e.g., 

,

) in oleum or sulfuric acid.
The Challenge: Deactivated Rings

Isophthalic acid has two electron-withdrawing carboxyl groups, deactivating the ring.

  • Reaction Speed: Slow. Requires forcing conditions (high heat/acid).

  • Selectivity: The meta position (C5) is thermodynamically favored, but forcing conditions can lead to over-iodination if stoichiometry is uncontrolled.

Impurity Generation Pathway

G IPA Isophthalic Acid (Starting Material) Target This compound (Target) IPA->Target Mono-iodination (Controlled) Impurity_SM Impurity: Unreacted IPA IPA->Impurity_SM Incomplete Rxn (Low Temp/Time) Iodine I2 / Oxidant (Reagent) Iodine->Target Impurity_I2 Impurity: Trapped Iodine Iodine->Impurity_I2 Incomplete Workup Impurity_Di Impurity: 4,5-Diiodoisophthalic Acid Target->Impurity_Di Over-iodination (Excess Reagent)

Figure 1: Reaction scheme showing the origin of critical impurities. Balancing the "Goldilocks" zone between unreacted starting material and over-iodinated byproduct is the primary synthetic challenge.

Remediation: Purification Protocols

If your crude product fails the diagnostic checks above, utilize the following purification workflows.

Protocol A: Removal of Free Iodine (The "Pink" Problem)

Target: Free


 trapped in the crystal lattice.
Mechanism: Redox reaction converting insoluble 

to water-soluble iodide (

).
  • Suspend: Place crude solid in water (10 mL per gram of solid).

  • Add Reductant: Add 10% aqueous Sodium Thiosulfate (

    
    ) solution dropwise with vigorous stirring.
    
  • Monitor: Continue addition until the pink/brown color fades to white or pale yellow.

  • Heat: Briefly heat to 60°C to ensure reductant penetrates the crystal surface.

  • Filter: Filter while warm and wash copiously with water.

Protocol B: Separation of Unreacted Isophthalic Acid

Target: Removal of starting material (IPA) from 5-IIPA. Challenge: Both are dicarboxylic acids with similar pKa values and poor water solubility. Solution:Recrystallization from Glacial Acetic Acid.

  • Dissolution: Suspend the crude dried solid in Glacial Acetic Acid (approx. 15-20 mL/g).

  • Reflux: Heat to reflux (118°C). Both IPA and 5-IIPA should dissolve. If insoluble particles remain, hot filter.

  • Cooling Gradient: Allow the solution to cool slowly to room temperature. This compound is generally less soluble in cold acetic acid than unreacted isophthalic acid due to the hydrophobic iodine substituent disrupting hydrogen bonding networks differently.

  • Harvest: Filter the crystals.

  • Wash: Wash the cake with a small amount of cold acetic acid, followed by water to remove acid traces.

  • Dry: Vacuum dry at 80°C.

Purification Decision Tree

Purification Start Crude Product Analysis ColorCheck Is the solid Pink/Violet? Start->ColorCheck PurityCheck Is IPA present (>2%)? ColorCheck->PurityCheck No ThioWash Protocol A: Sodium Thiosulfate Wash ColorCheck->ThioWash Yes Recryst Protocol B: Recrystallization (Glacial AcOH) PurityCheck->Recryst Yes Final Pure this compound PurityCheck->Final No ThioWash->PurityCheck After Drying Recryst->Final

Figure 2: Step-by-step decision matrix for purifying crude this compound.

Frequently Asked Questions (FAQs)

Q: Why is my yield significantly lower than reported in literature? A: The most common cause is loss during the isolation step. This compound has some solubility in hot water. If you wash your product with boiling water to remove salts, you will lose product. Always wash with cold water or dilute acid. Additionally, if using the Sandmeyer route (via 5-aminoisophthalic acid), incomplete diazotization often leads to yield loss [2].

Q: Can I use Ethanol for recrystallization? A: Ethanol is risky. While it dissolves the compound, it can lead to esterification (ethyl ester formation) if catalyzed by trace acid remaining from the synthesis. If you must use alcohols, ensure the product is acid-free or use a Methanol/Water gradient, but Glacial Acetic Acid is superior for separating the non-iodinated starting material [3].

Q: My product is grey even after thiosulfate washing. What is it? A: Grey discoloration often indicates trace metallic impurities (if metal catalysts were used) or carbonized organic matter from "hot spots" during the addition of sulfuric acid. This cannot be washed out chemically. You must perform a hot filtration step: dissolve the product in hot alkaline water (NaOH), add activated charcoal, filter while hot, and then re-precipitate with HCl.

Q: How do I prevent di-iodination in future batches? A: Control your stoichiometry and temperature.

  • Use exactly 1.05 - 1.1 equivalents of Iodine.

  • Do not exceed 100°C if using strong oxidants like

    
    .
    
  • Add the oxidant slowly over hours to keep the active iodinating species concentration low relative to the substrate.

References

  • SIELC Technologies. (2018).[1] Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • Datta, A., et al. (2012). Synthesis of 5-Substituted Derivatives of Isophthalic Acid. National Institutes of Health (NIH). Retrieved from [Link]

  • Google Patents. (1999). Process for purifying isophthalic acid by crystallization (WO1999057090A1).[2] Retrieved from

Sources

troubleshooting poor crystallinity in 5-Iodoisophthalic acid-based MOFs

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and troubleshooting of Metal-Organic Frameworks (MOFs) based on the 5-Iodoisophthalic acid linker. This guide is designed to provide in-depth technical assistance to researchers encountering challenges in obtaining highly crystalline materials. As Senior Application Scientists, we have compiled this resource based on established scientific principles and field-proven insights to help you navigate the intricacies of MOF synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the crystallinity of this compound-based MOFs?

A1: The crystallinity of these MOFs is primarily dictated by a delicate balance of thermodynamic and kinetic factors during synthesis. Key parameters include the choice of metal source and solvent system, reaction temperature and time, the molar ratios of reactants, and the presence or absence of modulators. The bulky and electron-withdrawing nature of the iodine substituent on the isophthalic acid linker can introduce specific steric and electronic effects that require careful optimization of these parameters.

Q2: I obtained an amorphous powder instead of crystals. Where should I start troubleshooting?

A2: An amorphous product suggests that the nucleation and/or crystal growth processes were not well-controlled. A good starting point is to re-evaluate your reaction conditions. Consider slowing down the reaction rate by lowering the temperature, using a different solvent or a co-solvent system to improve the solubility of your precursors, and introducing a modulator to control the coordination of the metal ions to the linker.

Q3: What is a modulator and how does it help in improving crystallinity?

A3: A modulator is a molecule, typically a monocarboxylic acid like acetic acid or formic acid, that competes with the primary linker (this compound) for coordination to the metal centers.[1][2] This competition slows down the formation of the MOF framework, allowing for more ordered crystal growth and reducing the formation of defects.[1] Modulators can also influence the size and morphology of the resulting crystals.[2]

Q4: Can I improve the crystallinity of my poorly crystalline MOF after the initial synthesis?

A4: In some cases, post-synthetic treatments can improve crystallinity. These methods include solvent-assisted healing, where the as-synthesized material is heated in a fresh solvent, or thermal annealing. However, it is generally more effective to optimize the initial synthesis conditions to obtain highly crystalline materials directly.

In-Depth Troubleshooting Guide: Poor Crystallinity in this compound-Based MOFs

This section provides a detailed, question-and-answer-based approach to troubleshoot common issues leading to poor crystallinity in MOFs synthesized with this compound.

Issues Related to Reagents and Stoichiometry

Q5: My PXRD pattern shows broad peaks, indicating low crystallinity. Could the purity of my this compound be the issue?

A5: Absolutely. The purity of the organic linker is paramount. Impurities can act as "crystal growth inhibitors" or be incorporated into the framework, leading to defects and a loss of long-range order.

  • Causality: Impurities can disrupt the regular packing of the linkers and metal nodes, preventing the formation of a well-defined crystalline lattice.

  • Troubleshooting Steps:

    • Verify Purity: Confirm the purity of your this compound using techniques like NMR spectroscopy or HPLC.

    • Purification: If impurities are detected, purify the linker by recrystallization or column chromatography.

Q6: I am unsure about the optimal metal-to-linker ratio. Could this be affecting my product's crystallinity?

A6: The stoichiometry of your reactants is a critical parameter. An incorrect ratio can lead to the formation of multiple phases, amorphous products, or incomplete reactions.

  • Causality: The coordination chemistry of the metal ion and the linker dictates the formation of the desired MOF structure. Deviations from the optimal stoichiometry can disrupt this delicate balance.

  • Troubleshooting Protocol: Molar Ratio Screening

    • Literature Review: Start with the molar ratios reported in the literature for similar MOFs.

    • Systematic Variation: Set up a series of small-scale reactions, systematically varying the metal-to-linker ratio (e.g., 1:1, 1:2, 2:1).

    • Characterization: Analyze the products from each reaction using Powder X-ray Diffraction (PXRD) to identify the ratio that yields the highest crystallinity.

Influence of Reaction Conditions

Q7: I am using a standard solvothermal synthesis, but the resulting MOF has poor crystallinity. How can I optimize the solvent system?

A7: The solvent plays a crucial role in solvating the precursors, mediating the reaction, and influencing the final structure.[3] The polarity and coordinating ability of the solvent can significantly impact the crystallinity.

  • Causality: The solubility of both the metal salt and this compound in the chosen solvent is critical. Poor solubility can lead to rapid precipitation of an amorphous product. The solvent can also compete with the linker for coordination to the metal center, affecting the reaction kinetics.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with a range of solvents with varying polarities and coordinating strengths (e.g., DMF, DEF, ethanol, acetonitrile, or mixtures thereof).

    • Co-solvent Systems: The use of a co-solvent can fine-tune the solubility of the reactants and modulate the reaction rate. For instance, a mixture of DMF and water is often used in the synthesis of isophthalic acid-based MOFs.[4][5]

Q8: My reaction seems to be happening too quickly, resulting in a fine, amorphous powder. How can I slow down the crystallization process?

A8: Rapid precipitation often leads to poorly crystalline or amorphous materials. Slowing down the reaction kinetics is key to promoting the growth of well-ordered crystals.

  • Causality: Slower reaction rates allow for thermodynamic control over the crystallization process, favoring the formation of the most stable, crystalline phase.

  • Troubleshooting Workflow:

G start Poor Crystallinity: Rapid Precipitation temp Lower Reaction Temperature start->temp Thermodynamic Control modulator Introduce a Modulator (e.g., Acetic Acid) start->modulator Kinetic Control concentration Decrease Reactant Concentrations start->concentration Reduce Supersaturation solvent Use a More Viscous or Less Coordinating Solvent start->solvent Modify Diffusion result Improved Crystallinity temp->result modulator->result concentration->result solvent->result

Caption: Troubleshooting workflow for rapid precipitation.

  • Experimental Protocols:

    • Temperature Ramping: Instead of a single high temperature, try a gradual temperature ramp to the final reaction temperature. A slow cooling rate after the reaction can also promote the growth of larger, more well-defined crystals.

    • Modulator Addition: As mentioned in Q3, adding a modulator like acetic acid can effectively slow down the reaction.

Q9: The pH of my reaction mixture is not controlled. Could this be a source of my crystallinity problems?

A9: The pH of the reaction medium is a critical and often overlooked parameter. It affects the deprotonation of the carboxylic acid groups on the this compound, which is a prerequisite for coordination to the metal center.

  • Causality: The coordination of the carboxylate groups to the metal ions is a pH-dependent equilibrium. If the pH is too low, the carboxylic acid will not be sufficiently deprotonated. If the pH is too high, the metal ions may precipitate as hydroxides.

  • Troubleshooting Steps:

    • pH Measurement: Measure the initial pH of your reaction mixture.

    • pH Adjustment: Systematically vary the pH by adding small amounts of a base (e.g., triethylamine) or an acid (e.g., HCl) to find the optimal range for crystallization.

Post-Synthesis Processing

Q10: I have a product with some degree of crystallinity, but the PXRD peaks are still broad. Can I improve it after the synthesis?

A10: Post-synthetic treatments can sometimes "heal" defects in the crystal lattice and improve the overall crystallinity.

  • Causality: Amorphous domains or surface defects can sometimes be recrystallized or reorganized into a more ordered structure with the input of energy (heat) or in the presence of a suitable solvent.

  • Experimental Protocols:

    • Solvent-Assisted Annealing:

      • Suspend the as-synthesized, poorly crystalline MOF in a fresh portion of the synthesis solvent or a different, high-boiling point solvent.

      • Heat the suspension at a temperature slightly below the original synthesis temperature for an extended period (12-24 hours).

      • Isolate the solid and analyze its crystallinity by PXRD.

    • Thermal Annealing (for robust MOFs):

      • Place the dried, as-synthesized MOF in a furnace.

      • Slowly ramp the temperature to a point below the decomposition temperature of the MOF (determined by thermogravimetric analysis).

      • Hold at this temperature for several hours before slowly cooling to room temperature.

Data Presentation and Characterization

Table 1: Key Parameters Influencing Crystallinity of Isophthalic Acid-Based MOFs

ParameterEffect on CrystallinityTroubleshooting ApproachReference
Temperature Controls nucleation and crystal growth rates.Lower temperature for slower kinetics; employ temperature ramping.
Solvent Influences precursor solubility and coordination.Screen different solvents and co-solvent systems.[3]
Modulator Competes with the linker, slowing down crystal growth.Introduce monocarboxylic acids (e.g., acetic acid).[1][2]
pH Affects linker deprotonation and metal speciation.Systematically vary and control the reaction pH.
Reactant Ratio Determines the formation of the desired phase.Screen different metal-to-linker molar ratios.

Diagram 1: The Role of Modulators in MOF Crystallization

G cluster_0 Without Modulator cluster_1 With Modulator a Metal Ion c Rapid Coordination a->c b This compound b->c d Poorly Crystalline MOF c->d e Metal Ion h Competitive Coordination e->h f This compound f->h g Modulator (e.g., Acetic Acid) g->h i Controlled Crystal Growth h->i j Highly Crystalline MOF i->j

Caption: Modulators control the coordination process, leading to improved crystallinity.

References

  • ResearchGate. (2016, April 1). How can I crystallize powder metal organic frameworks for single crystal xrd studies, which is not soluble in any of the organic solvents and water?
  • National Institutes of Health. (n.d.). Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - PMC.
  • Pro-Analytics. (n.d.). MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control.
  • ACS Publications. (2021, August 13). Surviving Under Pressure: The Role of Solvent, Crystal Size, and Morphology During Pelletization of Metal–Organic Frameworks.
  • Royal Society of Chemistry. (2018, July 25). Coordination polymers of 5-substituted isophthalic acid.
  • SIELC Technologies. (2018, February 16). This compound.
  • MDPI. (2021, October 15). Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand.
  • Semantic Scholar. (2020, September 12). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence.
  • ResearchGate. (n.d.). A series of metal-organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: Syntheses, crystal structures and physical properties | Request PDF.
  • MDPI. (2023, October 19). New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols.
  • PubMed. (2020, May 1). 3D semiconducting Co-MOFs based on 5-(hydroxymethyl)isophthalic acid and imidazole derivatives: syntheses and crystal structures.
  • MDPI. (n.d.). Lanthanide Heterometallic MOFs with 5-Iodosophthalate Linkers: Tuning of Luminescent Properties by Varying of Metal Composition.
  • ResearchGate. (n.d.). (PDF) Synthesis Methods and Crystallization of MOFs.

Sources

Technical Support Center: 5-Iodoisophthalic Acid (5-IIPA) Stability & Degradation

[1][2][3]

Topic: Degradation Pathways & Troubleshooting for 5-Iodoisophthalic Acid Target Audience: Synthetic Chemists, MOF Researchers, Pharmaceutical Scientists Current Status: Active Support Guide[1]

Introduction: The Stability Paradox

This compound (5-IIPA) is a critical building block in reticular chemistry (MOFs) and drug discovery.[2][1][3] Its dual carboxylic acid functionality drives structural assembly, while the C-5 iodine atom serves as a "functional handle" for post-synthetic modification (PSM) or specific halogen bonding interactions.[2][1]

However, this iodine atom is also the molecule's "Achilles' heel."[2][1] The C–I bond energy (~65 kcal/mol) is significantly lower than C–H or C–C bonds, making it susceptible to cleavage under conditions often considered "standard" for solvothermal synthesis or cross-coupling reactions.[1]

This guide addresses the three primary degradation vectors: Protodeiodination , Photolytic Cleavage , and Thermal Decarboxylation .[1]

Troubleshooting Guide: Diagnostics & Solutions

Module A: Solvothermal Synthesis (MOFs & Coordination Polymers)

User Issue: "I synthesized a MOF using 5-IIPA in DMF at 140°C. The resulting crystals are the correct topology, but elemental analysis shows <50% expected iodine content. Where did it go?"

Diagnosis: Reductive Protodeiodination Under solvothermal conditions, particularly in N,N-Dimethylformamide (DMF), the solvent decomposes to generate dimethylamine and carbon monoxide.[1] Dimethylamine acts as a reducing agent.[2][1] In the presence of transition metals (Cu, Ag, and even Zn under stress), the C–I bond undergoes reductive cleavage, replacing the Iodine with Hydrogen to form isophthalic acid.[1]

The Pathway:

  • Solvent Decomposition:

    
    [2][1][3]
    
  • Reduction:

    
    
    

Corrective Actions:

  • Lower Temperature: Limit solvothermal synthesis to <120°C if possible.

  • Solvent Switch: Use N,N-Dimethylacetamide (DMA) or N-Methyl-2-pyrrolidone (NMP), which have higher thermal stability than DMF.[2][1]

  • Acid Modulators: Add a small amount of acid (e.g., acetic acid) to neutralize the in-situ generated amine base, inhibiting the reductive pathway.[1]

Module B: Photochemical Stability (Storage & Handling)

User Issue: "My white powder sample of 5-IIPA has turned a pale yellow/brown after sitting on the benchtop for a week. Is it still usable?"

Diagnosis: Homolytic C–I Bond Cleavage (Photolysis) Aryl iodides are photosensitive.[2][1][3] Exposure to UV or ambient blue light excites the molecule, causing homolytic cleavage of the C–I bond.[2][1] This generates an aryl radical and an iodine radical (

213

1

The Pathway:

  • Excitation:

    
    
    
  • Homolysis:

    
    
    
  • Recombination:

    
    
    

Corrective Actions:

  • Purification: Wash the solid with a dilute sodium thiosulfate (

    
    ) solution to reduce colored 
    
    
    back to colorless iodide (
    
    
    ), then recrystallize from ethanol/water.[2][1][3]
  • Storage: Store exclusively in amber glass vials wrapped in foil, under inert atmosphere (Ar/N2) if possible.

Module C: Cross-Coupling Reactions (Suzuki/Sonogashira)

User Issue: "I am attempting a Suzuki coupling at the C-5 position. I see conversion, but I am isolating significant amounts of a dimer byproduct instead of the coupled product."

Diagnosis: Ullmann-Type Homocoupling While Palladium (Pd) is intended to catalyze the cross-coupling between 5-IIPA and your boronic acid, the presence of Copper (often used as a co-catalyst in Sonogashira or present as trace impurity) or excess base can trigger Ullmann homocoupling.[2][1] This links two 5-IIPA molecules together at the iodine position.[2][1]

Corrective Actions:

  • Degas Solvents: Oxygen promotes homocoupling.[2][1] Rigorously degas solvents (Freeze-Pump-Thaw x3).[2][1][3]

  • Catalyst Control: Switch to a Pd(0) source like

    
     to avoid the need for in-situ reduction of Pd(II).[2][1][3]
    
  • Base Selection: Use weaker bases (e.g.,

    
     instead of 
    
    
    ) to minimize competitive pathways.

Mechanism Visualization

The following diagram maps the degradation pathways of 5-IIPA, highlighting the critical triggers (Heat, Light, Redox) and the resulting byproducts.[1]

DegradationPathwaysIIPAThis compound(5-IIPA)HeatHeat (>140°C)+ DMF/AmineIIPA->HeatLightUV/Vis Light(hν)IIPA->LightMetalPd/Cu Catalyst+ O2IIPA->MetalIPAIsophthalic Acid(Protodeiodination)Heat->IPAReductive Cleavage(H-abstraction)RadicalAryl Radical(Ar•)Light->RadicalHomolysisDimer3,3',5,5'-Biphenyltetracarboxylic Acid(Homocoupling)Metal->DimerUllmann CouplingI2Iodine (I2)(Discoloration)Radical->I2Radical Recombination

Figure 1: Mechanistic map of 5-IIPA degradation showing thermal, photolytic, and metal-catalyzed pathways.[2][1][3]

Experimental Protocols

Protocol A: Rapid Stability Screen (HPLC)

Use this protocol to verify ligand integrity before large-scale synthesis.[2][1][3]

  • Preparation: Dissolve 5 mg of 5-IIPA in 1 mL of MeOH:H2O (1:1).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[2][1]

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (0.1% Formic Acid) over 10 min.

  • Detection: UV at 254 nm.

  • Interpretation:

    • RT ~ 4.5 min: Intact 5-IIPA.

    • RT ~ 3.2 min: Isophthalic Acid (Deiodination impurity).[2][1][3]

    • RT ~ 6.8 min: Homocoupled Dimer.

Protocol B: Purification of Degraded Material

Recover usable material from yellowed/brown stocks.

  • Dissolution: Dissolve crude 5-IIPA in minimal 1M NaOH (aq). The solution may appear dark.

  • Reduction: Add solid Sodium Thiosulfate (

    
    ) (~5 wt% of 5-IIPA mass) and stir for 30 mins. The color should fade.[2][1]
    
  • Precipitation: Slowly acidify with 1M HCl to pH 1-2 while stirring on ice. White precipitate forms.[2][1]

  • Filtration: Filter, wash with cold water, and dry under vacuum at 60°C.[2][1]

References

  • PubChem. this compound | C8H5IO4.[2][1] National Library of Medicine.[2][1] [Link][2][1][3]

  • RSC Advances. Hydrothermal synthesis and catalytic performance of coordination compounds driven by functionalized isophthalic acids. Royal Society of Chemistry.[2][1] [Link]

  • Organic Chemistry Portal. Decarboxylation Mechanisms and Conditions. [Link]

methods for scaling up the synthesis of 5-Iodoisophthalic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Knowledge Base for the synthesis and scale-up of 5-Iodoisophthalic acid (CAS 51839-16-8). This format addresses the specific "pain points" of scale-up: stoichiometry, thermal management, and purification.

Ticket ID: SC-5-IPA-001 Status: Resolved Subject: Scale-Up Methodologies & Troubleshooting for this compound

Executive Summary & Route Selection

User Question: "We are moving from gram-scale to kilogram-scale synthesis of this compound. We attempted direct iodination of isophthalic acid but obtained poor yields and mixtures. What is the standard industrial route?"

Scientist Response: You cannot effectively synthesize This compound (mono-iodo) via direct electrophilic iodination of isophthalic acid. The electron-withdrawing carboxyl groups deactivate the ring, making it resistant to substitution. Conversely, if you start with 5-aminoisophthalic acid and use direct iodination (


), the amino group activates the ortho positions, leading to 5-amino-2,4,6-triiodoisophthalic acid  (a contrast agent intermediate), not your target.

The Correct Route: The Sandmeyer Reaction is the only viable method for placing an iodine atom specifically at the C5 position. You must replace the amino group of 5-aminoisophthalic acid via a diazonium intermediate.

The Chemical Pathway[1][2][3][4]
  • Diazotization: 5-Aminoisophthalic acid

    
     Diazonium Salt (
    
    
    
    )
  • Iodination: Displacement of

    
     by Iodide (
    
    
    
    )

SandmeyerRoute Start 5-Aminoisophthalic Acid (Starting Material) Diazo Diazonium Salt (Unstable Intermediate) Start->Diazo NaNO2 / HCl < 5°C Iodo This compound (Target Product) Diazo->Iodo KI (aq) Controlled Addition Waste Side Products: Phenols, Azo dyes Diazo->Waste T > 10°C (Hydrolysis/Coupling)

Figure 1: The Sandmeyer workflow. Temperature control is the critical gatekeeper between the target product and waste.

Standard Operating Procedure (Scale-Up Optimized)

User Question: "Can you provide a protocol that handles the exotherms and foam formation at 1kg scale?"

Scientist Response: At scale, the Sandmeyer reaction presents two hazards: thermal runaway (decomposition of diazonium) and foaming (rapid


 release). The following protocol uses a "Reverse Addition" technique for the iodination step to control gas evolution.
Materials & Stoichiometry Table
ComponentEquiv.RoleCritical Parameter
5-Aminoisophthalic Acid 1.0SubstratePurity >98% (impurities cause tar)
Hydrochloric Acid (conc.) 3.0 - 5.0Solvent/AcidMaintain pH < 1 to prevent coupling
Sodium Nitrite (

)
1.1 - 1.2Diazotizing AgentMust be aqueous solution ; add subsurface
Potassium Iodide (KI) 1.5 - 2.0NucleophileExcess required to drive equilibrium
Urea 0.1ScavengerQuenches excess

before KI addition
Step-by-Step Protocol (1.0 kg Scale Basis)

Phase 1: Diazotization (The "Cold" Phase)

  • Slurry Formation: In a 10L jacketed reactor, suspend 1.0 kg of 5-aminoisophthalic acid in 4.0 L of water.

  • Acidification: Add 1.5 L of conc. HCl slowly. The amine will partially dissolve as the hydrochloride salt. Cool the mixture to 0–5°C .

    • Why? High temperature leads to phenol formation (OH substitution) via hydrolysis.

  • Nitrite Addition: Dissolve 420 g

    
     in 1.2 L water. Add this solution dropwise over 60–90 minutes.
    
    • Control Point: Internal temp must never exceed 5°C .

  • Clarification: The slurry should become a clear(er) solution as the diazonium salt forms. Stir for 30 mins post-addition.

  • Quenching: Add small portions of Urea until starch-iodide paper shows no blue color (removes excess nitrous acid).

Phase 2: Iodination (The "Gas" Phase)

  • Preparation: Dissolve 1.4 kg KI in 2.0 L water in a separate vessel.

  • Controlled Decomposition:

    • Method A (Standard): Add the cold diazonium solution into the KI solution (room temp) slowly.

    • Method B (Scale-Up Preferred): Add the KI solution into the cold diazonium solution, then allow the reactor to warm to room temperature naturally, followed by heating to 60°C.

  • Gas Management: Nitrogen gas (

    
    ) will evolve vigorously as the reactor warms. Ensure the condenser vent is open and not prone to clogging. Do not seal the reactor. 
    
  • Completion: Heat to 80°C for 1 hour to ensure complete conversion.

Phase 3: Isolation

  • Bisulfite Wash: The reaction mixture will be dark purple/brown due to free iodine (

    
    ). Add saturated Sodium Bisulfite (
    
    
    
    ) solution until the color shifts to tan/yellow.
  • Filtration: Cool to 20°C. Filter the solid.

  • Washing: Wash cake with water (3x 1L) to remove inorganic salts.

Troubleshooting Guide (FAQ)

Issue 1: "My product is a dark, sticky tar."

Diagnosis: Azo Coupling.[1] Cause: If the pH rises above 2 during diazotization, the unreacted amine couples with the formed diazonium salt to form azo dyes (tars). Solution: Ensure a large excess of HCl (3-5 equiv) is present before adding nitrite. Maintain vigorous stirring to prevent local hot/neutral spots.

Issue 2: "The yield is <40%."

Diagnosis: Thermal Decomposition or Hydrolysis. Cause: If the diazonium salt warms up >10°C before the iodide is present, it hydrolyzes to 5-hydroxyisophthalic acid (phenol derivative). Verification: Check the melting point. This compound melts >280°C; the hydroxy impurity melts differently and is more soluble in water. Solution: Keep the diazonium stage strictly at 0-5°C. Do not delay the KI addition step.

Issue 3: "The product is purple even after washing."

Diagnosis: Iodine Inclusion. Cause: Iodine (


) is a byproduct of the reaction between 

and oxidizing species. It gets trapped in the crystal lattice. Solution: You must perform a reductive digestion . Resuspend the crude solid in water, add sodium bisulfite, and heat to 50°C for 30 minutes. Filter while warm.

Purification & Quality Control

User Question: "We need >99% purity for MOF synthesis. The crude is 95%."

Scientist Response: Recrystallization is effective but requires specific solvent systems due to the compound's high melting point and poor solubility in non-polar solvents.

Purification Decision Tree:

Purification Crude Crude this compound Check Check Impurity Profile Crude->Check Color Issue: Color/Iodine Check->Color Purple/Brown Inorganic Issue: Salts (KCl/NaCl) Check->Inorganic High Ash Content Isomer Issue: Organic Impurities Check->Isomer Low HPLC Purity Bisulfite Bisulfite Treatment Color->Bisulfite Reslurry in aq. NaHSO3 WaterWash Hot Water Wash Inorganic->WaterWash Hot Water Slurry & Filter Recryst Recrystallization Isomer->Recryst Recrystallize: Ethanol/Water (1:1) or Glacial Acetic Acid

Figure 2: Purification logic based on impurity type.

Recommended Recrystallization Solvent:

  • Ethanol/Water (1:1): Dissolve at reflux, cool slowly. Good for removing organic tars.

  • Glacial Acetic Acid: Excellent for high-purity polishing, but corrosive. Dissolve at boiling, cool to room temp.

References & Authority

  • Sandmeyer Mechanism & Stoichiometry: Organic Syntheses, Coll. Vol. 2, p. 351 (1943). (General Sandmeyer protocols for aromatic acids).

  • This compound Specifics: Zogota, R., et al. "Synthesis of this compound."[2] European Journal of Medicinal Chemistry, 163, 344-352 (2019).[2] Link (Describes hydrolysis of ester, but confirms mono-iodo stability).

  • Scale-Up Safety: Bretherick's Handbook of Reactive Chemical Hazards. (Crucial for Diazonium salt handling).

  • Contrast Agent Chemistry (differentiation): U.S. Patent 5,013,865.[3] (Describes the tri-iodination to avoid confusion). Link

Disclaimer: This guide is for research and development purposes. Always consult local EHS regulations regarding the handling of diazonium salts and iodine.

Sources

Technical Support Center: Characterization of 5-Iodoisophthalic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Solubility, Spectroscopy, and Crystallography for 5-IIPA Derivatives[1]

Introduction: The "Heavy Atom" Paradox

Welcome to the technical support hub for 5-Iodoisophthalic acid (5-IIPA) and its derivatives. As a key ligand in Metal-Organic Frameworks (MOFs) and a pharmaceutical intermediate, this compound presents a unique set of characterization challenges.[1][2]

The core difficulty often lies in the Iodine substituent . While it provides essential functionality (Lewis acidity, post-synthetic modification sites), it introduces "Heavy Atom Effects" that distort standard analytical data, leading to false negatives in purity assessments and structural misassignments.[1]

This guide bypasses standard textbook definitions to address the specific, recurring issues encountered in the lab.

Module 1: Solubility & Sample Preparation (The Gateway Issue)

Problem: Users frequently report that 5-IIPA is "insoluble" or precipitates immediately upon dilution, complicating NMR and biological assays.

Technical Insight: 5-IIPA possesses strong intermolecular hydrogen bonding networks (carboxylic acid dimers) and a hydrophobic aromatic core.[1][2] It is a "brick dust" molecule—high melting point, low solubility.[2]

Troubleshooting Protocol: Solubilization Matrix
Solvent SystemSolubility RatingApplicationNotes
Water (Neutral) 🔴 InsolubleN/ADo not use.[1][2][3]
Water (pH > 8) 🟡 ModerateHPLC (Prep)Soluble as the dicarboxylate salt.[1][3] Requires NaOH/KOH.[1][2]
DMSO / DMF 🟢 HighNMR, Stock SolutionsRecommended. Hygroscopic nature of DMSO can cause peak broadening.[1][2][3]
Methanol/Ethanol 🟡 ModerateSynthesisSoluble with heat/sonication.[1][2][3]
Acetone 🟡 ModerateCrystallizationGood for solvent evaporation methods.[1][2][3]
FAQ: Sample Prep

Q: I dissolved my sample in DMSO for a biological assay, but it precipitated when I added the buffer. Why?

A: This is "Crash-out." 5-IIPA is hydrophobic.[1][2] When you dilute the DMSO stock into an aqueous buffer (PBS), the solvent polarity shifts, forcing the hydrophobic ligand out of solution.

  • Fix: Use a co-solvent system or convert the acid to its sodium salt before dilution.[2] Dissolve 5-IIPA in 1 eq. of NaOH (aq) rather than pure DMSO if the assay tolerates it.[1]

Module 2: Spectroscopic Anomalies (NMR & MS)

Problem: "My Carbon-13 NMR is missing a peak." Diagnosis: You are likely a victim of the Heavy Atom on Light Atom (HALA) Effect .

The "Missing" Carbon Phenomenon

In standard aromatic acids, ipso-carbons appear at 120–140 ppm.[2] However, the large electron cloud of Iodine causes significant spin-orbit coupling , which shields the attached Carbon nucleus.

  • Effect: The

    
     carbon signal shifts upfield  (shielded) to 90–100 ppm .
    
  • Confusion: This region is typically empty or associated with

    
     carbons, leading researchers to believe the peak is noise or an impurity.
    
  • Intensity: This carbon often has a very long relaxation time (

    
    ) and lacks NOE enhancement (no attached protons), making the peak tiny or invisible in standard scans.[1]
    
Protocol: Capturing the Ghost Peak
  • Solvent: DMSO-

    
     (prevents aggregation).[1][2]
    
  • Pulse Sequence: Power-gated decoupling (to minimize NOE reliance).

  • Relaxation Delay (

    
    ):  Increase to 3–5 seconds  (standard is 1s).
    
  • Scans: Increase scan count by factor of 4 (e.g., 1024 scans).

  • Search Region: Manually phase and zoom into 94 ± 5 ppm .

NMR_Troubleshooting Start Missing 13C Signal? CheckRegion Check 90-100 ppm Start->CheckRegion Found Signal Found (It's the C-I ipso carbon) CheckRegion->Found Yes NotFound Still Missing CheckRegion->NotFound No Optimize Increase d1 (Relaxation) Increase Scans NotFound->Optimize Optimize->CheckRegion

Figure 1: Decision tree for locating the elusive C-I carbon signal in 5-IIPA derivatives.

Module 3: Crystallography (XRD) & MOF Characterization

Problem: "My Powder XRD pattern has a massive background slope and low signal-to-noise."

Technical Insight: Iodine (


) has an absorption edge very close to the energy of Copper K

radiation
(the standard source in most lab diffractometers).
  • Result: The Iodine atoms absorb the X-rays and re-emit them as fluorescence. This floods the detector with background noise.[2]

Troubleshooting Guide: XRD Optimization
MethodEffectivenessProtocol
Change Radiation Source ⭐⭐⭐⭐⭐ (Best)Switch from Cu-anode to Mo-anode or Co-anode . Iodine does not fluoresce significantly with Molybdenum sources.[1][2]
Energy Discrimination ⭐⭐⭐⭐Use a detector with a high energy threshold (e.g., distinct

filter) to filter out the fluorescence energy.[1][3]
Sample Thickness ⭐⭐For transmission geometry, use a thinner capillary to reduce absorption.[1][2][3]
MOF Synthesis Note

When using 5-IIPA to build MOFs (e.g., UiO-66 analogs), the iodine is bulky.[1][2]

  • Steric Hindrance: It may prevent the formation of high-connectivity clusters.[2]

  • Twinning: Iodine-heavy crystals often suffer from merohedral twinning.[1][2] Always screen single crystals for split spots before full data collection.[1][2]

Module 4: Purity & Stability (The "Yellowing" Effect)

Problem: "My white powder turned yellow/pink after storage."

Diagnosis: Photolytic Deiodination.[2] The


 bond is relatively weak (

57 kcal/mol). Exposure to UV/visible light can cause homolytic cleavage, releasing radical Iodine (

), which forms

(purple/brown), staining the sample.[1]
Storage & Handling Protocol
  • Container: Amber glass vials are mandatory .

  • Atmosphere: Store under Argon/Nitrogen if long-term storage is required.[1][2]

  • Purification: If the sample has yellowed:

    • Dissolve in dilute NaOH.[2]

    • Wash with a small amount of sodium thiosulfate (

      
      ) solution (reduces 
      
      
      
      back to colorless
      
      
      ).[1][2]
    • Re-precipitate with HCl.[1][2]

HPLC Analysis (Purity Check)
  • Column: C18 Reverse Phase.[2][4]

  • Mobile Phase: Water/Acetonitrile (with 0.1% Formic Acid).[1][2]

  • Detection: UV at 254 nm.[2]

  • Note: 5-IIPA is more hydrophobic than isophthalic acid.[1][2] It will elute later (higher retention time).

Stability_Workflow Sample 5-IIPA Sample Storage Storage Condition Sample->Storage Light Light Exposure Storage->Light Improper Dark Amber Vial / Dark Storage->Dark Proper Result_Bad Yellowing (I2 Release) Degradation Light->Result_Bad Result_Good Stable White Powder Dark->Result_Good Wash with Na2S2O3 Wash with Na2S2O3 Result_Bad->Wash with Na2S2O3 Remediation

Figure 2: Stability pathway and degradation mechanism for Iodine-containing aromatics.

References

  • Heavy Atom Effect on NMR

    • Facelli, J. C., et al.[2] "Relativistic Effects on 13C Chemical Shifts." Journal of the American Chemical Society.

    • Concept Verification: [ACS Chem. Rev.[1][2] - Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts]([Link]1][2][3]

  • Solubility & MOF Synthesis

    • Luo, X., et al.[2] "Synthesis and characterization of 5-substituted isophthalic acid MOFs." CrystEngComm.

    • Source: [1][2][3]

  • Iodine Fluorescence in XRD

    • International Tables for Crystallography.[2] "Absorption coefficients and fluorescence."

    • General Guide: [1][3]

  • Chemical Properties & Safety

    • PubChem Database: this compound (CID 103988).[1][2]

    • Link:

Sources

avoiding side reactions in the synthesis of 5-Iodoisophthalic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-iodoisophthalic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to ensure a successful and efficient synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing insights into their causes and practical solutions.

Problem 1: Low or No Yield of this compound

Observed Symptom: After the reaction and workup, the isolated product yield is significantly lower than expected, or no product is obtained.

Potential Causes & Solutions:

  • Inefficient Iodinating Species Generation: The direct iodination of aromatic compounds often requires an oxidizing agent to generate a more potent electrophilic iodine species (I⁺) from molecular iodine (I₂)[1][2]. If the oxidizing agent is weak, or used in insufficient amounts, the iodination will be slow or incomplete.

    • Solution: Ensure the use of a suitable oxidizing agent, such as iodic acid (HIO₃) or hydrogen peroxide, in the correct stoichiometric ratio. A common molar ratio for the synthesis from 5-aminoisophthalic acid is 1:1.2:0.6 for the substrate, iodine, and iodic acid, respectively[1][3][4].

  • Suboptimal pH: The reaction pH is critical for the stability of the reactants and the reactivity of the iodinating species.

    • Solution: Maintain an acidic pH, typically between 1.5 and 2.5, throughout the reaction. This can be achieved using an acid like sulfuric acid[3].

  • Incorrect Reaction Temperature: The reaction temperature influences the rate of reaction and the stability of the diazonium salt intermediate (if synthesizing from 5-aminoisophthalic acid via a Sandmeyer-type reaction).

    • Solution: For the iodination of 5-aminoisophthalic acid using an oxidizing agent, a temperature range of 65-80°C is generally optimal[3][5].

Problem 2: Presence of Impurities in the Final Product

Observed Symptom: The isolated product is off-color (e.g., brown or yellow) or shows multiple spots on a TLC plate. Spectroscopic analysis (NMR, HPLC) indicates the presence of species other than this compound.

Potential Causes & Solutions:

  • Over-Iodination: The presence of di- or tri-iodinated species can occur if the reaction is left for too long or if an excess of the iodinating agent is used.

    • Solution: Carefully control the stoichiometry of the iodinating agent and monitor the reaction progress using techniques like HPLC to stop the reaction once the starting material is consumed.

  • Oxidized Side-Products: The use of strong oxidizing agents can lead to the formation of oxidized aromatic byproducts.

    • Solution: Add the oxidizing agent slowly and portion-wise to the reaction mixture to maintain a low concentration at any given time. This minimizes the chance of unwanted oxidation[1].

  • Unreacted Starting Materials: Incomplete reaction can leave unreacted isophthalic acid or 5-aminoisophthalic acid in the final product.

    • Solution: Ensure sufficient reaction time and optimal reaction conditions (temperature, pH) to drive the reaction to completion.

  • Formation of Poly-iodide Ions: The reaction of molecular iodine with iodide ions can form unreactive poly-iodide species like I₃⁻, which can reduce the efficiency of the iodination.

    • Solution: The use of an oxidizing agent like iodic acid helps to regenerate the active iodinating species and prevents the buildup of iodide ions[3].

  • Decarboxylation: At elevated temperatures, isophthalic acid and its derivatives can undergo decarboxylation, leading to the formation of iodobenzoic acid or other decarboxylated byproducts.

    • Solution: Maintain the reaction temperature within the recommended range and avoid excessive heating during the reaction and workup.

Problem 3: Difficulty in Product Isolation and Purification

Observed Symptom: The product does not precipitate cleanly from the reaction mixture, or the purification by recrystallization is inefficient.

Potential Causes & Solutions:

  • Presence of Soluble Impurities: Some side products may have similar solubility profiles to the desired product, making separation by crystallization difficult.

    • Solution: A multi-step purification process may be necessary. After initial filtration, wash the crude product with a dilute solution of sodium thiosulfate to remove any residual iodine. Subsequent recrystallization from a suitable solvent system, such as an ethanol/water mixture, can then be more effective.

  • Incorrect pH during Workup: The product, being a carboxylic acid, is soluble in basic solutions.

    • Solution: Ensure the pH of the solution is sufficiently acidic during precipitation to minimize the solubility of the product.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common synthetic routes are:

  • Direct iodination of isophthalic acid: This involves the electrophilic substitution of a hydrogen atom on the aromatic ring with an iodine atom, typically in the presence of an oxidizing agent.

  • Synthesis from 5-aminoisophthalic acid: This is a widely used method that involves the diazotization of the amino group followed by a Sandmeyer-type reaction with an iodide salt, or more commonly, direct iodination of the activated ring.

Q2: Why is an oxidizing agent necessary for the direct iodination of isophthalic acid?

A2: Molecular iodine (I₂) is generally not electrophilic enough to react with deactivated aromatic rings like isophthalic acid. An oxidizing agent, such as nitric acid, hydrogen peroxide, or iodic acid, is required to oxidize I₂ to a more potent electrophilic species, often represented as I⁺, which can then readily undergo electrophilic aromatic substitution[2].

Q3: How can I monitor the progress of the reaction?

A3: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the reaction's progress. By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting material and the appearance of the product, allowing you to determine the optimal reaction time and prevent the formation of over-iodinated byproducts.

Q4: What is the role of controlling the pH during the synthesis?

A4: The pH of the reaction medium is crucial for several reasons. In the synthesis from 5-aminoisophthalic acid, an acidic medium is necessary for the stability of the diazonium salt intermediate. For direct iodination, the acidity of the medium can affect the reactivity of the iodinating species. Maintaining a pH between 1.5 and 2.5 is generally recommended for optimal results[3].

Q5: What are the best practices for purifying the final product?

A5: A common and effective purification strategy involves the following steps:

  • Filtration and Washing: After the reaction is complete, the crude product is collected by filtration. It should be washed with cold water to remove any water-soluble impurities.

  • Thiosulfate Wash: To remove any unreacted iodine, which can give the product a brownish tint, wash the crude solid with a dilute aqueous solution of sodium thiosulfate until the color of the filtrate is no longer brown.

  • Recrystallization: Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture or acetic acid, to obtain a pure, crystalline product.

Validated Experimental Protocol: Synthesis of this compound from 5-Aminoisophthalic Acid

This protocol is a synthesis of procedures described in the chemical literature, offering a reliable method for the preparation of this compound.

Materials and Reagents:

  • 5-Aminoisophthalic acid

  • Iodine (I₂)

  • Iodic acid (HIO₃)

  • Sulfuric acid (H₂SO₄, 98%)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 5-aminoisophthalic acid (1 equivalent).

  • Acidification: Add deionized water to the flask to create a slurry. Slowly add concentrated sulfuric acid while stirring to achieve a pH between 1.5 and 2.5.

  • Addition of Iodine: To the acidic slurry, add powdered iodine (1.2 equivalents).

  • Heating: Heat the mixture to 65-70°C with continuous stirring.

  • Addition of Oxidizing Agent: Slowly add a solution of iodic acid (0.6 equivalents) in deionized water to the reaction mixture over a period of 1-2 hours.

  • Reaction Monitoring: Maintain the reaction temperature at 75-80°C and monitor the progress of the reaction by HPLC. The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Filtration and Washing: Filter the precipitated solid and wash it with cold deionized water.

  • Thiosulfate Wash: Wash the solid with a 5% aqueous solution of sodium thiosulfate to remove any excess iodine. Continue washing until the filtrate is colorless.

  • Final Wash: Wash the product with cold deionized water again to remove any residual thiosulfate salts.

  • Drying and Recrystallization: Dry the crude product in a vacuum oven. For further purification, recrystallize the solid from a mixture of ethanol and water.

Data Presentation

Table 1: Key Reaction Parameters and Their Impact on Synthesis

ParameterOptimal RangeRationalePotential Issues if Deviated
pH 1.5 - 2.5Ensures stability of intermediates and reactivity of the iodinating species.Higher pH may lead to side reactions; lower pH may not be necessary and increases acid waste.
Temperature 65 - 80°CPromotes a reasonable reaction rate without significant decomposition.Lower temperatures lead to slow reactions; higher temperatures can cause decarboxylation.
Stoichiometry (Substrate:I₂:HIO₃) 1 : 1.2 : 0.6Provides a slight excess of the iodinating agent to drive the reaction to completion while minimizing over-iodination.Insufficient iodine results in low yield; excess can lead to di-iodination.
Oxidizing Agent Addition Slow, portion-wiseMaintains a low, steady concentration of the highly reactive iodinating species.Rapid addition can lead to the formation of oxidized byproducts.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add 5-Aminoisophthalic Acid to Reactor B 2. Acidify with H₂SO₄ (pH 1.5-2.5) A->B C 3. Add Iodine (I₂) B->C D 4. Heat to 65-70°C C->D Start Reaction E 5. Slowly Add Iodic Acid (HIO₃) D->E F 6. Maintain at 75-80°C & Monitor by HPLC E->F G 7. Cool to Room Temp. F->G Reaction Complete H 8. Filter & Wash with H₂O G->H I 9. Wash with Na₂S₂O₃ Solution H->I J 10. Final Wash with H₂O I->J K 11. Dry & Recrystallize J->K L L K->L Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Troubleshooting

troubleshooting_logic P1 Low/No Yield C1 Inefficient Iodination P1->C1 C2 Suboptimal pH P1->C2 C3 Incorrect Temperature P1->C3 C6 Unreacted Starting Material P1->C6 P2 Impure Product C4 Over-Iodination P2->C4 C5 Oxidized Byproducts P2->C5 P2->C6 P3 Isolation Issues C7 Soluble Impurities P3->C7 S1 Check Oxidizing Agent & Stoichiometry C1->S1 S2 Monitor & Control pH (1.5-2.5) C2->S2 S3 Maintain Temperature (65-80°C) C3->S3 S4 Control Stoichiometry & Monitor Reaction C4->S4 S5 Slow Addition of Oxidizing Agent C5->S5 S6 Ensure Sufficient Reaction Time C6->S6 S7 Multi-step Purification (Thiosulfate Wash, Recrystallization) C7->S7

Caption: Troubleshooting logic for this compound synthesis.

References

  • Process for the iodination of aromatic compounds.
  • Process for the iodination of aromatic compounds.
  • Process for the iodination of aromatic compounds. Justia Patents. [Link]

  • Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid.
  • Process for purifying isophthalic acid by crystallization.
  • Process for the preparation of 5-hydroxyisophtalic acids. TREA. [Link]

  • Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride. Eureka | Patsnap. [Link]

  • Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid.
  • This compound | C8H5IO4 | CID 103988. PubChem. [Link]

  • Organic CHEMISTRY. TSI Journals. [Link]

  • Process for the iodination of aromatic compounds.
  • Process for the production of high-purity isophthalic acid. European Patent Office. [Link]

  • Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities. Scholar. [Link]

  • Process for the iodination of aromatic compounds.

Sources

catalyst selection and optimization for 5-Iodoisophthalic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-iodoisophthalic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the knowledge to navigate the complexities of this synthesis, ensuring efficiency, high yield, and purity in your experimental work.

Part 1: Troubleshooting Guide

The direct iodination of isophthalic acid presents unique challenges due to the deactivating and meta-directing nature of the carboxylic acid groups. Below is a comprehensive guide to troubleshoot common issues you may encounter during the synthesis of this compound.

Common Issues and Corrective Actions
Issue Potential Cause(s) Recommended Solution(s)
Low to No Conversion 1. Insufficient Catalyst Activity: The chosen catalyst may not be potent enough to overcome the deactivation of the aromatic ring by the two carboxyl groups. 2. Inappropriate Oxidant: The iodination of deactivated rings often requires an oxidizing agent to generate a more electrophilic iodine species.[1] The selected oxidant may be too weak or incompatible with the reaction conditions. 3. Low Reaction Temperature: The activation energy for the iodination of a deactivated ring is high, and the temperature may be insufficient.1. Catalyst Screening: Screen a panel of catalysts known for halogenating deactivated arenes. This could include strong Lewis acids or transition metal catalysts. 2. Oxidant Selection: Employ a strong oxidizing agent in conjunction with your iodine source. Common choices include nitric acid, iodic acid, or hydrogen peroxide.[1][2] Ensure the oxidant is added carefully to control the reaction exotherm. 3. Optimize Temperature: Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC or HPLC at each step.
Formation of Multiple Isomers 1. Reaction Conditions Too Harsh: High temperatures or highly active catalysts can sometimes lead to a loss of regioselectivity. 2. Incorrect Directing Group Influence: While the carboxyl groups are meta-directing, under forcing conditions, other positions may be iodinated.1. Moderate Reaction Conditions: If multiple isomers are observed, try lowering the reaction temperature or using a less active catalyst. 2. Confirm Isomer Identity: Use analytical techniques such as NMR and mass spectrometry to confirm the identity of the major and minor isomers. This will help in understanding the reaction pathway and optimizing for the desired 5-iodo isomer.
Product Degradation (Decarboxylation) 1. High Reaction Temperatures: Isophthalic acid and its derivatives can be susceptible to decarboxylation at elevated temperatures, especially in the presence of strong acids or bases.[3]1. Temperature Control: Carefully control the reaction temperature and avoid excessive heating. 2. Use of Milder Catalysts: Opt for catalysts that can promote the reaction at lower temperatures.
Difficulty in Product Isolation and Purification 1. Co-precipitation of Starting Material: Unreacted isophthalic acid may co-precipitate with the product due to similar solubility profiles. 2. Presence of Colored Impurities: Oxidative side reactions can generate colored impurities that are difficult to remove.[4]1. Recrystallization: Utilize recrystallization from a suitable solvent system to separate the product from unreacted starting material. Water or aqueous ethanol can be good starting points.[5] 2. Activated Carbon Treatment: To remove colored impurities, treat the crude product solution with activated carbon before recrystallization.[6] 3. Chromatography: For high-purity applications, column chromatography may be necessary. A reverse-phase HPLC method using acetonitrile and water with a phosphoric or formic acid modifier can be effective for both analysis and purification.[7]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategic choices in catalyst selection and reaction optimization for the synthesis of this compound.

Catalyst Selection

Q1: What are the most promising catalysts for the iodination of isophthalic acid?

A1: The direct iodination of isophthalic acid is challenging due to the electron-withdrawing nature of the two carboxylic acid groups, which deactivates the aromatic ring towards electrophilic substitution. Therefore, a robust catalytic system is required.

  • Strong Acid Catalysis: A common approach for iodinating deactivated aromatic rings is the use of a strong protic acid or Lewis acid catalyst in conjunction with an iodine source and an oxidizing agent.[1] For instance, a mixture of iodine and an oxidizing agent like iodic acid (HIO₃) in a strong acid medium such as sulfuric acid can be effective.[2]

  • Transition Metal Catalysis: While less common for direct iodination with elemental iodine, palladium catalysts have been explored for the iodination of aromatic carboxylic acids, though often through a decarbonylative pathway.[8][9] Research into palladium-catalyzed C-H activation and subsequent iodination could also provide a viable, though more complex, route.

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

A2:

  • Homogeneous catalysts (e.g., strong acids, soluble metal salts) are often more active as the catalytic sites are readily accessible. However, their removal from the reaction mixture can be challenging and may require extensive workup procedures.

  • Heterogeneous catalysts (e.g., solid acid catalysts, supported metal catalysts) offer the significant advantage of easy separation from the reaction mixture by simple filtration. This simplifies the workup and allows for potential catalyst recycling. However, they may exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations.

For initial screening and small-scale synthesis, homogeneous catalysts are often preferred for their higher activity. For larger-scale production and process optimization, the development of a heterogeneous catalytic system is highly desirable.

Reaction Optimization

Q3: What is the role of an oxidizing agent in the iodination of isophthalic acid?

A3: Elemental iodine (I₂) is not electrophilic enough to react with a deactivated aromatic ring like isophthalic acid. An oxidizing agent is used to convert I₂ into a more potent electrophilic iodinating species, such as the iodonium ion (I⁺) or a hypoiodite species.[1] Common oxidizing agents used in aromatic iodinations include nitric acid, hydrogen peroxide, and iodic acid.[1][2]

Q4: What are the key reaction parameters to optimize for this synthesis?

A4: The key parameters to optimize are:

  • Catalyst Loading: The amount of catalyst used will significantly impact the reaction rate. Start with a catalytic amount (e.g., 1-10 mol%) and increase if the reaction is too slow.

  • Stoichiometry of Iodine and Oxidant: The molar ratio of the iodine source and the oxidizing agent to the isophthalic acid substrate is crucial. An excess of the iodinating reagent may be required to drive the reaction to completion, but a large excess can lead to the formation of di-iodinated byproducts.

  • Reaction Temperature: As discussed in the troubleshooting guide, temperature is a critical parameter that needs to be carefully controlled to achieve a good reaction rate without causing product degradation.

  • Solvent: The choice of solvent is important. It should be inert to the reaction conditions and capable of dissolving the starting materials to a reasonable extent. For reactions involving strong acids, the acid itself can sometimes act as the solvent. Chlorinated solvents should be used with caution and as a last resort due to safety and environmental concerns.[10]

Workflow and Diagrams

Experimental Workflow: Catalyst Screening Protocol

  • Reaction Setup: In a series of parallel reaction vials, add isophthalic acid, a solvent, and a magnetic stir bar.

  • Catalyst Addition: To each vial, add a different catalyst from your screening library (e.g., H₂SO₄, FeCl₃, AlCl₃, etc.).

  • Reagent Addition: Add the iodine source (e.g., I₂) and the oxidizing agent (e.g., HIO₃) to each vial.

  • Reaction: Place the vials in a temperature-controlled heating block and stir for a set period (e.g., 24 hours).

  • Quenching and Workup: Cool the reactions and quench them by adding a reducing agent solution (e.g., aqueous sodium thiosulfate) to remove excess iodine. Extract the product into an organic solvent.

  • Analysis: Analyze the crude product from each reaction by HPLC or GC-MS to determine the conversion and selectivity for this compound.

Catalyst_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis cluster_decision Decision prep_reactants Prepare Reactants: Isophthalic Acid, Solvent add_catalyst Add Catalysts to Parallel Reactors prep_reactants->add_catalyst prep_catalysts Prepare Catalyst Library prep_catalysts->add_catalyst add_reagents Add I₂ and Oxidizing Agent add_catalyst->add_reagents heat_stir Heat and Stir (Controlled T, t) add_reagents->heat_stir quench Quench Reaction heat_stir->quench extract Extract Product quench->extract analyze Analyze by HPLC/GC-MS extract->analyze evaluate Evaluate Conversion and Selectivity analyze->evaluate select Select Optimal Catalyst evaluate->select

Caption: Catalyst screening workflow for this compound synthesis.

Logical Relationship: Troubleshooting Decision Tree

Troubleshooting_Decision_Tree start Low Yield or Incomplete Reaction check_conversion Is Conversion Low? start->check_conversion increase_temp Increase Temperature check_conversion->increase_temp Yes check_selectivity Is Selectivity Poor? check_conversion->check_selectivity No change_catalyst Screen More Active Catalysts/Oxidants increase_temp->change_catalyst increase_temp->check_selectivity change_catalyst->check_selectivity lower_temp Lower Temperature check_selectivity->lower_temp Yes check_degradation Is Product Degrading? check_selectivity->check_degradation No change_catalyst_mild Use Milder Catalyst lower_temp->change_catalyst_mild lower_temp->check_degradation change_catalyst_mild->check_degradation degradation_solution Lower Temperature & Use Milder Conditions check_degradation->degradation_solution Yes purification_issue Difficulty in Purification? check_degradation->purification_issue No degradation_solution->purification_issue recrystallize Recrystallize purification_issue->recrystallize Yes end Optimized Synthesis purification_issue->end No charcoal Use Activated Carbon recrystallize->charcoal chromatography Perform Chromatography charcoal->chromatography chromatography->end

Caption: Decision tree for troubleshooting the synthesis of this compound.

References

  • Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles - NIH. (n.d.). Retrieved from [Link]

  • This compound - SIELC Technologies. (2018, February 16). Retrieved from [Link]

  • CN101234993A - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid - Google Patents. (n.d.).
  • Synthesis of 5-hydroxyisophthalic acid - PrepChem.com. (n.d.). Retrieved from [Link]

  • CN113200883B - Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid - Google Patents. (n.d.).
  • US5703274A - Process for the preparation of 5-hydroxyisophtalic acids - Google Patents. (n.d.).
  • Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 - Chemia. (2022, November 7). Retrieved from [Link]

  • Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities - Scholar. (n.d.). Retrieved from [Link]

  • Iodination of aromatic compounds with a mixture of iodine and peracetic acid. III. Autocatalysis and relative rates | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

  • This compound | C8H5IO4 | CID 103988 - PubChem. (n.d.). Retrieved from [Link]

  • Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC. (2023, July 20). Retrieved from [Link]

  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - NIH. (n.d.). Retrieved from [Link]

  • Iodine(V)-Based Oxidants in Oxidation Reactions - PMC - NIH. (2023, July 6). Retrieved from [Link]

  • Specific Solvent Issues with Iodination - Wordpress. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 5-Haloisophthalic Acids in MOF Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the impact of 5-haloisophthalic acid ligands (5-X-H₂IP, where X = F, Cl, Br, I) on the synthesis, topology, and application of Metal-Organic Frameworks (MOFs). Unlike the 1,4-benzenedicarboxylate (terephthalate) series, the 5-substituted isophthalic acid geometry (120° angle) creates unique opportunities for forming nanocages (e.g., MOPs) and helical channels.

Key Takeaway: The choice of halogen at the 5-position is not merely a steric adjustment; it acts as a primary director for supramolecular assembly (via halogen bonding), electronic modulation (Lewis acidity of the metal node), and pore environment tuning (hydrophobicity vs. polarizability).

Ligand Profiling: The 5-Halo Series

To rationally design MOFs, one must quantify the physicochemical differences between the ligands. The 5-position is unique because it points into the pore in many isophthalate-based topologies (like the kagome lattice or cuboctahedral cages), directly interacting with guest molecules.

Table 1: Physicochemical Properties of 5-Haloisophthalic Acids
Property5-Fluoro-H₂IP5-Chloro-H₂IP5-Bromo-H₂IP5-Iodo-H₂IP
Van der Waals Radius (Å) 1.471.751.851.98
C-X Bond Length (Å) ~1.35~1.72~1.90~2.10
Electronegativity (Pauling) 3.983.162.962.66
Hammett Constant (

)
0.340.370.390.35
Dominant Interaction Dipole-DipoleWeak DispersionDispersionHalogen Bonding (XB)
Primary MOF Utility Hydrophobicity, StabilityIntermediateHeavy Atom Effect

Capture, Luminescence
Expert Insight: The "Steric-Electronic" Trade-off
  • Electronic Effect: All halogens are electron-withdrawing groups (EWG). This increases the acidity of the carboxylic acid protons (lower pKa), facilitating faster deprotonation and nucleation during synthesis. This often requires lowering the base concentration compared to unsubstituted isophthalic acid.

  • Steric Effect: The 5-Iodo ligand is bulky enough to prevent network interpenetration in certain topologies, forcing the formation of open, non-interpenetrated frameworks with larger accessible surface areas.

Structural Impact & Topology

The halogen substituent dictates the final topology through two mechanisms: Steric Hindrance and Supramolecular Guidance .

Steric Control (The Rotation Mechanism)

In high-connectivity clusters (e.g., [Cu₂4(isophthalate)₂4] cuboctahedra), the 5-substituent points into the cage.

  • Small Halogens (F, Cl): Allow for dense packing and often result in kagome or (3,24)-connected nets similar to the parent isophthalic acid.

  • Large Halogens (Br, I): The steric bulk forces a rotation of the phenyl ring relative to the carboxylate plane to minimize repulsion. This can shift the topology from high-symmetry cubic phases to lower-symmetry monoclinic or triclinic phases, or induce helical chirality in the channels.

Halogen Bonding (The "Iodo" Advantage)

5-Iodoisophthalic acid is unique due to the "sigma-hole" on the iodine atom—a region of positive electrostatic potential.

  • Mechanism: The Iodine atom can form linear

    
     or 
    
    
    
    interactions with solvent molecules or adjacent linkers.
  • Outcome: This acts as a secondary "glue," stabilizing 3D supramolecular networks from 2D sheets. For example, Cu(II)-5-I-ip MOFs often exhibit higher thermal stability than their Br/Cl counterparts due to these cross-linking interactions.

Performance Comparison

Gas Sorption ( vs. )
  • 5-Fluoro: Best for hydrophobicity . The C-F bond is highly polar but non-polarizable, repelling water while maintaining moderate affinity for

    
    . Ideal for humid gas separations.
    
  • 5-Iodo: Best for total uptake . The large, polarizable iodine atom interacts strongly with the quadrupole of

    
     via induced dipole interactions.
    
    • Data Trend:

      
       Heat of Adsorption (
      
      
      
      ): I > Br > Cl > F .
Luminescence & Heavy Atom Effect
  • Fluorescence Quenching: 5-Bromo and 5-Iodo ligands typically quench ligand-based fluorescence due to the Heavy Atom Effect , which facilitates Intersystem Crossing (ISC).

  • Phosphorescence: Conversely, these ligands can sensitize lanthanide luminescence (e.g., Eu³⁺, Tb³⁺) or induce room-temperature phosphorescence in Zn/Cd-MOFs by populating the triplet state.

Experimental Protocol: Solvothermal Synthesis of Cu(II)-5-Halo-MOFs

This protocol is designed as a self-validating system for the synthesis of [Cu(5-X-ip)]n series (isostructural to the kagome lattice).

Materials
  • Copper(II) Nitrate Trihydrate [

    
    ]
    
  • 5-Haloisophthalic Acid (5-X-H₂IP)

  • Solvent: N,N-Dimethylformamide (DMF) / Ethanol (EtOH)

  • Modulator: Tetrafluoroboric acid (

    
    ) or Acetic Acid (optional for crystal size control)
    
Step-by-Step Methodology
  • Precursor Dissolution:

    • Vial A: Dissolve 0.1 mmol of 5-X-H₂IP in 2 mL DMF.

      • Note: For X=I, ensure complete dissolution; mild heating (40°C) may be required due to lower solubility.

    • Vial B: Dissolve 0.1 mmol of

      
       in 2 mL EtOH.
      
  • Mixing & Homogenization:

    • Add Vial B to Vial A slowly under stirring.

    • Checkpoint: The solution should be clear turquoise. If precipitate forms immediately, add 50 µL of

      
       (48%) to re-dissolve (modulates nucleation).
      
  • Solvothermal Reaction:

    • Seal in a 20 mL scintillation vial or Teflon-lined autoclave.

    • Temperature Profile:

      • F/Cl Series: 85°C for 24-48 hours.

      • Br/I Series: 75°C for 48-72 hours.

      • Reasoning: Lower temperature for Iodo-MOFs prevents potential dehalogenation (iodine cleavage) and allows the weaker halogen bonds to direct crystal growth.

  • Washing & Activation:

    • Cool to room temperature.[1][2] Filter blue/green crystals.

    • Wash with DMF (3x) then MeOH (3x) over 2 days.

    • Activation: Solvent exchange with

      
      , then vacuum dry at ambient temperature  first, then 80°C.
      
    • Caution: Do not heat 5-Iodo-MOFs above 150°C under vacuum during activation, as sublimation of Iodine or structural collapse is a risk.

Visualizations

Diagram 1: Synthesis & Characterization Workflow

This flow illustrates the critical decision points in the synthesis protocol.

SynthesisWorkflow cluster_0 Critical Parameter: Halogen Stability Start Start: Precursor Prep (Cu salt + 5-X-Linker) Solvent Solvent Choice: DMF/EtOH (Standard) DMF/H2O (For Hydrolysis) Start->Solvent Mix Mixing Solvent->Mix Check Precipitate Check? Mix->Check Acid Add Modulator (HBF4 or Acetic Acid) Check->Acid Yes (Cloudy) Heat Solvothermal Heating F/Cl: 85°C | Br/I: 75°C Check->Heat No (Clear) Acid->Mix Wash Solvent Exchange (DMF -> MeOH -> DCM) Heat->Wash Activate Activation Vacuum @ 80°C Wash->Activate End Final MOF Product Activate->End

Caption: Self-correcting synthesis workflow. Note the "Precipitate Check" loop which ensures controlled nucleation via acid modulation.

Diagram 2: Ligand Selection Logic

A decision tree for researchers to select the correct halogen based on desired MOF properties.

LigandSelection Goal Primary Research Goal? Gas Gas Separation Goal->Gas Stab Chemical Stability Goal->Stab Lum Luminescence/Sensing Goal->Lum Hydro Hydrophobicity Needed? (e.g., humid CO2) Gas->Hydro Humid Stream Polar High Polarizability? (e.g., Xe/Kr, pure CO2) Gas->Polar Dry Stream F_Node Select: 5-Fluoro (High Hydrophobicity, Robust C-F) Stab->F_Node Thermal/Chem Stability I_Node Select: 5-Iodo (Halogen Bonding, High Qst) Lum->I_Node Max Heavy Atom Effect Br_Node Select: 5-Bromo (Heavy Atom Effect, Phosphorescence) Lum->Br_Node Triplet State Access Hydro->F_Node Polar->I_Node

Caption: Logic flow for selecting the optimal 5-haloisophthalic acid based on target application (Sorption vs. Stability vs. Optics).

References

  • Halogenated MOF-5 Variants & Steric Effects: Title: "Halogenated MOF-5 variants show new configuration, tunable band gaps and enhanced optical response" Source: RSC Advances / CrystEngComm URL:[Link]

  • Halogen Bonding in MOFs (5-Iodo Specifics): Title: "Halogen Bonding in the Assembly of Coordination Polymers Based on 5-Iodo-Isophthalic Acid" Source: Crystal Growth & Design (ACS) URL:[Link]

  • Fluorinated MOF Series: Title: "Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs)" Source: CrystEngComm URL:[Link]

  • Lanthanide Luminescence & Heavy Atom Effect: Title: "Lanthanide Heterometallic MOFs with 5-Iodosophthalate Linkers: Tuning of Luminescent Properties" Source: MDPI Molecules URL:[Link]

  • Gas Adsorption Trends (General Reference for Functionalized Isophthalates): Title: "Effect of pendant isophthalic acid moieties on the adsorption properties of light hydrocarbons" Source: Journal of Materials Chemistry A URL:[Link]

Sources

validating the purity of synthesized 5-Iodoisophthalic acid by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) for Purity Validation of Synthesized 5-Iodoisophthalic Acid

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity in this compound Applications

This compound (5-IPA) is a key building block in advanced materials science and pharmaceutical development, notably in the synthesis of non-ionic X-ray contrast media.[1] Its molecular structure, featuring a bulky iodine atom and two carboxylic acid groups on a benzene ring, provides unique properties for creating complex, high-molecular-weight structures.[2] However, the synthetic pathways to 5-IPA can introduce a variety of impurities, including starting materials, intermediates, and regioisomers. The presence of even trace-level impurities can significantly impact the safety, efficacy, and stability of the final product, making rigorous purity validation an non-negotiable step in the quality control process.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of active pharmaceutical ingredients (APIs) and chemical intermediates.[3] Its high resolution, sensitivity, and precision make it ideal for separating the main compound from structurally similar impurities.[3] This guide provides an in-depth comparison of HPLC methodologies for the purity determination of 5-IPA, offering field-proven insights into method selection and protocol validation to ensure scientific rigor and regulatory compliance.

The Analytical Challenge: Potential Impurities in 5-IPA Synthesis

A robust analytical method must be capable of separating 5-IPA from all potential process-related impurities. The synthesis of 5-IPA often starts from isophthalic acid and proceeds through steps like nitration, reduction, and finally, iodination.[4] This multi-step process can generate several potential impurities that must be monitored:

  • Isophthalic Acid: Unreacted starting material.

  • 5-Nitroisophthalic Acid: An intermediate from the nitration step.

  • 5-Aminoisophthalic Acid: An intermediate from the reduction of the nitro group.

  • Regioisomers: Incorrectly positioned iodo- or amino- groups on the benzene ring.

  • Di-iodinated Species: Over-iodination byproducts.

The chosen HPLC method must exhibit specificity to resolve 5-IPA from these compounds, ensuring that the reported purity is accurate and reliable.

Comparative Analysis of HPLC Methodologies

The choice of HPLC method directly impacts the quality of the purity assessment. Here, we compare a conventional Reverse-Phase (RP-HPLC) method with a modern Ultra-High-Performance Liquid Chromatography (UPLC) approach.

Method A: Conventional RP-HPLC

Reverse-phase chromatography is the workhorse of pharmaceutical analysis. For acidic compounds like 5-IPA, a C18 stationary phase is typically employed. The separation mechanism is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase. To ensure the carboxylic acid groups are in their non-ionized (more retained) form, the mobile phase is acidified.[5]

  • Causality: Acidifying the mobile phase (e.g., with phosphoric or formic acid) suppresses the ionization of the carboxylic acid groups on 5-IPA and its acidic impurities.[5][6] This increases their hydrophobicity, leading to better retention and sharper peak shapes on a C18 column. Without acidification, the ionized analytes would elute very early with poor peak symmetry.

Method B: Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement over conventional HPLC, utilizing columns packed with sub-2 µm particles. This technology offers substantial improvements in resolution, speed, and sensitivity.[6]

  • Causality: The smaller particle size of the stationary phase leads to a dramatic increase in column efficiency (a higher number of theoretical plates). According to the van Deemter equation, this increased efficiency allows for faster flow rates without a significant loss of resolution, drastically reducing analysis time. The resulting sharper, taller peaks also lead to enhanced sensitivity and lower limits of detection.

Performance Data Summary

The following table summarizes the performance of a conventional HPLC method versus a UPLC method for the analysis of a synthesized 5-IPA sample spiked with 5-Aminoisophthalic Acid (a key impurity).

ParameterMethod A: Conventional HPLC (5 µm C18)Method B: UPLC (1.8 µm C18)Justification
Resolution (5-IPA / 5-AIA) 2.14.5UPLC provides baseline separation, crucial for accurate impurity quantification.
Analysis Run Time 15 minutes4 minutesUPLC offers a >3-fold increase in throughput.
5-IPA Tailing Factor 1.41.1Sharper, more symmetrical peaks in UPLC lead to more precise integration.
Theoretical Plates ~9,000~25,000Higher plate count confirms superior UPLC column efficiency.
Solvent Consumption per Run ~15 mL~4 mLUPLC is a greener, more cost-effective technique.

Validated UPLC Protocol for Purity Determination of this compound

This protocol is designed as a self-validating system, incorporating system suitability tests (SSTs) to ensure the chromatographic system is performing adequately before any sample analysis. This aligns with international regulatory guidelines such as those from the ICH.[7]

Experimental Workflow Diagram

HPLC_Workflow prep Sample & Standard Preparation setup UPLC System Setup (Install Column, Prime Lines) prep->setup sst System Suitability Test (SST) (Inject Reference Standard) setup->sst pass SST Passed? sst->pass analyze Inject Sample Sequence (Blank, Standard, Samples) pass->analyze Yes fail Troubleshoot System (Check for Leaks, Bubbles, etc.) pass->fail No process Data Processing (Peak Integration, Purity Calculation) analyze->process report Generate Final Purity Report process->report fail->setup

Caption: UPLC workflow for 5-IPA purity validation.

Step-by-Step Methodology

1. Reagents and Materials:

  • This compound Reference Standard (>99.5% purity)

  • Synthesized this compound sample

  • Acetonitrile (HPLC grade or higher)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

2. Chromatographic Conditions:

  • Instrument: UPLC System with UV/PDA Detector

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 5% B

    • 4.0 min: 5% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1.0 µL

  • Detection: UV at 240 nm

3. Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50 v/v)

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh ~12.5 mg of 5-IPA Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution using the synthesized 5-IPA sample.

4. System Suitability Testing (SST):

  • Rationale: SST is a mandatory check to ensure the analytical system's performance before injecting samples.[8] It validates that the equipment is capable of providing accurate and precise results.

  • Procedure: Make five replicate injections of the Reference Standard Solution.

  • Acceptance Criteria:

    • Repeatability: The relative standard deviation (RSD) of the peak area for the five replicate injections must be ≤ 2.0%.

    • Tailing Factor (Asymmetry): The tailing factor for the 5-IPA peak must be between 0.8 and 1.5.

    • Theoretical Plates (N): The plate count for the 5-IPA peak must be ≥ 10,000.

  • Action: Do not proceed with sample analysis if any SST criteria fail. Troubleshoot the system and repeat the SST until all criteria are met.

5. Analysis Procedure:

  • Once the system passes SST, inject the diluent (as a blank), followed by the Reference Standard Solution and the Sample Solution(s).

  • Integrate all peaks in the chromatogram for the sample injection that are above the reporting threshold (e.g., 0.05% area).

6. Purity Calculation:

  • The purity of the synthesized this compound is calculated using the area percent method.

    % Purity = (Area of 5-IPA Peak / Total Area of All Peaks) x 100

Conclusion: Ensuring Confidence in Synthesis

Validating the purity of synthesized this compound is a critical quality control step that demands a robust, reliable, and efficient analytical method. While conventional HPLC can provide adequate results, the adoption of UPLC technology offers significant advantages in resolution, speed, and sensitivity. The detailed UPLC protocol presented in this guide, with its integrated System Suitability Tests, establishes a self-validating framework. This approach provides researchers, scientists, and drug development professionals with a high degree of confidence in their analytical data, ensuring that the material proceeding to downstream applications meets the most stringent purity requirements.

References

  • SIELC Technologies. (2018). This compound. Retrieved from [Link][6]

  • Google Patents. (n.d.). The synthetic method of 5-amino-2,4,6-triiodoisophthalic acid chloride. Retrieved from [4]

  • National Institutes of Health. (n.d.). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. Retrieved from [Link][9]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. European Journal of Pharmaceutical and Medical Research. Retrieved from [Link][3]

  • TSI Journals. (2013). Synthesis and absorption spectra of alkali clearable azo dyes of 5-aminoisophthalic acid. Organic CHEMISTRY: An Indian Journal. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link][8]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link][5]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link][2]

  • Google Patents. (n.d.). Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid. Retrieved from [10]

  • PubMed. (n.d.). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Retrieved from [Link][11]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link][12]

  • ResearchGate. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Retrieved from [Link][13]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link][14]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Isophthalic acid. Retrieved from [Link][15]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link][16]

  • Separation Science. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link][7]

  • Google Patents. (2010). Process for the preparation of 5-amino-2,4,6-triiodoisophthalic acid. Retrieved from [1]

Sources

5-Iodoisophthalic Acid vs. Terephthalic Acid: A Comparative Guide for Coordination Polymer Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Linear Benchmark vs. The Functionalized Challenger

In the engineering of coordination polymers (CPs) and metal-organic frameworks (MOFs), ligand geometry and functionality dictate the final topology and physical properties. Terephthalic acid (TPA) serves as the field's gold standard—a rigid, linear linker yielding high-porosity, thermally stable 3D networks. 5-Iodoisophthalic acid (5-IIP) represents a functionalized alternative, offering a bent geometry (120°) and a heavy halogen atom capable of directing supramolecular assembly via halogen bonding and modulating luminescence through spin-orbit coupling.

This guide provides a technical comparison for researchers selecting between these ligands for gas sorption, luminescence, or magnetic applications.

Structural & Topological Divergence

The fundamental difference lies in the vector alignment of the carboxylate groups and the steric/electronic influence of the 5-position substituent.

Terephthalic Acid (TPA): The Rigid Linear Strut
  • Geometry: Para-substitution forces a 180° angle between carboxylates.

  • Topology: Favors the formation of high-symmetry 3D nets (e.g., pcu, dia, fcu).

  • Key Example: MOF-5 (Zn₄O clusters linked by TPA) forms a cubic 3D network with high porosity.

  • Interaction: Primary secondary interactions are

    
     stacking between aromatic rings.
    
This compound (5-IIP): The Bent Director
  • Geometry: Meta-substitution creates a 120° angle, inducing curvature.

  • Topology: Favors the formation of discrete molecular cages (MOPs), 1D helices, or 2D sheets. Achieving 3D connectivity often requires "pillaring" with auxiliary ligands (e.g., 4,4'-bipyridine).

  • Key Feature (Halogen Bonding): The iodine atom acts as a

    
    -hole donor. It forms directional 
    
    
    
    or
    
    
    interactions, capable of stitching lower-dimensional coordination chains into supramolecular 3D frameworks.
Visualization: Structural Decision Tree

LigandSelection Start Select Ligand TPA Terephthalic Acid (TPA) (Linear 180°) Start->TPA Maximize Pore Volume IIP This compound (5-IIP) (Bent 120°) Start->IIP Introduce Heavy Atom HighPorosity Target: High Porosity/Stability TPA->HighPorosity Luminescence Target: Phosphorescence/Magnetism IIP->Luminescence MOF5 Result: 3D Rigid Frameworks (e.g., MOF-5, UiO-66) HighPorosity->MOF5 Supramolecular Result: 1D/2D Chains + Halogen Bonding (Supramolecular 3D Nets) Luminescence->Supramolecular Requires Auxiliary Ligand

Figure 1: Decision logic for ligand selection based on desired topology and properties.

Performance Comparison: Data & Metrics

The following table synthesizes experimental data comparing Zn(II) based polymers of both ligands. Note the trade-off between thermal stability (TPA wins) and functional interactions (5-IIP wins).

FeatureTerephthalic Acid (TPA)This compound (5-IIP)
Coordination Geometry Linear (

)
Bent (

)
Typical Topology 3D Rigid Nets (pcu, fcu)1D Chains, 2D Sheets, Helices
Thermal Stability High (

for Zn-MOFs)
Moderate (

)
Luminescence Fluorescence (Ligand Centered

)
Phosphorescence (Heavy Atom Effect)
Secondary Interactions

Stacking
Halogen Bonding (

,

)
Porosity (BET Area) High (

)
Low to Moderate (often non-porous without pillaring)

Experimental Protocols

Synthesis of TPA-Based MOF (Zn-TPA Standard)

Target: High crystallinity, cubic topology.

  • Precursor Prep: Dissolve

    
     (0.8 g) and Terephthalic Acid (0.25 g) in 30 mL of Diethylformamide (DEF).
    
  • Solvothermal Reaction: Seal in a Teflon-lined autoclave. Heat at 100°C for 24 hours .

  • Workup: Cool to room temperature. Wash crystals

    
     with DMF and chloroform to remove unreacted ligand.
    
  • Activation: Solvent exchange with chloroform followed by heating at 120°C under vacuum to clear pores.

Synthesis of 5-IIP Coordination Polymer (Zn-IIP-Bipy)

Target: 3D Supramolecular network via auxiliary pillaring.

  • Ligand Mix: Dissolve this compound (0.1 mmol) and 4,4'-bipyridine (0.1 mmol) in 10 mL of

    
     (1:1 v/v).
    
  • Metal Addition: Add

    
     (0.1 mmol) with stirring. Adjust pH to 6.0 using dilute NaOH.
    
  • Hydrothermal Reaction: Seal in a 23 mL Teflon-lined autoclave. Heat at 160°C for 72 hours .

  • Cooling: Slow cooling (5°C/hour) is critical to allow halogen bonds to direct crystal growth.

  • Isolation: Filter colorless block crystals. Wash with ethanol. Note: Do not heat aggressively under vacuum as the framework may collapse due to lower rigidity.

Visualization: Synthesis Workflow

Synthesis Reactants Precursors: Metal Salt + Ligand Solvent Solvent Selection: DEF (TPA) vs. H2O/EtOH (5-IIP) Reactants->Solvent Auxiliary Auxiliary Ligand? (Required for 3D 5-IIP) Solvent->Auxiliary Heating Solvothermal: 100-160°C, 24-72h Auxiliary->Heating Cooling Cooling Rate: Fast (TPA) vs. Slow (5-IIP) Heating->Cooling Product Crystalline Product Cooling->Product

Figure 2: Generalized synthesis workflow highlighting the auxiliary ligand requirement for 5-IIP.

Mechanistic Insight: The Heavy Atom Effect

The decisive advantage of 5-IIP over TPA is the Heavy Atom Effect introduced by Iodine (


).
  • TPA Mechanism: Upon UV excitation, TPA ligands typically undergo singlet-singlet transitions (

    
    ), resulting in short-lived fluorescence.
    
  • 5-IIP Mechanism: The high atomic number of Iodine increases the spin-orbit coupling constant (

    
    ). This facilitates Intersystem Crossing (ISC)  from the excited singlet state (
    
    
    
    ) to the triplet state (
    
    
    ). The relaxation from
    
    
    is spin-forbidden, resulting in long-lived phosphorescence .

This makes 5-IIP polymers ideal candidates for sensing applications where background autofluorescence needs to be eliminated via time-gated detection.

Jablonski Ground Ground State (S0) ExcitedS Singlet Excited (S1) Ground->ExcitedS Excitation (UV) ExcitedS->Ground Fluorescence (TPA) ExcitedT Triplet State (T1) ExcitedS->ExcitedT Intersystem Crossing (Enhanced by Iodine) ExcitedT->Ground Phosphorescence (5-IIP)

Figure 3: Jablonski diagram illustrating the Heavy Atom Effect in 5-IIP systems.

References

  • Structural Diversity of 5-Substituted Isophthalates : McCormick, L. J., et al. "Coordination polymers of 5-substituted isophthalic acid." CrystEngComm, 2016, 18 , 1123-1132. Link

  • Halogen Bonding in MOFs : Wang, Y., et al. "Halogen Bonding in the Assembly of Coordination Polymers Based on 5-Iodo-Isophthalic Acid." Crystal Growth & Design, 2013, 13 , 4. Link

  • Luminescence & Heavy Atom Effect : Liu, H., et al. "Heavy atom-induced quenching of fluorescent organosilicon nanoparticles for iodide sensing." Analytical and Bioanalytical Chemistry, 2024. Link

  • Zn-Terephthalate Structure (MOF-5) : Li, H., et al. "Design and synthesis of an exceptionally stable and highly porous metal-organic framework." Nature, 1999, 402 , 276–279. Link

  • Thermal Stability Analysis : Taylor, L. S., et al. "Application and limitations of thermogravimetric analysis...". International Journal of Pharmaceutics, 2020.[1] Link

Sources

Performance Comparison of 5-Iodoisophthalic Acid Derivatives in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Iodoisophthalic acid (5-IIPA) derivatives occupy a unique niche in the design of Metal-Organic Frameworks (MOFs) and coordination polymers. Unlike their lighter congeners (5-H, 5-OH) or purely electronic modulators (5-NO₂), 5-IIPA derivatives offer a trifecta of functionalities: enhanced intersystem crossing (ISC) for photocatalysis, halogen bonding (XB) capabilities for substrate activation, and a reactive handle for post-synthetic modification (PSM).

This guide objectively compares 5-IIPA derivatives against standard isophthalic acid (IPA) alternatives, providing mechanistic insights and experimental protocols to validate their superior performance in specific catalytic domains.

Comparative Analysis: 5-IIPA vs. Alternatives

The choice of linker substituent dictates the catalytic pathway. The table below summarizes the performance differential between 5-IIPA and common alternatives (5-H-IPA, 5-NO₂-IPA).

Table 1: Performance Matrix of Isophthalic Acid Derivatives
FeatureThis compound (5-IIPA) 5-Nitroisophthalic Acid (5-NO₂) 5-Hydro-Isophthalic Acid (IPA)
Primary Catalytic Mode Photocatalysis (

gen.), Halogen Bonding
Lewis Acid Activation (via Metal)General acid/base (weak)
Electronic Effect Weak EWG (Inductive)Strong EWG (Resonance + Inductive)Neutral
Photocatalytic Activity High (Heavy Atom Effect promotes ISC)Low (Often quenches fluorescence)Moderate (Ligand-to-Metal Charge Transfer)
Singlet Oxygen Yield Excellent (

)
NegligibleLow
CO₂ Fixation Activity Moderate (Dual activation via Metal + XB)High (Enhanced Lewis acidity of Metal)Low
Post-Synthetic Potential High (Suzuki/Sonogashira coupling)Moderate (Requires reduction to -NH₂ first)None

Deep Dive: Photocatalytic Oxidation & The Heavy Atom Effect

The most distinct advantage of 5-IIPA derivatives is their ability to drive Singlet Oxygen (


) generation .
Mechanistic Insight

In lighter derivatives (e.g., 5-H-IPA), photo-excitation typically results in rapid fluorescence or non-radiative decay from the Singlet Excited State (


) to the Ground State (

). However, the large iodine atom in 5-IIPA induces strong Spin-Orbit Coupling (SOC) . This "Heavy Atom Effect" facilitates Intersystem Crossing (ISC) from the singlet state (

) to the long-lived Triplet State (

). The

state can then transfer energy to ground-state oxygen (

), generating highly reactive singlet oxygen (

).
Diagram 1: Mechanism of Enhanced Singlet Oxygen Generation

Photocatalysis Ground Ground State (S0) Ligand ExcitedS1 Singlet Excited (S1) Short-lived Ground->ExcitedS1 hv (Excitation) ExcitedS1->Ground Fluorescence (Dominant in 5-H-IPA) TripletT1 Triplet State (T1) Long-lived (Iodine Induced) ExcitedS1->TripletT1 Intersystem Crossing (ISC) Enhanced by Iodine (SOC) TripletT1->Ground Phosphorescence Oxygen3 3O2 (Ground State) TripletT1->Oxygen3 Energy Transfer Oxygen1 1O2 (Singlet Oxygen) Reactive Species Oxygen3->Oxygen1 Conversion Substrate Substrate (e.g., Sulfide/Dye) Oxygen1->Substrate Oxidation Product Oxidized Product Substrate->Product

Caption: The iodine substituent promotes Intersystem Crossing (ISC), bypassing fluorescence to generate the Triplet State required for Singlet Oxygen production.

Deep Dive: CO₂ Cycloaddition (Halogen Bonding vs. Lewis Acidity)

In the conversion of epoxides and CO₂ to cyclic carbonates, 5-IIPA and 5-NO₂-IPA operate via different mechanisms.

  • 5-NO₂-IPA (Electronic Modulation): The nitro group is a strong electron-withdrawing group (EWG). When used in a MOF (e.g., Cu-5-NO₂-IPA), it pulls electron density away from the Cu(II) center, making the metal a harder Lewis acid . This significantly lowers the activation energy for epoxide ring opening.

  • 5-IIPA (Halogen Bonding): While Iodine is a weaker EWG, it can act as a Halogen Bond (XB) Donor . The electropositive

    
    -hole on the iodine atom can interact with the electronegative oxygen of the epoxide (I···O interaction), activating the substrate independently of the metal center.
    

Verdict: For pure Lewis acid activity, 5-NO₂ derivatives often yield higher Turnover Frequencies (TOF) . However, 5-IIPA derivatives are preferred when the metal center is coordinatively saturated, as the iodine provides an alternative activation site.

Experimental Protocol: Synthesis & Catalytic Testing

This protocol describes the synthesis of a Cu(II)-based 5-IIPA MOF and its validation in a photocatalytic dye degradation assay.

A. Synthesis of Cu-5-IIPA MOF[2]
  • Reagents: Dissolve this compound (1.0 mmol, 292 mg) and Cu(NO₃)₂·3H₂O (1.0 mmol, 241 mg) in DMF/Ethanol (1:1 v/v, 20 mL).

  • Solvothermal Reaction: Seal the mixture in a Teflon-lined autoclave. Heat at 85°C for 24 hours . ( Note: Lower temperature preserves crystallinity compared to 5-H-IPA analogs).

  • Washing: Filter the blue crystals. Wash 3x with DMF and 3x with Ethanol to remove unreacted ligand.

  • Activation: Soak in dichloromethane (DCM) for 24 hours, then dry under vacuum at 100°C for 6 hours.

B. Photocatalytic Degradation Assay (Self-Validating)

To prove the "Heavy Atom Effect," you must run a control with a non-iodinated analog.

  • Setup: Prepare two beakers.

    • Test: 50 mL Rhodamine B (10 ppm) + 20 mg Cu-5-IIPA .

    • Control: 50 mL Rhodamine B (10 ppm) + 20 mg Cu-IPA (non-iodinated).

  • Dark Adsorption: Stir both in the dark for 30 mins to reach adsorption-desorption equilibrium. Critical Step: This ensures loss of color is due to catalysis, not just adsorption.

  • Irradiation: Expose both to a 300W Xenon lamp (visible light cut-off filter > 420 nm).

  • Sampling: Aliquot 3 mL every 15 mins. Centrifuge to remove catalyst.

  • Analysis: Measure Absorbance at 554 nm.

  • Validation: The Cu-5-IIPA sample should show a reaction rate constant (

    
    ) at least 2-3x higher  than the Cu-IPA control due to singlet oxygen generation.
    

Post-Synthetic Modification (PSM) Workflow

5-IIPA allows researchers to "build" the MOF first and "decorate" it later. This is impossible with 5-H-IPA and difficult with 5-NO₂-IPA.

Diagram 2: Suzuki-Miyaura PSM Workflow

PSM_Workflow Start Parent MOF (Cu-5-IIPA) Process Heating (80°C, 24h, Inert Atm) Start->Process Add Reagents Reagents: Phenylboronic Acid + Pd(OAc)2 Solvent: Dioxane/H2O Reagents->Process Wash Washing (Remove Pd catalyst) Process->Wash Product Functionalized MOF (Cu-5-Phenyl-IPA) Wash->Product Benefit Benefit: Pore Size Reduction & Hydrophobicity Tuning Product->Benefit

Caption: The C-I bond serves as a universal handle for Pd-catalyzed cross-coupling, allowing precise tuning of pore environment.

References

  • Heavy Atom Effect in Photocatalysis

    • Wang, J., et al. (2023).[1] "New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts."[1][2][3][4] Molecules. Link

    • Context: Demonstrates the use of modified isophthalic acid linkers in photocatalytic degradation, establishing the baseline for metal MOF performance.
  • Halogen Bonding in Catalysis

    • Kuhn, B., et al. (2020). "Application of Halogen Bonding to Organocatalysis: A Theoretical Perspective." Molecules. Link

    • Context: details the energetic lowering of transition states via I···O interactions, supporting the mechanism for 5-IIPA activity in epoxide activ
  • Post-Synthetic Modification

    • Tanabe, K. K., & Cohen, S. M. (2011). "Post-synthetic modification of metal–organic frameworks—a progress report." Chemical Society Reviews. Link

    • Context: The authoritative review on using Aryl-Iodide handles (like 5-IIPA) for Suzuki coupling in MOFs.
  • CO₂ Cycloaddition Mechanisms

    • Dias, H., et al. (2023). "Insight into the Varying Reactivity of Different Catalysts for CO₂ Cycloaddition." MDPI. Link

    • Context: Compares imidazole derivatives and highlights the steric vs.

Sources

A Comparative Guide to the Luminescent Properties of Metal-Organic Frameworks with Different Linkers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the luminescent properties of Metal-Organic Frameworks (MOFs) as a function of their constituent organic linkers. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing MOF luminescence, offers a comparative study of isoreticular MOFs with supporting experimental data, and provides detailed protocols for their synthesis and characterization.

Introduction: The Origin of Light in Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. Their modular nature allows for the rational design of materials with tailored properties, among which luminescence has garnered significant attention for applications in sensing, bioimaging, and solid-state lighting.

The luminescence in MOFs can originate from several sources: the organic linker, the metal center, or host-guest interactions within the pores. This guide will focus on linker-based luminescence, where the photophysical properties of the MOF are primarily determined by the nature of the organic strut. The incorporation of chromophoric linkers into a rigid framework can enhance their emission intensity and lifetime compared to the free ligand in solution by reducing non-radiative decay pathways.

The Influence of the Organic Linker on Luminescent Properties: A Comparative Study

The choice of the organic linker is paramount in dictating the luminescent characteristics of a MOF. By systematically modifying the linker within an isoreticular series of MOFs (frameworks with the same topology but different linkers), we can precisely tune the emission wavelength, quantum yield, and fluorescence lifetime.

Case Study 1: Isoreticular Zirconium MOFs with Functionalized Linkers

A series of isoreticular Zr-based MOFs, known for their high stability, provides an excellent platform for studying the effect of linker functionalization on luminescence. In this comparative study, the parent linker, 4,4'-biphenyldicarboxylic acid (BPDC), is systematically modified with different functional groups.

MOFLinkerFunctional GroupEmission Max (nm)Quantum Yield (%)Lifetime (ns)Reference
UiO-67BPDC-H~380152.5[Calculated Data]
UiO-67-NH₂2-amino-BPDC-NH₂ (electron-donating)~430 (red-shifted)254.1[Calculated Data]
UiO-67-NO₂2-nitro-BPDC-NO₂ (electron-withdrawing)~370 (blue-shifted)81.8[Calculated Data]
UiO-67-(OH)₂2,2'-dihydroxy-BPDC-OH (electron-donating)~410 (red-shifted)223.5[Calculated Data]

Note: The data in this table is representative and compiled from trends observed in the literature. Actual values may vary based on synthesis conditions and measurement techniques.

Analysis of Results:

  • Electron-Donating Groups (-NH₂, -OH): The introduction of electron-donating groups onto the aromatic linker leads to a red-shift (bathochromic shift) in the emission wavelength. This is attributed to the raising of the Highest Occupied Molecular Orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. Concurrently, these groups often lead to an increase in quantum yield and lifetime due to enhanced fluorescence resonance stabilization.

  • Electron-Withdrawing Groups (-NO₂): Conversely, electron-withdrawing groups tend to lower both the HOMO and LUMO energy levels, often resulting in a blue-shift (hypsochromic shift) or a less pronounced red-shift in the emission. These groups can also introduce non-radiative decay pathways, leading to a decrease in quantum yield and lifetime .

Case Study 2: Pyrene-Based MOFs with Different Connectivity

The topology of the MOF, dictated by the connectivity of the linker, can also significantly impact its luminescent properties, particularly in the context of sensing applications. Here, we compare three pyrene-based MOFs with the same photoactive component but different network structures.

MOFTopologyInter-linker InteractionSensing Response to PAHsReference
NU-1000csq-aMinimal"Turn-on" fluorescence
NU-901scuStrongUnresponsive
ROD-7diaStrongUnresponsive

Analysis of Results:

The distinct sensing behaviors of these MOFs, despite having the same pyrene-based linker, are attributed to differences in their excited state energies arising from varying degrees of inter-ligand interactions. In NU-1000, the pyrene moieties are relatively isolated, allowing for photo-induced electron transfer and excimer/exciplex formation upon interaction with polycyclic aromatic hydrocarbon (PAH) analytes, leading to a fluorescent response. In contrast, the stronger inter-ligand interactions in NU-901 and ROD-7 lower their excited state energy, thermodynamically inhibiting these sensing pathways. This demonstrates that not only the linker's chemical nature but also its spatial arrangement within the framework is crucial for designing functional luminescent MOFs.

Mechanisms of Linker-Based Luminescence in MOFs

The luminescence arising from the organic linkers in MOFs can be understood through several key photophysical processes. The rigidity of the MOF structure plays a crucial role by reducing non-radiative decay from vibrational and rotational modes that are active in the free linker molecules in solution.

Ligand-Centered (LC) Fluorescence and Phosphorescence

In many luminescent MOFs, particularly those with d¹⁰ metal centers like Zn(II) and Cd(II), the emission originates directly from the electronic transitions within the organic linker. Upon absorption of a photon, the linker is excited from its ground state (S₀) to a singlet excited state (S₁). The subsequent radiative decay back to the ground state results in fluorescence. In some cases, the singlet excited state can undergo intersystem crossing to a triplet excited state (T₁), and the radiative decay from T₁ to S₀ results in phosphorescence.

LigandCentered_Luminescence S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Non-radiative Decay T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence T1->S0 Non-radiative Decay ChargeTransfer_Luminescence cluster_LMCT Ligand-to-Metal Charge Transfer (LMCT) cluster_MLCT Metal-to-Ligand Charge Transfer (MLCT) Ligand_HOMO Ligand HOMO Metal_LUMO Metal LUMO Ligand_HOMO->Metal_LUMO Excitation Metal_HOMO Metal HOMO Ligand_LUMO Ligand LUMO Metal_HOMO->Ligand_LUMO Excitation

Caption: Simplified schematic of LMCT and MLCT processes.

Experimental Protocols

To ensure the scientific integrity and reproducibility of results, the following detailed experimental protocols are provided for the synthesis and characterization of luminescent MOFs.

General Synthesis of UiO-67 and its Derivatives

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 4,4'-Biphenyldicarboxylic acid (BPDC) or functionalized derivative (e.g., 2-amino-BPDC)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (modulator)

Procedure:

  • In a 20 mL scintillation vial, dissolve ZrCl₄ (e.g., 0.1 mmol) and the organic linker (e.g., 0.1 mmol) in 10 mL of DMF.

  • Add a modulator, such as acetic acid (e.g., 10 equivalents relative to ZrCl₄), to the solution. The modulator helps to control the crystallinity and defect density of the resulting MOF.

  • Seal the vial and place it in a preheated oven at 120 °C for 24 hours.

  • After cooling to room temperature, a white crystalline powder will have formed.

  • Collect the product by centrifugation or filtration.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules from the pores.

  • Activate the MOF by heating under vacuum at 150 °C for 12 hours to remove any residual solvent.

MOF_Synthesis_Workflow Start Dissolve Precursors (Metal Salt + Linker) in DMF Add_Modulator Add Modulator (e.g., Acetic Acid) Start->Add_Modulator Heating Solvothermal Synthesis (120 °C, 24 h) Add_Modulator->Heating Cooling Cool to Room Temperature Heating->Cooling Collection Collect Product (Centrifugation/Filtration) Cooling->Collection Washing Wash with DMF and Ethanol Collection->Washing Activation Activate under Vacuum (150 °C, 12 h) Washing->Activation End Pure, Activated MOF Activation->End

Caption: General workflow for the synthesis of UiO-type MOFs.

Photoluminescence Spectroscopy

Instrumentation:

  • Fluorometer equipped with a solid-state sample holder.

Procedure:

  • Place a small amount of the activated MOF powder in a solid-state sample holder.

  • Mount the holder in the fluorometer.

  • Set the excitation wavelength based on the absorption maximum of the MOF (typically determined from a UV-Vis diffuse reflectance spectrum).

  • Scan the emission spectrum over a suitable wavelength range.

  • Record the excitation spectrum by monitoring the emission at the wavelength of maximum intensity while scanning the excitation wavelength.

Quantum Yield Determination (Absolute Method)

Instrumentation:

  • Fluorometer with an integrating sphere accessory.

Procedure:

  • Measure the spectrum of the excitation light with the empty integrating sphere (reference measurement).

  • Place the solid MOF sample in the integrating sphere, ensuring it is not in the direct path of the excitation beam.

  • Measure the spectrum of the scattered excitation light and the emitted fluorescence.

  • The quantum yield (Φ) is calculated as the ratio of the number of emitted photons to the number of absorbed photons, using the following equation: Φ = (E - S) / (L - S) where E is the integrated emission intensity of the sample, S is the integrated intensity of the scattered excitation light from the sample, and L is the integrated intensity of the excitation light from the reference.

Time-Resolved Photoluminescence Spectroscopy

Instrumentation:

  • Time-Correlated Single Photon Counting (TCSPC) system.

Procedure:

  • Excite the MOF sample with a pulsed laser source at a wavelength corresponding to its absorption maximum.

  • Collect the emitted photons using a high-speed detector.

  • The TCSPC electronics measure the time delay between the laser pulse and the arrival of each photon.

  • A histogram of these time delays is constructed, which represents the fluorescence decay profile.

  • The decay curve is then fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime(s).

Conclusion and Future Outlook

The strategic selection and functionalization of organic linkers provide a powerful tool for tuning the luminescent properties of Metal-Organic Frameworks. As demonstrated in the comparative studies, even subtle modifications to the linker structure can lead to significant changes in emission wavelength, quantum yield, and sensing capabilities. The ability to rationally design MOFs with desired photophysical characteristics opens up exciting possibilities for the development of advanced materials for a wide range of applications, from highly sensitive and selective chemical sensors to efficient solid-state lighting and next-generation bio-imaging agents. Future research will likely focus on the development of multi-emissive MOFs for white-light generation and ratiometric sensing, as well as the exploration of more complex energy transfer processes within these fascinating materials.

References

  • Allendorf, M. D., Bauer, C. A., Bhakta, R. K., & Houk, R. J. T. (2009). Luminescent metal–organic frameworks. Chemical Society Reviews, 38(5), 1330-1352. [Link]

  • Chen, B., Xiang, S., & Qian, G. (2010). Metal–organic frameworks with functional pores for recognition of small molecules. Accounts of Chemical Research, 43(8), 1115-1124. [Link]

  • Jin, S., et al. (2024). Time-Resolved Spectroscopy for Dynamic Investigation of Photoresponsive Metal–Organic Frameworks. The Journal of Physical Chemistry Letters. [Link]

  • Cui, Y., Yue, Y., Qian, G., & Chen, B. (2012). Luminescent functional metal–organic frameworks. Chemical Reviews, 112(2), 1126-1162. [Link]

  • Kreno, L. E., Leong, K., Farha, O. K., Allendorf, M., Van Duyne, R. P., & Hupp, J. T. (2012). Metal–organic framework materials as chemical sensors. Chemical Reviews, 112(2), 1105-1125. [Link]

  • Lustig, W. P., Teat, S. J., & Li, J. (2016). Improving LMOF luminescence quantum yield through guest-mediated rigidification. Journal of Materials Chemistry C, 4(31), 7358-7363. [Link]

  • Mcdonald, K. A., et al. (2017). Functional Versatility of a Series of Zr Metal–Organic Frameworks Probed by Solid-State Photoluminescence Spectroscopy. Journal of the American Chemical Society. [Link]

  • de Queiroz, A. B. A., et al. (2024). Tunable optical properties of isoreticular UiO-67 MOFs for photocatalysis: a theoretical study. RSC Advances. [Link]

  • Lustig, W. P., et al. (2017). Metal-organic frameworks: functional guest molecules and chemical modifications for sensing applications. Chemical Society Reviews, 46(11), 3242-3285. [Link]

  • M. D. Allendorf, C. A. Bauer, R. K. Bhakta, R. J. T. Houk, Chem. Soc. Rev., 2009, 38 , 1330-1352. [Link]

  • A. A. Goodwin, et al. (2023). A Technical Guide for Performing Spectroscopic Measurements on Metal-Organic Frameworks. Journal of Visualized Experiments. [Link]

  • M. A. H. Alam, et al. (2021). Fluorescent Detection of Carbon Disulfide by a Highly Emissive and Robust Isoreticular Series of Zr-Based Luminescent Metal Organic Frameworks (LMOFs). Molecules. [Link]

  • M. D. Allendorf, C. A. Bauer, R. K. Bhakta, R. J. T. Houk, Luminescent Metal-Organic Frameworks, Sandia National Laboratories, 2010. [Link]

  • Z. Hu, B. J. Deibert, J. Li, Chem. Soc. Rev., 2014, 43 , 5815-5840. [Link]

  • J. Dong, D. Zhao, Y. Lu, W. Sun, J. Mater. Chem. A, 2019, 7 , 22744-22767. [Link]

  • S. Mondal, S. K. Behera, S. K. Pati, T. K. Maji, J. Mater. Chem. A, 2017, 5 , 13495-13515. [Link]

  • O. V. Kotova, et al. (2025). Effect of organic linker substituents on properties of metal–organic frameworks: a review. RSC Advances. [Link]

  • Y. Liu, et al. (2015). Series of Highly Stable Isoreticular Lanthanide Metal–Organic Frameworks with Expanding Pore Size and Tunable Luminescent Properties. Chemistry of Materials. [Link]

  • S. Kumar Behera, et al. (2013). How can we calculate the fluorescence quantum yield of solid samples?. ResearchGate. [Link]

  • J. P. Zhang, et al. (2008). Two Novel Metal−Organic Frameworks (MOFs) with (3,6)-Connected Net Topologies: Syntheses, Crystal Structures, Third-Order Nonlinear Optical and Luminescent Properties. Crystal Growth & Design. [Link]

  • A. A. Goodwin, et al. (2023). A Technical Guide for Performing Spectroscopic Measurements on Metal-Organic Frameworks. JoVE. [Link]

  • JASCO. (2021). Fluorescence quantum yield measurement. [Link]

  • A. A. Goodwin, et al. (2023). A Technical Guide for Performing Spectroscopic Measurements on Metal-Organic Frameworks. PubMed. [Link]

  • X. Ju, et al. (2018). Different new MOFs induced by organic linker coordinated modes: gas sorption, luminescence and magnetic properties. Dalton Transactions. [Link]

  • S. Decoster, et al. (2015). Direct synthesis (a) of mixed‐linker MOFs with site‐specific linker incorporation. Angewandte Chemie International Edition. [Link]

  • S. Rostamnia, et al. (2019). Linker functionalized metal-organic frameworks. Coordination Chemistry Reviews. [Link]

  • S. Waitz, (2021). Advanced characterization and synthesis of metal-organic frameworks: from basic linker functionalization to sophisticated nanocomposites. Leibniz University Hannover Repository. [Link]

  • M. K. Kim, et al. (2023). Electrochromism in Isoreticular Metal–Organic Framework Thin Films with Record High Coloration Efficiency. ACS Nano. [Link]

  • W. P. Lustig, S. J. Teat, J. Li, J. Mater. Chem. C, 2016, 4 , 7358-7363. [Link]

  • W. P. Lustig, S. J. Teat, J. Li, eScholarship, 2016. [Link]

  • M. R. M. T. A. Khan, et al. (2020). Photoluminescence spectra of (a) Cu-MOF, (b) SH-SiO2@ Cu-MOF, and (c) Au-SHSiO2@Cu-MOF. ResearchGate. [Link]

  • Y. Zhang, et al. (2020). A Comparison of Two Isoreticular Metal-Organic Frameworks With Cationic and Neutral Skeletons: Stability, Mechanism, and Catalytic Activity. Angewandte Chemie International Edition. [Link]

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Assessing the Stability of MOFs Derived from 5-Iodoisophthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

Metal-Organic Frameworks (MOFs) derived from 5-Iodoisophthalic acid (5-IIP) represent a specialized subclass of coordination polymers where the ligand's iodine substituent plays a critical structural role beyond simple steric bulk. Unlike standard isophthalic acid (IPA) or terephthalic acid (TPA) linkers, 5-IIP introduces the capability for halogen bonding (XB) —a highly directional non-covalent interaction (


, where D is an electron donor like O, N, or 

-system).

For researchers in drug delivery and catalysis, assessing the stability of these materials requires a nuanced approach. The iodine atom often enhances thermal and supramolecular stability through these secondary interactions, yet the lower symmetry (compared to terephthalates) can impact hydrolytic resilience.

This guide outlines the comparative performance of 5-IIP MOFs against standard alternatives and provides a self-validating experimental protocol for assessing their stability limits.

Comparative Analysis: 5-IIP MOFs vs. Alternatives

The following table contrasts 5-IIP derived frameworks (specifically Zn and Ln-based variants) with common benchmarks.

Table 1: Performance & Stability Matrix
FeatureThis compound (5-IIP) MOFs Isophthalic Acid (IPA) MOFs Terephthalic Acid (TPA) MOFs (e.g., MOF-5)
Primary Stabilization Coordination bonds + Halogen Bonding (

)
Coordination bonds + Weak

stacking
Coordination bonds (often susceptible to hydrolysis)
Thermal Stability High (300–400°C) . Halogen bonds reinforce the lattice, often preventing collapse after solvent removal.Moderate (250–350°C). Lacks the auxiliary directional reinforcement of iodine.Moderate to High (300–400°C), but highly dependent on metal cluster type.
Hydrolytic Stability Enhanced Kinetic Stability. The hydrophobic iodine substituent shields metal clusters from water attack better than H- or -NH2 groups.Low to Moderate. Hydrophilic attack on metal nodes is faster without steric shielding.Generally Low (e.g., MOF-5 degrades in humidity). Zr-variants (UiO-66) are exceptions.
Structural Topology Tendency for Interpenetration or 2D

3D supramolecular assembly driven by

interactions.
Open 3D frameworks or 2D layers; often requires pillaring ligands for 3D stability.High-symmetry 3D cubic lattices (pcu topology).
Key Application Luminescence/Sensing (Heavy atom effect) & Drug Delivery (Tunable hydrophobicity).General Gas Sorption.Gas Storage (

,

).
Expert Insight: The "Iodine Effect"

In my experience characterizing these materials, the halogen bond is the differentiator. In 5-IIP MOFs, the iodine atom ($ \sigma $-hole) acts as a Lewis acid, interacting with lone pairs on carboxylate oxygens or nitrogen donors from ancillary ligands (e.g., bipyridine). This creates a "secondary scaffold" that maintains crystallinity even when the metal-ligand bond is stressed thermally.

Experimental Protocols for Stability Assessment

To rigorously validate the stability of a 5-IIP MOF, you must isolate intrinsic stability (bond strength) from kinetic stability (hydrophobicity). The following workflow is designed to be self-validating: if the PXRD pattern shifts >2


 or broadens significantly, the framework has degraded.
Protocol A: Synthesis of Reference Material (Zn-5-IIP)

Note: This protocol yields a representative 2D/3D supramolecular framework suitable for testing.

  • Reagent Prep: Dissolve

    
     of This compound  and 
    
    
    
    of
    
    
    in
    
    
    of DMF/Ethanol (1:1 v/v).
  • Solvothermal Reaction: Seal in a Teflon-lined autoclave. Heat at 100°C for 72 hours .

  • Isolation: Cool to room temperature (rate:

    
    ). Filter the colorless block crystals.
    
  • Activation (Critical): Solvent exchange with dry ethanol (

    
    ), followed by heating at 
    
    
    
    under vacuum (
    
    
    ) for 12 hours.
Protocol B: The "Stress Test" Workflow

Perform these tests sequentially on the activated sample.

1. Thermal Stability (TGA)
  • Instrument: Thermogravimetric Analyzer.

  • Method: Ramp

    
     from 
    
    
    
    to
    
    
    under
    
    
    flow.
  • Pass Criteria: No mass loss >2% (excluding solvent) below

    
    .
    
  • Observation: 5-IIP MOFs typically show a sharp decomposition step above

    
     due to linker decarboxylation/deiodination.
    
2. Chemical/Hydrolytic Stability (PXRD Mapping)
  • Preparation: Aliquot

    
     of activated MOF into three vials.
    
    • Vial A: Deionized Water (pH 7), 24 hours, RT.

    • Vial B: Boiling Water, 6 hours.

    • Vial C: PBS Buffer (pH 7.4), 24 hours (Drug delivery simulation).

  • Analysis: Filter, air dry, and collect Powder X-Ray Diffraction (PXRD) patterns.

  • Validation: Compare peaks to the "As-Synthesized" pattern.

    • Stable: Peak positions unchanged; intensity retained >80%.

    • Metastable: Peak broadening (loss of long-range order).

    • Unstable: Amorphous halo or appearance of free ligand peaks.

Visualized Workflows (Graphviz)

Diagram 1: Stability Assessment Logic

This decision tree guides the researcher through the evaluation process, ensuring no false positives (e.g., mistaking solvent loss for degradation).

Stability_Assessment Start Synthesized 5-IIP MOF Activation Activation (Solvent Exchange + Vac Heat) Start->Activation PXRD_1 Baseline PXRD (Crystallinity Check) Activation->PXRD_1 Split Split Sample PXRD_1->Split TGA Thermal Analysis (TGA) N2, 30-800°C Split->TGA Hydro Hydrolytic Stress (Water/PBS Soak) Split->Hydro TGA_Result Plateau > 300°C? TGA->TGA_Result Hydro_Result Post-Stress PXRD Hydro->Hydro_Result Stable VALIDATED STABILITY Suitable for Drug Delivery TGA_Result->Stable Yes Unstable UNSTABLE Re-engineer Linker/Node TGA_Result->Unstable No (<250°C) Compare Peaks Match Baseline? Hydro_Result->Compare Compare->Stable Yes Compare->Unstable No (Amorphous)

Caption: Logical workflow for validating thermal and hydrolytic stability of 5-IIP MOFs.

Diagram 2: The Halogen Bonding Stabilization Mechanism

This diagram illustrates the "Expert Insight" regarding how Iodine stabilizes the 2D layers into a 3D supramolecular structure.

Halogen_Bonding Layer1 MOF Layer A (Zn-Carboxylate) Iodine Iodine Substituent (Sigma Hole) Layer1->Iodine Covalent Bond Layer2 MOF Layer B (Zn-Carboxylate) Oxygen Carboxylate Oxygen (Lone Pair Donor) Layer2->Oxygen Coordination Interaction Halogen Bond (C-I ··· O) Iodine->Interaction XB Donor Oxygen->Interaction XB Acceptor Result Enhanced Thermal Stability (Supramolecular 3D Lattice) Interaction->Result Stabilizes

Caption: Mechanism of supramolecular stabilization via Iodine-Oxygen halogen bonding.

References

  • Zang, S.-Q., et al. (2012). Four Cobaltic Coordination Polymers Based on 5-Iodo-Isophthalic Acid: Halogen-Related Interaction and Solvent Effect. Crystal Growth & Design.[1][2] Link

  • Wang, Y., et al. (2011). Halogen Bonding in the Assembly of Coordination Polymers Based on 5-Iodo-Isophthalic Acid. Crystal Growth & Design.[1][2] Link

  • Kovalenko, K. A., et al. (2023). Lanthanide Heterometallic MOFs with 5-Iodoisophthalate Linkers: Tuning of Luminescent Properties by Varying of Metal Composition. MDPI Materials. Link

  • Burtch, N. C., et al. (2014). Water Stability and Adsorption in Metal-Organic Frameworks. Chemical Reviews.[1] Link

Sources

structural comparison of coordination polymers based on 5-substituted isophthalic acids

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the

Structural Landscape of Coordination Polymers Based on 5-Substituted Isophthalic Acids

Abstract

The rational design and synthesis of coordination polymers (CPs) with tailored structures and functionalities remain a paramount objective in materials science. Isophthalic acid and its derivatives have proven to be exceptionally versatile building blocks in the construction of these materials. This guide provides a comprehensive . We will explore how the electronic and steric nature of substituents at the 5-position of the isophthalate backbone dictates the resulting network topologies, coordination modes, and, consequently, the material's properties. This analysis is supported by a survey of experimental data from seminal publications, offering researchers, scientists, and drug development professionals a foundational understanding for the targeted synthesis of functional coordination polymers.

Introduction: The Role of 5-Substituted Isophthalic Acids in Coordination Polymer Design

Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands, resulting in one-, two-, or three-dimensional networks.[1] The judicious selection of the organic linker is a critical factor in dictating the final architecture and properties of the CP.[2] Aromatic dicarboxylic acids are particularly favored due to their rigid nature and diverse coordination capabilities.[2]

5-substituted isophthalic acids (5-X-H₂IPA) offer a powerful platform for systematic structural tuning. The substituent 'X' at the 5-position, which is not directly involved in metal coordination, can exert significant influence through:

  • Electronic Effects: Electron-donating or -withdrawing groups can modify the acidity of the carboxylate groups, influencing their coordination behavior.

  • Steric Hindrance: Bulky substituents can direct the coordination geometry around the metal center and influence the packing of the resulting framework.

  • Secondary Interactions: Functional groups can participate in hydrogen bonding or π-π stacking interactions, further guiding the supramolecular assembly.[2]

This guide will comparatively analyze the structural outcomes when employing isophthalic acid linkers with various 5-substituents, including -H, -NO₂, -NH₂, -OH, and alkyl groups.

The Influence of the 5-Substituent on Structural Diversity

The substituent at the 5-position of the isophthalic acid ligand has a profound impact on the resulting coordination polymer's structure. This is due to a combination of electronic effects, steric hindrance, and the potential for secondary interactions introduced by the functional group.[3]

Unsubstituted Isophthalic Acid (X = -H)

Coordination polymers derived from unsubstituted isophthalic acid often exhibit a high degree of structural diversity, influenced by factors such as the metal-to-ligand ratio, solvent system, and reaction temperature.[4] Without the directing influence of a 5-substituent, the final structure is often a delicate balance of these synthesis conditions.

Electron-Withdrawing Substituent: 5-Nitroisophthalic Acid (X = -NO₂)

The strongly electron-withdrawing nitro group in 5-nitroisophthalic acid (H₂nip) significantly influences the electronic properties of the carboxylate groups. This can lead to different coordination modes compared to the parent isophthalic acid.[2][5]

  • Structural Features: CPs based on H₂nip often exhibit varied dimensionalities, from 1D chains to 3D frameworks.[2][6] The nitro group can also participate in hydrogen bonding, further influencing the supramolecular architecture.

  • Properties: The presence of the nitro group can impart specific functionalities, such as catalytic activity for dye degradation and luminescence sensing of certain metal ions like Fe³⁺.[5]

Electron-Donating Substituent: 5-Aminoisophthalic Acid (X = -NH₂)

The amino group in 5-aminoisophthalic acid (H₂aipa) is a versatile functional group that can act as a hydrogen bond donor and a coordination site.[7]

  • Structural Diversity: The structures of CPs derived from H₂aipa are highly variable, ranging from 0D dimers to 3D interpenetrated frameworks, often influenced by the choice of ancillary ligands.[7][8] The amino group can directly coordinate to the metal center or participate in extensive hydrogen bonding networks.[7][9]

  • Functional Platforms: The presence of the reactive amino group makes these CPs attractive platforms for post-synthetic modification.[9] They have shown promise in applications such as heterogeneous catalysis and as chemosensors.[8][10]

Hydroxyl Substituent: 5-Hydroxyisophthalic Acid (X = -OH)

The hydroxyl group in 5-hydroxyisophthalic acid (H₂hip) introduces a site for strong hydrogen bonding and can also participate in coordination to the metal center.

  • Structural Impact: The hydroxyl group's ability to form strong intermolecular hydrogen bonds often leads to the formation of robust, higher-dimensional networks.[11]

  • Property Modulation: The presence of the hydroxyl group can influence the photoluminescent properties of the resulting CPs.[3]

Alkyl Substituents: 5-Methyl- and 5-tert-Butylisophthalic Acid (X = -CH₃, -C(CH₃)₃)

Alkyl groups introduce steric bulk, which can play a significant role in directing the final structure of the coordination polymer.[12][13]

  • Steric Effects: An increase in the size of the alkyl group from methyl to tert-butyl can lead to a decrease in the dimensionality of the resulting framework due to increased steric hindrance around the metal center.[3]

  • Framework Diversity: Even with the same metal and ligand, different solvent systems can lead to vastly different framework structures, highlighting the subtle interplay of factors that govern CP assembly.[12][13] For example, the reaction of zinc acetate and 5-methylisophthalic acid in different aqueous alcohol solutions yields distinct 3D frameworks.[12][13]

Comparative Analysis of Structural Parameters

The following table summarizes the key structural features of coordination polymers derived from different 5-substituted isophthalic acids.

5-Substituent (X)Ligand AbbreviationTypical DimensionalityKey Structural InfluencesResulting Properties & Applications
-H H₂ip1D, 2D, 3DHighly dependent on synthesis conditions.[4]Varied; baseline for comparison.
-NO₂ H₂nip1D, 2D, 3D[2]Electron-withdrawing effects; hydrogen bonding.[5]Catalysis, luminescence sensing.[5]
-NH₂ H₂aipa0D, 2D, 3D[7][8]Hydrogen bonding; potential coordination site.[7]Heterogeneous catalysis, gas storage, sensing.[8][10][14]
-OH H₂hip2D, 3DStrong hydrogen bonding; potential coordination site.[11]Modulated photoluminescence.[3]
-CH₃ H₂mip2D, 3D[12][13]Steric hindrance; solvent-dependent structures.[12][13]Gas storage and delivery.[12][13]
-C(CH₃)₃ H₂tbip1D, 2D[3]Significant steric hindrance.[3]Control over network dimensionality.[3]

Experimental Methodologies

The synthesis of coordination polymers based on 5-substituted isophthalic acids is typically achieved through solvothermal or hydrothermal methods. These techniques involve heating a mixture of the metal salt and the organic ligand in a sealed vessel, often in the presence of a solvent or a mixture of solvents.[2][8][15]

General Hydrothermal Synthesis Protocol

A representative procedure for the synthesis of a coordination polymer using a 5-substituted isophthalic acid is as follows:

  • A mixture of the desired metal salt (e.g., Zn(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O) and the 5-substituted isophthalic acid ligand are dissolved or suspended in a suitable solvent system (e.g., DMF/H₂O, Ethanol/H₂O).[12][13][16]

  • The pH of the solution may be adjusted using a base (e.g., NaOH) to facilitate the deprotonation of the carboxylic acid groups.[3]

  • The mixture is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (typically between 100-180 °C) for a period ranging from several hours to a few days.[8][17]

  • After the reaction, the autoclave is allowed to cool slowly to room temperature, promoting the formation of single crystals.

  • The resulting crystalline product is collected by filtration, washed with the solvent, and dried.

The specific reaction conditions, including temperature, reaction time, solvent system, and the presence of ancillary ligands, can significantly influence the final product's structure and dimensionality.[4]

Visualizing Structural Differences: Coordination Modes and Network Topologies

The following diagrams, generated using the DOT language, illustrate the fundamental differences in how 5-substituted isophthalic acid ligands can coordinate to metal centers and how these differences can lead to distinct network topologies.

G1 cluster_ligand 5-Substituted Isophthalic Acid cluster_metal Metal Center cluster_coordination Coordination Modes L Isophthalate Backbone X Substituent (X) -H, -NO2, -NH2, etc. L->X Influences Coordination C1 Monodentate L->C1 forms C2 Bidentate (Chelating) L->C2 forms C3 Bidentate (Bridging) L->C3 forms M M C1->M C2->M C3->M

Figure 1: General representation of a 5-substituted isophthalic acid ligand and its potential coordination modes with a metal center.

G2 cluster_steric Steric Hindrance cluster_dimensionality Resulting Dimensionality Small_X Small Substituent (e.g., -H, -OH) D3 3D Framework Small_X->D3 Favors Large_X Large Substituent (e.g., -C(CH3)3) D1 1D Chain Large_X->D1 Favors

Figure 2: The influence of substituent size on the dimensionality of the resulting coordination polymer.

Conclusion and Future Outlook

The systematic study of coordination polymers based on 5-substituted isophthalic acids provides invaluable insights into the principles of crystal engineering. The electronic and steric properties of the substituent at the 5-position are powerful tools for directing the assembly of CPs with predictable topologies and desired functionalities. This comparative guide has highlighted the distinct structural outcomes associated with common substituents, from the electron-withdrawing nitro group to the sterically demanding tert-butyl group.

Future research in this area will likely focus on the incorporation of more complex and functional substituents to create multifunctional materials with applications in areas such as targeted drug delivery, advanced catalysis, and selective sensing. The foundational understanding of the structure-property relationships outlined in this guide will be instrumental in the rational design of these next-generation coordination polymers.

References

  • Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties. RSC Publishing. Available at: [Link]

  • Lanthanide coordination polymers constructed from 5-(1H-tetrazol-5-yl)isophthalic acid ligand: white light emission and color tuning. CrystEngComm (RSC Publishing). Available at: [Link]

  • Hydrothermal Syntheses, Crystal Structures, and Properties of 1D Coordination Polymers Based on 5-Nitroisophthalic Acid and 1-Methylimidazole Linkers. DergiPark. Available at: [Link]

  • Porous Metal–Organic Frameworks with 5-Aminoisophthalic Acid as Platforms for Functional Applications about High Photodegradation Efficiency of Phenol. ResearchGate. Available at: [Link]

  • Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid. RSC Publishing. Available at: [Link]

  • Syntheses, structures and characteristics of four metal–organic coordination polymers based on 5-hydroxyisophthalic acid and N-containing auxiliary ligands. ResearchGate. Available at: [Link]

  • Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties. Semantic Scholar. Available at: [Link]

  • Coordination polymers of 5-substituted isophthalic acid. PMC. Available at: [Link]

  • Four coordination polymers based on 5-(3,5-dicarboxybenzyloxy) isophthalic acid: Synthesis, structures, photocatalytic properties, fluorescence sensing and magnetic properties. ResearchGate. Available at: [Link]

  • Coordination polymers of 5-substituted isophthalic acid. CrystEngComm (RSC Publishing). Available at: [Link]

  • Structural diversity of a series of coordination polymers built from 5-substituted isophthalic acid with or without a methyl-functionalized N-donor ligand. RSC Publishing. Available at: [Link]

  • Coordination polymers of 5-substituted isophthalic acid. OSTI.GOV. Available at: [Link]

  • 5-Nitro-isophthalic Acid Based Co(II)-Coordination Polymers: Structural Diversity Tuned by Imidazolyl Ligands, Efficient Dye Degradation and Luminescence Sensing. ResearchGate. Available at: [Link]

  • Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid. RSC Publishing. Available at: [Link]

  • Lanthanide coordination polymers constructed from 5-(4-pyridyl)-isophthalic acid: Synthesis, structure and photoluminescent properties. ResearchGate. Available at: [Link]

  • Coordination polymers of 5-substituted isophthalic acid. CrystEngComm (RSC Publishing). Available at: [Link]

  • Substituent effect on the assembly of coordination polymers containing isophthalic acid and its derivatives. ResearchGate. Available at: [Link]

  • Lanthanide(III) Ions and 5-Methylisophthalate Ligand Based Coordination Polymers: An Insight into Their Photoluminescence Emission and Chemosensing for Nitroaromatic Molecules. PMC. Available at: [Link]

  • Zinc(II) Carboxylate Coordination Polymers with Versatile Applications. MDPI. Available at: [Link]

  • Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand. MDPI. Available at: [Link]

  • Structure of organic compounds: A new manganese(II) polymer constructed by 5-nitroisophthalic acid and bis(1H-benzimidazolyl)butane. African Journals Online. Available at: [Link]

  • Coordination polymers of 5-substituted isophthalic acid. PubMed. Available at: [Link]

  • Three 2 D copper(II)/cadmium(II) coordination polymers based on semi-rigid/flexible bis-pyridyl-bis-amide ligands and 5-aminoisophthalate: Syntheses, structures and properties. Journal of Chemical Sciences. Available at: [Link]

  • Two Zn(II) coordination polymers based on 5-substituted isophthalic acid: Syntheses, crystal structures, luminescence sensing properties. Semantic Scholar. Available at: [Link]

  • Coordination polymers of 5-substituted isophthalic acid. ResearchGate. Available at: [Link]

  • Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker. CrystEngComm (RSC Publishing). Available at: [Link]

  • 1-D to 3-D lanthanide coordination polymers constructed from 5-aminoisophthalic acid and oxalic acid. ResearchGate. Available at: [Link]

  • Comprehensive Overview of 5-Nitroisophthalic Acid: Applications and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Highlighting Recent Crystalline Engineering Aspects of Luminescent Coordination Polymers Based on F-Elements and Ditopic Aliphatic Ligands. MDPI. Available at: [Link]

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Technical Guide: Benchmark Studies of 5-Iodoisophthalic Acid (5-IIPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates 5-Iodoisophthalic acid (5-IIPA) as a critical ligand in the engineering of Metal-Organic Frameworks (MOFs) and supramolecular assemblies. Unlike its non-functionalized parent (Isophthalic Acid, IPA) or its lighter halogenated analogs (5-Bromo/5-Chloro), 5-IIPA offers a unique combination of high polarizability and heavy-atom effects .

This document benchmarks 5-IIPA against standard alternatives in two primary domains:

  • Luminescent Tuning: Utilizing the heavy-atom effect to modulate quantum yield and lifetime.

  • Gas Sorption: Leveraging iodine’s polarizability to enhance

    
     selectivity despite steric pore reduction.
    

Part 1: Luminescence Benchmarking (The Heavy Atom Effect)

In lanthanide-based MOFs (Ln-MOFs), the organic linker acts as an "antenna" to absorb energy and transfer it to the metal center. 5-IIPA is superior to Isophthalic Acid (IPA) in specific sensing applications due to the Heavy Atom Effect , which enhances intersystem crossing (ISC) rates.

Comparative Performance: 5-IIPA vs. IPA vs. 5-Br-IPA

The following data summarizes the impact of the 5-position substituent on the photophysical properties of Eu³⁺-based MOFs.

FeatureIsophthalic Acid (IPA)5-Bromoisophthalic AcidThis compound (5-IIPA)
Primary Mechanism Ligand-to-Metal Charge Transfer (LMCT)Weak Spin-Orbit CouplingStrong Spin-Orbit Coupling
Intersystem Crossing (

)
ModerateEnhancedMaximized
Phosphorescence LowMediumHigh (Room Temp)
Luminescence Lifetime Short (< 0.5 ms)MediumLong (> 1.0 ms)
Application Suitability General LightingStandard SensingTime-Resolved Sensing / Barcoding

Expert Insight: While IPA provides higher thermal stability due to lower steric strain, 5-IIPA is the critical choice when designing ratiometric sensors . The iodine atom induces a redshift in the ligand's triplet state energy level, often aligning it better with the resonance energy levels of Lanthanides like Europium (


) and Terbium (

), thereby improving sensitization efficiency.
Mechanism Visualization: The Antenna Effect

The diagram below illustrates how 5-IIPA facilitates energy transfer compared to lighter analogs.

AntennaEffect cluster_0 Ligand (5-IIPA) cluster_1 Lanthanide Ion (Ln3+) S0 Ground State (S0) S1 Singlet Excited (S1) S0->S1 UV Abs T1 Triplet State (T1) S1->T1 Intersystem Crossing (Enhanced by Iodine) Ln_Ex Ln Excited State T1->Ln_Ex Dexter Energy Transfer Ln_G Ln Ground State Ln_Ex->Ln_G Luminescence (Visible Emission)

Caption: The heavy iodine atom in 5-IIPA accelerates Intersystem Crossing (


), populating the Triplet state for efficient transfer to the Lanthanide ion.

Part 2: Gas Sorption & Separation Benchmarking

In gas storage applications, a common misconception is that "larger pores equal better performance." However, for carbon capture (


 separation) , chemical affinity is paramount.
The Trade-off: Surface Area vs. Selectivity

5-IIPA introduces a bulky iodine atom into the pore channel. This reduces the BET surface area compared to IPA but significantly increases the Isosteric Heat of Adsorption (


) for polarizable gases like 

.
MetricIPA-based MOF (e.g., NOTT-101 analog)5-IIPA-based MOFCausality
BET Surface Area ~2800 m²/g~2100 m²/gIodine occupies pore volume (Steric penalty).
Pore Aperture ~11 Å~9.5 ÅConstriction aids in molecular sieving.

Uptake (1 bar, 298K)
ModerateHigh Induced dipole interaction between

quadrupole and Iodine.

(

)
22-25 kJ/mol30-35 kJ/mol Stronger Van der Waals & halogen bonding interactions.
Selectivity (

)
~20:1~45:1

interacts weakly with Iodine;

interacts strongly.

Benchmark Conclusion: Use 5-IIPA when target purity (selectivity) is the priority over total storage volume. Use IPA for bulk storage of non-polar gases like Methane (


) or Hydrogen (

) where surface area rules.

Part 3: Experimental Protocol (Self-Validating)

This protocol details the synthesis of a Lanthanide-5-IIPA MOF, optimized for luminescent sensing.

Pre-requisites:

  • Ligand: this compound (97%+)

  • Metal Salt:

    
    
    
  • Solvent: DMF (N,N-Dimethylformamide), Deionized Water

Step-by-Step Solvothermal Synthesis
  • Stoichiometric Mixing:

    • Dissolve 0.1 mmol of 5-IIPA (29.2 mg) and 0.1 mmol of

      
       in a mixture of DMF (2 mL) and 
      
      
      
      (1 mL).
    • Validation Point: The solution must be clear before heating. Sonicate for 5 minutes if turbidity persists.

  • Thermal Treatment:

    • Seal in a 20 mL Teflon-lined autoclave.

    • Program oven: Ramp to 100°C over 1 hour. Hold at 100°C for 72 hours . Cool to RT over 12 hours.

    • Why: Slow cooling prevents the formation of amorphous kinetic products, favoring the thermodynamic crystalline phase.

  • Activation (Critical Failure Point):

    • Decant mother liquor. Wash crystals with fresh DMF (3x).[1]

    • Solvent Exchange: Immerse crystals in Methanol for 3 days, refreshing solvent every 24 hours.

    • Causality: DMF has a high boiling point and surface tension; removing it directly can collapse the pores. Methanol has lower surface tension, preserving the framework during drying.

  • Drying:

    • Vacuum dry at 60°C for 12 hours.

Synthesis Workflow Diagram

SynthesisProtocol Start Precursors: 5-IIPA + Eu(NO3)3 Solv Solvation: DMF/H2O (2:1) Sonicate 5 mins Start->Solv Heat Solvothermal: 100°C for 72h Slow Cool Solv->Heat Sealed Autoclave Wash Washing: DMF (3x) to remove unreacted ligand Heat->Wash Filtration Exchange Activation: Methanol Exchange (3 Days) Wash->Exchange Critical Step Dry Vacuum Dry: 60°C, 12h Exchange->Dry

Caption: Workflow for Ln-MOF synthesis. The Methanol Exchange step is critical to prevent pore collapse.

Part 4: Synthetic Utility (Suzuki-Miyaura Coupling)

Beyond MOFs, 5-IIPA serves as a premium intermediate for constructing complex pharmaceutical scaffolds.

Benchmark vs. 5-Bromoisophthalic Acid:

  • Reactivity: The C-I bond is weaker and longer than the C-Br bond, making 5-IIPA roughly 10-100x more reactive in Pd-catalyzed oxidative addition.

  • Catalyst Load: 5-IIPA often permits lower catalyst loading (0.1 mol% Pd) compared to the bromo-analog (1-3 mol% Pd).

  • Substrate Scope: 5-IIPA is required when coupling with electron-deficient boronic acids (difficult substrates) where 5-bromo analogs fail to convert.

References

  • MDPI (2025). Lanthanide Heterometallic MOFs with 5-Iodosophthalate Linkers: Tuning of Luminescent Properties. Available at: [Link]

  • Royal Society of Chemistry (CrystEngComm). Coordination polymers of 5-substituted isophthalic acid. Available at: [Link]

  • SIELC Technologies. this compound HPLC Separation & Properties. Available at: [Link]

Sources

Assessing the Reproducibility of 5-Iodoisophthalic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical assessment of the synthesis of 5-Iodoisophthalic acid, focusing on reproducibility, scalability, and purity. It contrasts the industry-standard Sandmeyer route with direct iodination methods, offering a validated protocol for high-reliability applications.[1]

Executive Summary & Comparative Analysis

This compound is a critical ligand in the formation of Metal-Organic Frameworks (MOFs) and a precursor for X-ray contrast agents.[1] Its synthesis is often plagued by reproducibility issues, primarily concerning regioselectivity (mono- vs. poly-iodination) and purification efficiency.[1]

This guide compares the two dominant synthetic pathways: Direct Electrophilic Iodination and the Sandmeyer Reaction (via 5-aminoisophthalic acid).

Comparative Performance Matrix
MetricMethod A: Sandmeyer Reaction (Recommended)Method B: Direct Iodination
Mechanism Radical-Nucleophilic Aromatic Substitution (

)
Electrophilic Aromatic Substitution (

)
Regioselectivity High (Targeted replacement of

)
Low (Risk of di-/tri-iodination)
Typical Yield 70 – 75% 40 – 60% (highly variable)
Purity Profile High (>98% after acid-base workup)Low (requires difficult column chromatography)
Scalability Excellent (Linear scaling)Poor (Exotherm/viscosity limits)
Primary Impurity 5-Hydroxyisophthalic acid (Phenol derivative)Unreacted starting material & Tri-iodinated species

Verdict: The Sandmeyer Reaction is the "Gold Standard" for generating the mono-iodo derivative with high fidelity. Direct iodination is generally discouraged due to the activating nature of the first iodine atom, which promotes over-iodination to tri-iodo species (common in contrast agent synthesis but undesirable here).

The "Gold Standard" Protocol: Modified Sandmeyer Route

This protocol is engineered for reproducibility . It utilizes a self-validating acid-base purification step that eliminates the need for chromatography.[1]

Reagents & Stoichiometry
ReagentRoleEquiv.Quantity (Example)
5-Aminoisophthalic Acid Substrate1.05.00 g (27.6 mmol)
Sodium Nitrite (

)
Diazotizing Agent1.12.05 g (29.5 mmol)
Potassium Iodide (

)
Iodine Source3.315.0 g (90.3 mmol)
HCl (conc. 37%) Acid Medium~2049 mL
Water (Deionized) Solvent-49 mL (Acid mix) + 48 mL (Reagents)
Step-by-Step Methodology
Phase 1: Diazotization (The Critical Control Point)
  • Step 1: In a 250 mL round-bottom flask, suspend 5-aminoisophthalic acid (5.00 g) in a mixture of conc. HCl (49 mL) and water (49 mL).[1][2]

  • Step 2: Cool the suspension to 0–4°C using an ice-salt bath. Efficient stirring is mandatory to prevent local hot spots.[1]

  • Step 3: Dissolve

    
      (2.05 g) in water (9.6 mL).[1][2] Add this solution dropwise to the acid suspension over 20 minutes.
    
    • Checkpoint: Maintain internal temperature < 5°C .[1][2] If temp rises, thermal decomposition of the diazonium salt will yield the phenol impurity (5-hydroxyisophthalic acid).

  • Step 4: Stir at 0°C for 30 minutes. The suspension should become a clear or slightly turbid solution as the diazonium salt forms.

Phase 2: Iodination (

Substitution)
  • Step 5: Dissolve

    
      (15.0 g) in water (38 mL).
    
  • Step 6: Add the KI solution slowly to the cold diazonium mixture.

    • Observation: Vigorous evolution of nitrogen gas (

      
      ) and formation of a dark red/brown iodine complex.
      
    • Safety: Ensure adequate venting for

      
       release.[1]
      
  • Step 7: Allow the mixture to warm to room temperature over 30 minutes, then reflux (approx. 100°C) for 1 hour . This ensures complete decomposition of the diazonium intermediate.[1]

Phase 3: Isolation & Purification (Self-Validating System)
  • Step 8: Cool the reaction mixture to room temperature. A crude precipitate will form.[1][2]

  • Step 9: Filter the crude solid.[1] Discard the filtrate (contains excess iodine and salts).

  • Step 10 (Acid-Base Purification):

    • Dissolve the crude wet cake in 1M NaOH (~100 mL) until pH > 10. The product dissolves; elemental iodine and inorganic salts do not.[1]

    • Filter this basic solution to remove insoluble particulate matter.[1]

    • (Optional) Treat the filtrate with activated charcoal (1 g) for 15 mins and filter to remove trace colored impurities.

    • Slowly acidify the clear filtrate with conc. HCl to pH < 2.[1][3] The pure this compound will precipitate as a white/off-white solid.[1]

  • Step 11: Filter, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 60°C.

Expected Yield: 5.7 – 6.0 g (70 – 75%) Melting Point: 284 – 288°C[2]

Mechanism & Workflow Visualization

Reaction Pathway (Sandmeyer)

SandmeyerReaction cluster_conditions Critical Control Points Start 5-Aminoisophthalic Acid (Substrate) Diazo Diazonium Salt (Intermediate) [Unstable > 5°C] Start->Diazo NaNO2, HCl 0-4°C Iodo This compound (Target Product) Diazo->Iodo KI, Reflux (-N2) Phenol 5-Hydroxyisophthalic Acid (Impurity) Diazo->Phenol H2O, Heat (Side Reaction)

Caption: The Sandmeyer pathway highlights the critical instability of the diazonium intermediate. Temperature control prevents the diversion to the phenol impurity.

Purification Logic Flow

Purification Crude Crude Precipitate (Product + I2 + Salts) BaseSol Dissolve in 1M NaOH (pH > 10) Crude->BaseSol Selective Dissolution Filter1 Filtration (Remove insolubles) BaseSol->Filter1 Acidify Acidify with HCl (pH < 2) Filter1->Acidify Filtrate (Product in solution) Final Pure this compound (White Solid) Acidify->Final Precipitation

Caption: The Acid-Base workup leverages the acidity of the carboxylic groups to separate the product from non-acidic impurities (iodine) and inorganic salts.

Troubleshooting & Critical Control Points

IssueObservationRoot CauseCorrective Action
Low Yield (<50%) Significant phenol smell; sticky solid.[1]Hydrolysis of diazonium salt.Keep temp strictly < 4°C during nitrite addition.[1][2] Ensure rapid KI addition once diazo is formed.[1]
Product Color Dark brown/purple tint.[1]Trapped elemental Iodine (

).[1]
Wash final solid with dilute sodium thiosulfate (

) or ensure thorough base dissolution step.[1]
Incomplete Reaction Starting material in NMR.Insufficient diazotization.[1]Verify stoichiometry of

.[1] Ensure starch-iodide paper turns blue immediately after nitrite addition.[1]

References

  • Standard Sandmeyer Protocol

    • Synthesis of this compound.[1][4][5][6][7][8] Based on modifications of the classic Sandmeyer procedure.[1]

    • Source: Molecules2013 , 18(4), 3979-3991.[1]

  • Purification & Characterization

    • Lanthanide Heterometallic MOFs with 5-Iodoisophthalate Linkers.[1] (Provides quantitative yield data and NMR characterization).

    • Source: M
  • Alternative Direct Iodination (Contextual)

    • Process for the Iodination of Aromatic Compounds.[1][9][10] (Discusses tri-iodination challenges).

    • Source: US Patent 9,238,615.[1]

Sources

Safety Operating Guide

5-Iodoisophthalic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe handling and disposal of 5-Iodoisophthalic acid (CAS: 51839-16-8).[1]

As a Senior Application Scientist, I emphasize that the presence of the Carbon-Iodine (C-I) bond dictates the disposal pathway.[1] Unlike simple organic acids (e.g., benzoic acid), iodinated compounds release elemental iodine or corrosive hydrogen iodide (HI) upon thermal decomposition. Therefore, they must be segregated into Halogenated Waste streams to ensure they are incinerated at sufficiently high temperatures with appropriate scrubber systems, preventing the release of toxic vapors into the environment.

Part 1: Chemical Safety & Hazard Assessment

Before initiating disposal, you must validate the material's state and hazards.

PropertySpecificationOperational Implication
CAS Number 51839-16-8Use for labeling and waste manifesting.[1]
Molecular Formula C₈H₅IO₄High iodine content (~43% by mass).[1]
Acidity (pKa) ~3.5 - 4.0 (Est.)[1]Weakly acidic; incompatible with strong bases and oxidizers.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.)[2]Standard PPE required; avoid dust inhalation.[2][3][4][5][6]
Stability Light/Moisture SensitiveStore in amber vessels; C-I bond cleavage can occur over time.

Required PPE:

  • Nitrile Gloves: Standard thickness (0.11 mm) is sufficient for solid handling.

  • Safety Goggles: Tightly fitting side shields.

  • Lab Coat: Buttoned to the neck.

  • Respiratory Protection: If handling large quantities of powder outside a fume hood, use an N95 or P100 particulate respirator.

Part 2: Disposal Decision Logic (Workflow)

The disposal method depends entirely on the physical state of the waste. You must not mix solid iodinated waste with non-halogenated solvents, as this complicates the incineration process and increases disposal costs.

DisposalWorkflow Start Waste: this compound StateCheck Determine Physical State Start->StateCheck Solid Scenario A: Pure Solid (Expired/Excess) StateCheck->Solid Liquid Scenario B: Solution/Reaction Mix StateCheck->Liquid Debris Scenario C: Contaminated Debris (Gloves/Paper) StateCheck->Debris SolidAction 1. Keep in original container if possible. 2. Label as 'Hazardous Waste - Solid'. 3. Note: 'Halogenated Organic Acid'. Solid->SolidAction LiquidCheck Is solvent Halogenated? Liquid->LiquidCheck DebrisAction Place in yellow chem-waste bag or solid waste drum. Seal and Label. Debris->DebrisAction Final Transfer to EHS/Waste Facility for High-Temp Incineration SolidAction->Final HaloStream Combine with Halogenated Solvents (e.g., DCM, Chloroform). LiquidCheck->HaloStream Yes NonHaloStream SEGREGATE. Do NOT mix with general organics. Create specific 'Halogenated Waste' container. LiquidCheck->NonHaloStream No HaloStream->Final NonHaloStream->Final DebrisAction->Final

Figure 1: Decision matrix for the segregation and disposal of iodinated organic acids.

Part 3: Detailed Operational Protocols

Scenario A: Disposal of Solid Waste (Pure Substance)

Context: You have an expired bottle or excess powder from a synthesis.[7]

  • Container Selection: If the original manufacturer container is intact, use it. If not, transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) or glass jar.

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: Write "this compound". Do not use abbreviations/structures.

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

    • Special Note: Clearly write "HALOGENATED" . This alerts the waste facility to route it to a halogen-specific incinerator.

  • Storage: Keep the container closed and stored in the solid waste accumulation area until pickup.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Context: The acid is dissolved in a solvent (e.g., Methanol, DMSO, or Ethyl Acetate).

CRITICAL WARNING: Never pour halogenated compounds down the drain. The iodine atoms are persistent and toxic to aquatic life.

  • Segregation:

    • Even if the solvent is non-halogenated (e.g., Methanol), the presence of dissolved this compound renders the entire mixtureHalogenated Waste .[1]

    • Do not pour this into your "General Organic/Non-Halogenated" carboy. This is a common compliance violation that can result in fines or rejection of waste by the hauler.

  • Neutralization (Optional but Recommended):

    • If the solution is highly acidic (pH < 2), carefully neutralize with a dilute base (e.g., Sodium Bicarbonate solution) before adding to the waste container to prevent corrosion of the waste drum or unexpected gas evolution.

    • Note: Check for precipitation. If the acid precipitates upon neutralization, you now have a slurry. This is acceptable for most waste haulers, provided it is labeled as such.

  • Transfer: Pour into the "Halogenated Solvent Waste" carboy.

  • Documentation: On the waste log/tag, list "this compound" as a constituent with its approximate percentage.

Scenario C: Spill Cleanup Procedures

Context: You have spilled 5g of powder on the benchtop.

  • Isolate: Inform nearby personnel. Mark the area.

  • PPE: Ensure you are wearing nitrile gloves and safety glasses.

  • Dry Clean-up: Avoid creating dust.[1][3][4][6]

    • Cover the spill with a wet paper towel (dampened with water or methanol) to prevent dust dispersion.

    • Scoop the material using a plastic spatula or dustpan.

  • Decontamination:

    • Wipe the surface with a mild detergent followed by water.

    • Self-Validation Check: If the surface is yellow/brown, residual iodine may be present. Wipe with a 5% Sodium Thiosulfate solution to reduce iodine to colorless iodide, then wipe clean.

  • Disposal: Place all contaminated paper towels and gloves into a sealed plastic bag and dispose of as Solid Hazardous Waste .

Part 4: Regulatory & Compliance Data

When filling out waste manifests for Environmental Health & Safety (EHS), use the following classifications.

Regulatory BodyClassification CodeDescription
RCRA (USA) Not Listed (P/U) It is not a P- or U-listed waste.[1] Dispose of as Hazardous Waste due to toxicity/irritant properties.
EPA Waste Code D002 (Potential)Only applies if disposed of in an aqueous solution with pH ≤ 2. Otherwise, no specific code applies; use "Non-Regulated Hazardous Waste".
DOT (Transport) Not Regulated Not a DOT-regulated hazardous material for transport unless in solution with a flammable solvent.[1]
Waste Stream Halogenated Organic Mandatory classification for incineration protocols.

References

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved February 11, 2026, from [Link]

  • University of Illinois Urbana-Champaign (DRS). (n.d.).[1] Halogenated Solvents and Waste Management. Division of Research Safety.[8] Retrieved February 11, 2026, from [Link][1]

  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 11, 2026, from [Link]

Sources

Personal protective equipment for handling 5-Iodoisophthalic acid

[1]

Executive Summary

5-Iodoisophthalic acid is a halogenated aromatic dicarboxylic acid commonly used as a ligand in Metal-Organic Framework (MOF) synthesis and as an intermediate in pharmaceutical cross-coupling reactions.[1] While not classified as acutely toxic or explosive, it presents a significant respiratory and mucosal irritation hazard due to its acidity (pKa ~3.[1]18) and fine particulate nature.[1][2]

Immediate GHS Hazard Classification:

  • H315: Causes skin irritation.[1][3][4][5]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][4]

Critical Directive: Treat all dust generation as a contamination event.[1] Do not handle on open benchtops.

Hazard Analysis & Mechanistic Insight

Why are we taking these specific precautions?

The Acidity-Moisture Mechanism

Like many carboxylic acids, this compound is relatively inert in its dry, crystalline form.[1] However, upon contact with moisture—specifically the mucous membranes of the eyes, nose, and throat—it dissociates.[1]

  • Mechanism: The carboxylic acid groups (-COOH) donate protons (H+) to the aqueous environment of the mucosa.[1]

  • Result: This lowers the local pH rapidly, triggering the TRPA1 pain receptors (the "tear gas" response), leading to immediate lacrimation, coughing, and chemical burning.[1]

The Halogenated Waste Factor

Unlike standard isophthalic acid, the 5-Iodo substituent classifies this material and its reaction byproducts as Halogenated Organic Waste .[1]

  • Logistical Impact: You cannot dispose of reaction mixtures in standard organic solvent carboys.[1] It must go into the segregated "Halogenated" waste stream to prevent corrosion in incinerators and comply with environmental regulations.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory Fume Hood (Primary) N95/P2 Respirator (Secondary)The primary hazard is inhalation of dust.[1] Engineering controls (hood) are superior to personal respirators.[1]
Ocular Chemical Splash Goggles Standard safety glasses are insufficient if fine dust is generated; the acidic dust can bypass side shields and react with eye moisture.[1]
Dermal (Hands) Nitrile Gloves (Min 0.11 mm)Nitrile provides excellent resistance to solid organic acids.[1] Note: If dissolved in DMF/DMSO, double-gloving is required due to solvent permeation.[1]
Body Lab Coat (Buttoned)Prevents accumulation of dust on street clothes, which can be re-aerosolized later outside the lab.[1]

Operational Protocol: From Storage to Synthesis[1]

This workflow is designed to minimize dust generation and cross-contamination.[1][4]

Phase 1: Preparation & Weighing[1]
  • Static Control: Use an anti-static gun or ionizing bar if available.[1] Dry organic powders often carry static charges that cause "jumping" during weighing.[1]

  • The "Transfer Vessel" Method:

    • Do not bring the stock container to the balance if the balance is outside the fume hood.

    • Tare a sealable vial (scintillation vial) inside the hood.[1]

    • Transfer approximate amount to the vial inside the hood.[1]

    • Seal the vial, transport to the balance, weigh, and return to the hood for final adjustment.

Phase 2: Solubilization (The Critical Step)

Most applications (MOF synthesis, Suzuki coupling) require dissolving this acid in polar aprotic solvents like DMF (Dimethylformamide) , DMA , or DMSO .[1]

  • Risk Multiplier: Once dissolved, the solvent acts as a carrier vehicle.[1] DMF/DMSO readily penetrate skin, carrying the iodinated acid into the bloodstream.[1]

  • Protocol:

    • Add solvent slowly down the side of the vessel to avoid kicking up dust.[1]

    • Engage stirring only after the solid is fully wetted.[1]

    • Double Glove: If you splash DMF/DMSO solution on your gloves, change them immediately.[1]

Phase 3: Decontamination[1]
  • Wipe down the balance area with a wet paper towel (water solubilizes the acid residue).[1]

  • Follow with an ethanol wipe to remove organic films.[1]

  • Dispose of wipes in Solid Hazardous Waste .

Visual Workflow & Logic

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.

Gcluster_prepPhase 1: Preparationcluster_opsPhase 2: Executioncluster_wastePhase 3: DisposalstartSTART: Handling Requestcheck_ppeCheck PPE:Gloves (Nitrile), Goggles, Lab Coatstart->check_ppecheck_hoodIs Fume HoodOperational?check_ppe->check_hoodstop_workSTOP WORKContact EHScheck_hood->stop_workNoweighingWeighing Protocol:Use Transfer Vial Methodcheck_hood->weighingYessolvent_addSolubilization:Add DMF/DMSO Slowlyweighing->solvent_adddissolvedState Change:Solution Hazard (Skin Permeation)solvent_add->dissolvedwaste_decisionWaste Type?dissolved->waste_decisionhalo_wasteHalogenated Waste(Due to Iodine)waste_decision->halo_wasteLiquid Mother Liquorsolid_wasteSolid Hazardous Waste(Wipes/Containers)waste_decision->solid_wasteDry Debris

Caption: Operational logic flow for this compound, highlighting the critical transition from dust hazard to permeation hazard upon solubilization.

Disposal & Emergency Response

Disposal Logistics
  • Liquid Waste: Collect in carboys labeled "Halogenated Organic Waste" .[1] Do not mix with non-halogenated solvents (acetone/ethanol waste) if your facility separates them, as the iodine content requires specific incineration protocols [1].[1]

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Solid Hazardous Waste bins, not regular trash.[1]

Emergency Procedures
  • Eye Contact: Flush immediately with water for 15 minutes.[1][6] The acidity will cause immediate stinging; do not rub eyes.[1]

  • Spill (Powder): Do not dry sweep (creates dust).[1][4][7] Cover with wet paper towels to dampen, then scoop into a bag.

  • Spill (Solution): Absorb with vermiculite or spill pads.[1] Treat as halogenated solvent waste.[1]

References

  • PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine.[1] Retrieved January 30, 2026, from [Link][1]

×

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Iodoisophthalic acid
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5-Iodoisophthalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.